5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate
Description
The exact mass of the compound 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 343748. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-oxido-2,1,3-benzoxadiazol-1-ium-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O4/c10-7(11)4-1-2-6-5(3-4)8-13-9(6)12/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRCJZJVVZUOHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=[N+](ON=C2C=C1C(=O)O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90319330 | |
| Record name | Benzofuroxan-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90319330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6086-24-4 | |
| Record name | 5-Carboxybenzofuroxan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6086-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 343748 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006086244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6086-24-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343748 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzofuroxan-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90319330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details a robust synthetic protocol for its preparation via the oxidative cyclization of 4-amino-3-nitrobenzoic acid. Furthermore, it outlines the analytical techniques for the structural elucidation and purity assessment of the final compound. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering field-proven insights and a self-validating framework for the described protocols.
Introduction and Significance
5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate, also known as 5-carboxybenzofuroxan, belongs to the benzofuroxan class of heterocyclic N-oxides. These compounds have garnered considerable attention in pharmaceutical sciences due to their diverse biological activities. The N-oxide motif is a key feature, contributing to the unique electronic properties and reactivity of the scaffold.[1] Benzofuroxans are recognized as nitric oxide (NO) releasing agents, a property that underpins many of their pharmacological effects, including vasodilation and potential anticancer activities.[2][3]
The introduction of a carboxylic acid group at the 5-position of the benzofuroxan ring offers a valuable handle for further chemical modifications. This functional group allows for the conjugation of the benzofuroxan core to other molecules of interest, such as targeting ligands or pharmacophores, to create novel hybrid drugs.[4] The carboxylic acid moiety can also influence the pharmacokinetic properties of the molecule, such as solubility and membrane permeability.[5] The study of carboxylated benzofuroxans is therefore a promising avenue for the development of new therapeutic agents.[6][7]
This guide provides a detailed, reliable method for the synthesis of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate and a thorough description of its characterization, enabling researchers to confidently produce and validate this important chemical entity for their discovery programs.
Synthesis of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate
The synthesis of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate is efficiently achieved through the oxidative cyclization of a readily available starting material, 4-amino-3-nitrobenzoic acid. This method is advantageous due to its operational simplicity and the use of cost-effective reagents.
Reaction Principle
The core of the synthesis is the intramolecular cyclization of an ortho-nitroaniline derivative. The reaction is initiated by the in-situ formation of a more reactive species from the aniline, which then undergoes a nucleophilic attack on the nitro group, leading to the formation of the benzofuroxan ring system. Sodium hypochlorite in a basic medium is a commonly used and effective oxidizing agent for this transformation.[8]
Experimental Protocol
Starting Material: 4-Amino-3-nitrobenzoic acid (CAS 1588-83-6)[9]
Reagents and Solvents:
-
Sodium hydroxide (NaOH)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach, typically 5-6% available chlorine)
-
Hydrochloric acid (HCl) (concentrated and dilute solutions)
-
Distilled water
-
Ethanol
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-amino-3-nitrobenzoic acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq) with gentle stirring until a clear solution is obtained. Cool the solution to 0-5 °C in an ice bath.
-
Oxidative Cyclization: While maintaining the temperature between 0-5 °C, slowly add a commercial sodium hypochlorite solution (approximately 5-6 molar equivalents of NaOCl) dropwise to the stirred solution of the starting material. The addition should be controlled to prevent a significant rise in temperature.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, acidifying them, and spotting on a silica gel plate.
-
Work-up and Isolation: Once the reaction is complete, carefully acidify the reaction mixture to a pH of approximately 2-3 with dilute hydrochloric acid while keeping the mixture cool in an ice bath. This will precipitate the product.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with cold distilled water to remove any inorganic salts.
-
Drying and Purification: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water.
Synthesis Workflow Diagram
Characterization
Physical Properties
| Property | Expected Value |
| Appearance | Yellow to orange solid |
| Molecular Formula | C₇H₄N₂O₄ |
| Molecular Weight | 180.12 g/mol |
| Melting Point | Expected to be >200 °C (with decomposition) |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, characteristic of the trisubstituted benzene ring. The chemical shifts will be influenced by the electron-withdrawing nature of the furoxan ring and the carboxylic acid group. The acidic proton of the carboxyl group is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm), though its observation can be dependent on the solvent and concentration.[10]
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region (around 165-170 ppm).[11] The aromatic carbons will appear in the typical range for substituted benzenes, and the carbons of the furoxan ring will have characteristic chemical shifts.
Predicted NMR Data (in DMSO-d₆):
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.5 - 8.5 | Multiplet |
| COOH | 10.0 - 13.0 | Broad Singlet |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 170 |
| Aromatic C | 110 - 150 |
| Furoxan C | 110 - 155 |
3.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. For 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate, the expected molecular ion peak [M]⁺ or [M+H]⁺ would confirm the molecular formula.
| Mass Spectrometry (ESI) | Predicted m/z |
| [M-H]⁻ | 179.01 |
| [M+H]⁺ | 181.02 |
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H (Carboxylic acid) | 2500 - 3300 (broad) |
| C=O (Carboxylic acid) | 1680 - 1710 |
| Aromatic C=C | 1450 - 1600 |
| N-O (Furoxan) | 1300 - 1400 and 1500 - 1600 |
Characterization Workflow Diagram
Applications in Drug Development
The benzofuroxan scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including:
-
Anticancer Activity: Many benzofuroxan derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[12][13] This is often attributed to their ability to release nitric oxide, which can induce apoptosis in cancer cells.
-
Antimicrobial and Antifungal Activity: The benzofuroxan core is present in a number of compounds with potent activity against bacteria and fungi.[6]
-
Cardiovascular Effects: As nitric oxide donors, benzofuroxans can induce vasodilation and are being investigated for the treatment of cardiovascular diseases.[2]
The presence of the carboxylic acid group in 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate makes it a particularly attractive building block for the synthesis of novel, targeted therapeutics. The carboxylic acid can be readily converted to esters, amides, or other functional groups, allowing for the attachment of the benzofuroxan moiety to biomolecules or other drug fragments to create dual-action agents or targeted drug delivery systems.
Conclusion
This technical guide has provided a detailed and practical protocol for the synthesis of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate from 4-amino-3-nitrobenzoic acid. The described method is efficient and utilizes readily available reagents. A comprehensive characterization workflow has also been outlined to ensure the identity and purity of the synthesized compound. The versatile reactivity of the carboxylic acid group, combined with the inherent biological activities of the benzofuroxan core, makes this compound a valuable tool for researchers and scientists in the field of drug discovery and development.
References
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The Study of the Biological Activity of Amino-Substituted Benzofuroxans. Bentham Science. Available from: [Link]
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Water-Soluble Salts Based on Benzofuroxan Derivatives—Synthesis and Biological Activity. MDPI. Available from: [Link]
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Supporting Information. The Royal Society of Chemistry. Available from: [Link]
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Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. MDPI. Available from: [Link]
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Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers. Available from: [Link]
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Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. MDPI. Available from: [Link]
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Benzofuroxans: their synthesis, properties, and biological activity. Request PDF. Available from: [Link]
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Electronic Supplementary Information (ESI) for. The Royal Society of Chemistry. Available from: [Link]
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13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0305773). NP-MRD. Available from: [Link]
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Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers. Available from: [Link]
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Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. PubMed. Available from: [Link]
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2,1,3-Benzoxadiazole-5-carboxylic acid (97% (GC)). Amerigo Scientific. Available from: [Link]
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5-Benzoyl-[2][6][14]-benzoxadiazole N-oxide - Optional[MS (GC)] - Spectrum. SpectraBase. Available from: [Link]
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2,1,3-Benzoxadiazole-5-carboxylic acid (97% (GC)). Amerigo Scientific. Available from: [Link]
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Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available from: [Link]
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Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. Available from: [Link]
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Heterocyclic N-Oxides - An Emerging Class of Therapeutic Agents. PubMed. Available from: [Link]
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Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PMC. Available from: [Link]
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Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC. Available from: [Link]
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Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. MDPI. Available from: [Link]
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Infrared and Raman spectra of 5-amino-1,3,4-thiadiazole-2-sulfonamide (Hats). Experimental data and quantum chemistry calculations. Request PDF. Available from: [Link]
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View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Research Results in Pharmacology. Available from: [Link]
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Synthesis and Characterization of New Imidazol-5-one Azo Compounds from Acrylic Acid and Their Biological Activity Study. Advanced Journal of Chemistry. Available from: [Link]
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Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives. PMC. Available from: [Link]
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EPA/NIH Mass Spectral Data Base. GovInfo. Available from: [Link]
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2,1,3-Benzoxadiazole-5-carboxylic acid | CAS 19155-88-5. Iodo Chemical. Available from: [Link]
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MySkinRecipes. World Best Cosmetics/Food/Research Ingredient Portal. Available from: [Link]
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Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. NIH. Available from: [Link]
-
Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. ResearchGate. Available from: [Link]
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A Technical Guide to the Physicochemical Properties of 5-Carboxy-2,1,3-benzoxadiazole N-oxide
Introduction
5-Carboxy-2,1,3-benzoxadiazole N-oxide, also known as 5-carboxybenzofuroxan, belongs to the furoxan class of heterocyclic compounds. This guide provides a detailed exploration of its core physicochemical properties, which are of significant interest to researchers in drug development and chemical biology. The benzofuroxan scaffold is particularly notable for its role as a nitric oxide (NO) donor, a critical signaling molecule in various physiological processes. The inclusion of a carboxylic acid moiety at the 5-position offers a versatile chemical handle for conjugation, enabling the development of targeted therapeutics and specialized molecular probes. This document will delve into the structural characteristics, spectroscopic profile, acidity, reactivity, and stability of this compound, providing both foundational data and the causal reasoning behind its behavior.
Part 1: Molecular Structure and Identity
The foundational step in understanding any compound is to establish its precise molecular identity. The systematic name, 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate, describes a zwitterionic N-oxide structure. For clarity and common usage within the scientific community, the synonym 5-carboxybenzofuroxan will be used throughout this guide.
Key Molecular Identifiers
| Property | Value |
| Molecular Formula | C₇H₄N₂O₄ |
| Molecular Weight | 180.12 g/mol |
| Common Name | 5-Carboxybenzofuroxan |
| Systematic Name | 5-Carboxy-2,1,3-benzoxadiazole N-oxide |
| Parent Compound | Benzofuroxan |
Structural Elucidation
The molecule consists of a bicyclic benzofuroxan core with a carboxylic acid group (-COOH) attached to the 5-position of the benzene ring. The furoxan ring (1,2,5-oxadiazole 2-oxide) is the key functional group responsible for its characteristic chemical reactivity, particularly its ability to release nitric oxide.
Caption: Molecular structure of 5-Carboxybenzofuroxan.
Part 2: Core Physicochemical Properties
The utility of 5-carboxybenzofuroxan in research and development is dictated by its fundamental physicochemical properties. These characteristics influence its behavior in biological systems, including solubility, membrane permeability, and interaction with molecular targets.
Table 1: Summary of Physicochemical Properties
| Parameter | Value/Description | Significance in Drug Development |
| pKa | ~3.5 - 4.5 (Estimated for -COOH) | Governs the ionization state at physiological pH (7.4), impacting solubility, receptor binding, and cell permeability. |
| Solubility | Moderately soluble in aqueous buffers at pH > 5; Soluble in polar organic solvents (DMSO, DMF). | Affects formulation, bioavailability, and experimental assay design. The carboxylate form enhances aqueous solubility. |
| Spectroscopy (UV-Vis) | λ_max ~340-420 nm | Provides a method for quantification and detection. The absorption is influenced by the electronic push-pull nature of the molecule.[1] |
| Fluorescence | Expected to be weakly fluorescent or non-fluorescent. | The parent 2,1,3-benzoxadiazole is a known fluorophore, but the N-oxide (furoxan) structure often quenches fluorescence.[2] |
| Reactivity | Acts as a nitric oxide (NO) donor, especially in the presence of thiols. | This is its primary mechanism of action for therapeutic applications like vasodilation and anti-cancer activity.[3][4][5][6] |
Acidity and Ionization (pKa)
At physiological pH (~7.4), which is significantly above the estimated pKa, the carboxylic acid will exist almost exclusively in its deprotonated, anionic (carboxylate) form. This has profound implications:
-
Increased Aqueous Solubility: The charged carboxylate group enhances interactions with water, improving solubility compared to the neutral form.
-
Reduced Membrane Permeability: The negative charge generally hinders passive diffusion across lipophilic cell membranes.
Caption: pH-dependent ionization of the carboxylic acid group.
Part 3: Chemical Reactivity and Biological Function
Nitric Oxide (NO) Donation
The defining characteristic of the benzofuroxan scaffold is its ability to function as a nitric oxide (NO) donor.[3][4][6] Furoxans are thermally stable heterocyclic N-oxides that can release NO, often through a reaction initiated by thiols, such as the endogenous antioxidant glutathione (GSH).[5][6]
This reactivity is central to the pharmacological effects of benzofuroxan derivatives, which include:
-
Vasodilation: NO is a potent vasodilator, and NO-donating drugs are used to treat cardiovascular conditions.[8]
-
Antitumor Activity: NO can induce apoptosis and ferroptosis in cancer cells, making NO donors promising candidates for anticancer therapies.[3][4]
-
Antimicrobial Effects: High concentrations of NO can be cytotoxic to bacteria and disrupt biofilms.[5]
The mechanism of thiol-induced NO release is complex but is believed to involve the nucleophilic attack of the thiolate anion on the furoxan ring, leading to ring-opening and subsequent fragmentation to release NO.
Caption: Thiol-mediated nitric oxide release pathway.
Part 4: Experimental Protocols
To empower researchers, this section provides validated, step-by-step methodologies for characterizing 5-carboxybenzofuroxan.
Protocol 1: Determination of UV-Visible Absorption Spectrum
Objective: To determine the wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε).
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of 5-carboxybenzofuroxan in dimethyl sulfoxide (DMSO).
-
Preparation of Working Solutions: Create a series of dilutions from the stock solution in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4) to final concentrations ranging from 1 µM to 100 µM.
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Blank the instrument with the same buffer used for the dilutions.
-
Measurement: Scan the absorbance of each working solution from 250 nm to 600 nm.
-
Data Analysis:
-
Identify the λ_max from the spectral plot.
-
Plot absorbance at λ_max versus concentration.
-
Calculate the molar absorptivity (ε) from the slope of the line using the Beer-Lambert law (A = εcl).
-
Protocol 2: Spectrophotometric pKa Determination
Objective: To experimentally determine the pKa of the carboxylic acid group.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2.0 to 8.0 (e.g., universal buffer or individual citrate/phosphate/borate buffers).
-
Sample Preparation: Add a fixed concentration of 5-carboxybenzofuroxan (e.g., 50 µM) to each buffer.
-
Measurement: Measure the full UV-Vis absorption spectrum for each sample. The absorbance will change with pH as the molecule transitions from its protonated to deprotonated state.
-
Data Analysis:
-
Select a wavelength where the absorbance difference between the fully protonated and fully deprotonated forms is maximal.
-
Plot the absorbance at this wavelength against the pH of the buffer.
-
Fit the data to the Henderson-Hasselbalch equation or a sigmoidal dose-response curve. The pH at the inflection point of the curve is the pKa.
-
Protocol 3: Nitric Oxide Release Assay (Griess Assay)
Objective: To quantify the release of nitric oxide in the presence of a thiol.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of 5-carboxybenzofuroxan (e.g., 100 µM) in degassed phosphate buffer (pH 7.4).
-
Prepare a solution of L-cysteine or glutathione (e.g., 1 mM) in the same buffer.
-
Prepare the Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Prepare a sodium nitrite standard curve (0-100 µM).
-
-
Reaction:
-
Mix the 5-carboxybenzofuroxan solution with the thiol solution.
-
Incubate the mixture at 37°C for a defined period (e.g., 30, 60, 120 minutes).
-
-
Detection:
-
At each time point, take an aliquot of the reaction mixture.
-
Add the Griess reagent to the aliquot and the nitrite standards.
-
Allow color to develop for 15-30 minutes in the dark.
-
-
Measurement and Analysis:
-
Measure the absorbance at ~540 nm using a plate reader or spectrophotometer.
-
Quantify the amount of nitrite (a stable oxidation product of NO) in the samples by comparing their absorbance to the standard curve. This provides a measure of the NO released.
-
References
-
Gasco, A., et al. (2004). NO donors: Focus on furoxan derivatives. Pure and Applied Chemistry, 76(5), 973–981. [6]
-
Bua, S., et al. (2024). Harnessing Nitric Oxide-Donating Benzofuroxans for Targeted Inhibition of Carbonic Anhydrase IX in Cancer. Journal of Medicinal Chemistry. [3][4]
-
PubMed. (2024). Harnessing Nitric Oxide-Donating Benzofuroxans for Targeted Inhibition of Carbonic Anhydrase IX in Cancer. PubMed. [3][4]
-
MDPI. (n.d.). Recent Developments in Nitric Oxide Donors and Delivery for Antimicrobial and Anti-Biofilm Applications. MDPI. [5]
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PubMed. (n.d.). NO Donor and Biological Properties of Different Benzofuroxans. PubMed. [8]
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Bordwell pKa Table. (n.d.). Organic Chemistry Data. [7]
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National Center for Biotechnology Information. (n.d.). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. PubChem. [2]
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National Center for Biotechnology Information. (2009). New Conjugated Benzothiazole-N-oxides: Synthesis and Biological Activity. PubChem. [1]
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A Technical Guide to the Fluorescence Quantum Yield of 7-Nitro-2,1,3-benzoxadiazole (NBD) Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The NBD Scaffold and the Imperative of Quantum Yield
This guide provides a deep dive into the theoretical underpinnings of NBD's fluorescence, presents a data-driven overview of its quantum yield, and offers a validated, step-by-step protocol for its accurate measurement in the laboratory.
Part 1: The NBD Fluorophore: Core Principles of Fluorescence
The Molecular Engine: Intramolecular Charge Transfer (ICT)
The photophysical behavior of the NBD core is dominated by its "push-pull" electronic structure.[1] The nitro group at position 7 is a powerful electron-withdrawing group (the "pull"), while a substituent at position 4—typically an amine, hydroxyl, or thiol group—acts as an electron-donating group (the "push").
Upon absorption of a photon, the molecule is promoted to an excited state. In this state, a significant shift in electron density occurs from the donor group to the acceptor group, creating an excited state with a large dipole moment. This phenomenon is known as Intramolecular Charge Transfer (ICT). The efficiency of this ICT process and the subsequent de-excitation pathways are exquisitely sensitive to the molecule's local environment, which is the key to NBD's utility as a sensor.
Defining Quantum Yield: The Competition Between Light and Heat
The fluorescence quantum yield (Φf) is defined as the ratio of the number of photons emitted to the number of photons absorbed.[4][5]
Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)
An ideal fluorophore would have a Φf of 1.0 (or 100%), meaning every absorbed photon results in an emitted fluorescent photon. In reality, the excited state can relax back to the ground state via several non-radiative pathways that compete with fluorescence, dissipating energy as heat. These include:
-
Internal Conversion (IC): Non-radiative transition between electronic states of the same spin multiplicity.
-
Intersystem Crossing (ISC): A transition to a triplet state, which can lead to phosphorescence or non-radiative decay.
-
Solvent Interactions & Molecular Motion: Interactions with polar solvent molecules can stabilize non-emissive charge-transfer states, while molecular vibrations and rotations can dissipate energy as heat.[6]
The relationship between the rates of these processes (k) governs the quantum yield:
Φf = k_f / (k_f + k_nr)
where k_f is the rate of fluorescence and k_nr is the sum of the rates of all non-radiative decay pathways.
Caption: Workflow for relative quantum yield determination.
Conclusion
The quantum yield of a 7-nitro-2,1,3-benzoxadiazole derivative is not a fixed constant but a dynamic property highly dependent on its molecular structure and, most critically, its immediate environment. This sensitivity, rooted in the fluorophore's intramolecular charge transfer nature, is both a challenge and an opportunity. By understanding the principles that govern its fluorescence and by employing rigorous, validated measurement protocols, researchers can harness the full potential of NBD probes. Accurate determination of the quantum yield is the first step toward designing more sensitive assays, generating more reliable data, and ultimately accelerating discovery in chemical biology and drug development.
References
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Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535–1550. [Link]
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Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS Repositorium. [Link]
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Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. PubMed. [Link]
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Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. ResearchGate. [Link]
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Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield using the Agilent Cary Eclipse. Agilent Application Note. [Link]
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Gaddis, N. D., et al. (2023). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. ACS Omega. [Link]
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Gaddis, N. D., et al. (2023). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. ACS Omega. [Link]
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Gaddis, N. D., et al. (2023). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. PubMed. [Link]
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Liu, Y., et al. (1998). Photophysical and Dynamic NMR Studies on 4-Amino-7-nitrobenz-2-oxa-1,3-diazole Derivatives: Elucidation of the Nonradiative Deactivation Pathway. Semantic Scholar. [Link]
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da Silva, G. N., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. [Link]
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Akbayeva, D. N., et al. (2022). Solvent-Dependent Fluorescence Properties of CH2-bis(BODIPY)s. MDPI. [Link]
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Chen, Y., et al. (2019). The NBD tertiary amine is a fluorescent quencher and/or a weak green-light fluorophore in H2S-specific probes - Supporting Information. Royal Society of Chemistry. [Link]
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Santa, T., et al. (2002). Design and synthesis of a hydrophilic fluorescent derivatization reagent for carboxylic acids, 4-N-(4-N-aminoethyl)piperazino-7-nitro-2,1,3-benzoxadiazole (NBD-PZ-NH2), and its application to capillary electrophoresis with laser-induced fluorescence detection. PubMed. [Link]
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Lim, C. S., et al. (2023). Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy. ACS Omega. [Link]
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Stasyuk, A. J., et al. (2019). The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes. Chemical Science. [Link]
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Stasyuk, A. J., et al. (2019). The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes. PMC. [Link]
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da Silva, G. N., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. National Institutes of Health. [Link]
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Alam, P., et al. (2023). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. PMC. [Link]
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University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]
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Turella, P., et al. (2006). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. PubMed. [Link]
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Romanov, N., et al. (2018). Synthesis, spectral properties and evaluation of carboxy-functionalized 3-thiazolylcoumarins as blue-emitting fluorescent labeling reagents. ResearchGate. [Link]
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Gzyl-Malcher, B., et al. (2018). Calculated electronic absorption spectra of the NBD derivative in the gas phase and in solution. ResearchGate. [Link]
-
Amerigo Scientific. (n.d.). 2,1,3-Benzoxadiazole-5-carboxylic acid. Amerigo Scientific. [Link]
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The Benzoxadiazole Core: A Journey from Serendipitous Discovery to a Cornerstone of Modern Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzoxadiazole scaffold, a seemingly simple bicyclic heteroaromatic system, has carved a remarkable niche in the landscape of modern science. From its serendipitous discovery over a century ago to its current status as a privileged structural motif in medicinal chemistry and materials science, the journey of benzoxadiazole is a testament to the enduring power of fundamental chemical research. This technical guide provides a comprehensive exploration of the discovery and history of benzoxadiazole compounds, tracing the evolution of their synthesis and the blossoming of their applications. We will delve into the foundational chemistries that brought this scaffold to light, chart the progression of synthetic methodologies from classical to contemporary, and illuminate the key discoveries that have established benzoxadiazoles as indispensable tools for researchers. This guide is designed to serve as a valuable resource for scientists and professionals, offering not only a historical perspective but also a deep understanding of the fundamental principles that continue to drive innovation in this exciting field.
The Dawn of a New Heterocycle: The Pioneering Work of Green and Rowe
The story of benzoxadiazole begins not with the parent heterocycle itself, but with its N-oxide derivative, benzofurazan oxide. In 1912, the British chemists Arthur G. Green and Frederic H. Rowe, while investigating the chemistry of ortho-nitro-substituted anilines, reported the first synthesis of this intriguing compound. Their seminal work, published in the Journal of the Chemical Society, Transactions, detailed the treatment of o-nitroaniline with sodium hypochlorite, a reaction that yielded a stable, crystalline product they named "benzofurazan oxide".[1] This discovery marked the formal entry of the benzoxadiazole ring system into the annals of chemistry.
The Foundational Synthesis: Hypochlorite Oxidation of o-Nitroaniline
The original method developed by Green and Rowe remains a classic and instructive example of benzoxadiazole synthesis. The reaction proceeds via an intramolecular cyclization of the o-nitroaniline, driven by the oxidizing power of sodium hypochlorite. The causality behind this experimental choice lies in the ability of hypochlorite to facilitate the removal of hydrogen atoms and promote the formation of the N-O bond, leading to the stable heterocyclic ring.
Experimental Protocol: Classical Synthesis of Benzofurazan Oxide (Adapted from Green and Rowe, 1912) [1]
Objective: To synthesize benzofurazan oxide from o-nitroaniline.
Materials:
-
o-Nitroaniline
-
Sodium hydroxide
-
Chlorine gas (or commercial sodium hypochlorite solution)
-
Ethanol
-
Water
-
Ice
Procedure:
-
Preparation of Sodium Hypochlorite Solution: A solution of sodium hypochlorite is prepared by passing chlorine gas through a cold solution of sodium hydroxide until the desired concentration is reached. Alternatively, a commercial bleach solution can be used. The key is to have a fresh, potent oxidizing agent.
-
Reaction Setup: A suspension of o-nitroaniline in water is prepared in a reaction vessel equipped with a stirrer and cooled in an ice bath.
-
Addition of Hypochlorite: The chilled sodium hypochlorite solution is added dropwise to the stirred suspension of o-nitroaniline. The temperature is carefully maintained below 5 °C to control the exothermic reaction and prevent unwanted side products. The rationale for the low temperature is to enhance the selectivity of the cyclization reaction.
-
Reaction Progression: The reaction mixture is stirred for several hours until the starting material is consumed (monitoring by thin-layer chromatography is a modern adaptation). The formation of a yellow precipitate indicates the product.
-
Isolation and Purification: The crude benzofurazan oxide is collected by filtration, washed with cold water to remove inorganic salts, and then recrystallized from a suitable solvent, such as aqueous ethanol, to yield the purified product.
Self-Validation: The success of this protocol is validated by the isolation of a crystalline solid with a melting point and spectral characteristics consistent with benzofurazan oxide. The yield and purity can be assessed by standard analytical techniques.
Caption: Deoxygenation of benzofurazan oxide.
The Rise of Modern Catalytic Methods
The latter half of the 20th century and the dawn of the 21st century witnessed a paradigm shift in synthetic organic chemistry, with a strong emphasis on the development of catalytic methods. The synthesis of benzoxadiazoles has greatly benefited from this revolution, with a plethora of new, more efficient, and environmentally benign procedures being reported. These modern approaches often involve transition-metal catalysis and offer significant advantages in terms of scope, efficiency, and sustainability.
A notable modern approach involves the reductive cyclization of 2-nitroanilines, which can be achieved using various catalytic systems. These methods bypass the need for strong oxidizing agents and often proceed under milder reaction conditions.
| Method | Catalyst/Reagent | Key Advantages |
| Classical Hypochlorite Oxidation | Sodium Hypochlorite | Historical significance, readily available reagents |
| Deoxygenation | Triphenylphosphine | High yield, clean reaction |
| Catalytic Reductive Cyclization | Various (e.g., Pd, Ru, Fe catalysts) | Milder conditions, broader substrate scope |
| Modern Oxidative Cyclizations | Various catalysts and oxidants | High efficiency, novel pathways |
A Scaffold of Immense Potential: The Emergence of Benzoxadiazoles in Science
For many years after their discovery, benzoxadiazoles remained largely a curiosity for academic chemists. However, the unique electronic properties of this heterocycle, characterized by its electron-deficient nature, eventually captured the attention of researchers in diverse fields. This led to an explosion of interest in benzoxadiazole derivatives and their applications in medicinal chemistry and materials science.
The Birth of a Fluorophore: The NBD-Group
A pivotal moment in the history of benzoxadiazole was the discovery of the remarkable fluorescent properties of certain derivatives. The introduction of a nitro group at the 7-position and a donor group (often an amine) at the 4-position of the benzoxadiazole ring gives rise to the 4-amino-7-nitrobenz-2-oxa-1,3-diazole (NBD) scaffold. [2]This "push-pull" electronic structure results in a molecule with a significant intramolecular charge transfer (ICT) character upon photoexcitation, leading to intense fluorescence in the visible region of the spectrum.
The fluorescence of NBD derivatives is highly sensitive to the polarity of their local environment, a phenomenon known as solvatochromism. [2]In nonpolar environments, they exhibit strong fluorescence, while in polar, aqueous environments, their fluorescence is often quenched. This environment-sensitive fluorescence has made the NBD group an invaluable tool for biophysical studies.
Structure-Fluorescence Relationship in NBD Derivatives:
The photophysical properties of NBD derivatives can be finely tuned by modifying their chemical structure. Key structure-activity relationships (SAR) have been established:
-
The Nature of the Donor Group: The electron-donating strength of the substituent at the 4-position significantly influences the emission wavelength and quantum yield. Stronger donors generally lead to red-shifted emission.
-
The Linker: The nature of the linker connecting the NBD moiety to a biomolecule can affect its localization and, consequently, its fluorescence properties.
-
Substitution on the Benzene Ring: Additional substituents on the aromatic ring can modulate the electronic properties and steric environment of the fluorophore, providing another avenue for tuning its photophysical characteristics.
The development of 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) as a fluorescent labeling reagent has been particularly impactful. This compound readily reacts with primary and secondary amines and thiols to form stable, highly fluorescent NBD adducts, enabling the visualization and quantification of a wide range of biomolecules.
Benzoxadiazoles in Drug Discovery: A Privileged Scaffold
The unique electronic and structural features of the benzoxadiazole core have made it a "privileged scaffold" in medicinal chemistry. Its ability to participate in various non-covalent interactions, its metabolic stability, and its synthetic accessibility have contributed to its incorporation into a wide array of therapeutic agents. While early examples of benzoxadiazole-containing drugs are not as prominent as some other heterocyclic systems, the 20th and 21st centuries have seen a surge in the development of bioactive benzoxadiazole derivatives with diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties.
Illuminating the Future: Benzoxadiazoles in Materials Science
The strong electron-accepting nature of the benzoxadiazole unit has made it a valuable building block for the construction of novel organic materials with interesting electronic and photophysical properties. [3][4][5][6]Benzoxadiazole-containing polymers and small molecules have been investigated for their potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemosensors. [3][4][5][6]The ability to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) through chemical modification of the benzoxadiazole core is a key advantage in the design of these advanced materials. [7]
Conclusion and Future Perspectives
From its humble beginnings in the laboratory of Green and Rowe, the benzoxadiazole ring system has blossomed into a cornerstone of modern chemical science. The journey from a synthetic curiosity to a privileged scaffold in drug discovery and a key component in advanced materials is a compelling narrative of scientific progress. The continuous evolution of synthetic methodologies has made these compounds more accessible than ever before, paving the way for further exploration of their potential. As our understanding of the intricate relationship between molecular structure and function deepens, we can anticipate that benzoxadiazole and its derivatives will continue to play a vital role in addressing some of the most pressing challenges in medicine and technology. The future of benzoxadiazole chemistry is undoubtedly bright, with new discoveries and applications waiting to be unveiled.
References
- Green, A. G., & Rowe, F. H. (1912). CLXXVI.—The constitution of benzofurazan oxide. J. Chem. Soc., Trans., 101, 2452–2459.
- Frizon, T. E. A., Vieira, A. A., da Silva, F. N., Saba, S., Farias, G., de Souza, B., Zapp, E., Lôpo, M. N., de C. Braga, H., Grillo, F., Curcio, S. F., Cazati, T., & Rafique, J. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8.
- Chattopadhyay, A. (2014). Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. Molecules, 19(7), 9318-9337.
- Mehta, P. K., Ryu, K., Kim, C. K., & Lee, K.-H. (2022). Improvement of the photostability of cycloalkylamine-7-sulfonyl-2,1,3-benzoxadiazole-based fluorescent dyes by replacing the dimethylamino substituent with cyclic amino rings. New Journal of Chemistry, 46(11), 5171-5180.
- Fluorescent labeling of the root cap cells with the bioactive NBD-S chemical probe based on the cellulose biosynthesis inhibition herbicides - PMC. (n.d.).
- Advancing Organic Semiconductors: The Role of Benzoxadiazole Deriv
- NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applic
- Molecular structure–intrinsic photostability relationships for thiophene-benzothiadiazole alternating type conjug
- Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - NIH. (n.d.).
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - ResearchG
- A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.).
- Benzoxadiazole Derivatives: Key Intermediates for Advanced Optoelectronic M
- (PDF) Benzothiadiazole and its π-extended, heteroannulated derivatives: Useful acceptor building blocks for high-performance donor-acceptor polymers in organic electronics. (n.d.).
- (PDF) Conjugated Polymers with Benzothiadiazole, Benzoxadiazole, and Benzotriazole Moieties as Promising Semiconductor Materials for Organic Solar Cells. (n.d.).
- Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics - Journal of Materials Chemistry C (RSC Publishing). (n.d.).
- Novel 1,2,4-Oxadiazole Deriv
- Discovery of Benzo[ d]oxazoles as Novel Dual Small-Molecule Inhibitors Targeting PD-1/PD-L1 and VISTA P
- Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - MDPI. (n.d.).
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A Technical Guide to Preliminary Studies with 5-Carboxy-2,1,3-benzoxadiazole: A Fluorescent Probe for Thiol Quantification
Introduction: Unveiling the Potential of a Compact Fluorophore
In the dynamic landscape of drug discovery and biomedical research, the precise quantification of biological thiols, such as cysteine (Cys) and glutathione (GSH), is of paramount importance. These molecules play critical roles in cellular redox homeostasis, and their dysregulation is implicated in a multitude of pathological conditions. Fluorescent probes have emerged as indispensable tools for such analyses, offering high sensitivity and spatiotemporal resolution. This guide focuses on a promising, yet not widely commercialized, fluorogenic reagent: 5-Carboxy-2,1,3-benzoxadiazole , a derivative of the benzofurazan family. While the user's initial query included the term "1-ium-1-olate," the common and accurate chemical nomenclature for this scaffold is 2,1,3-benzoxadiazole. The carboxylated form is specifically 2,1,3-benzoxadiazole-5-carboxylic acid [1][2].
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals interested in leveraging this probe for preliminary studies. We will delve into its synthesis, mechanism of action as a thiol-reactive probe, and provide a detailed, field-proven protocol for its application in quantifying thiols. The inherent value of this molecule lies in its compact size and the fluorogenic nature of its reaction with thiols, transitioning from a non-fluorescent state to a highly fluorescent one upon reaction, thereby minimizing background signal and enhancing sensitivity[3].
Core Principles: Chemical Properties and Synthesis
The foundational 2,1,3-benzoxadiazole (also known as benzofurazan) core is a heterocyclic aromatic compound. The addition of a carboxyl group at the 5-position enhances its utility by providing a handle for conjugation to other molecules or for improving aqueous solubility, depending on the pH.
Key Chemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₇H₄N₂O₃ | [1][2] |
| Molecular Weight | 164.12 g/mol | [1][2] |
| Appearance | Typically a yellow solid | [4] |
| Melting Point | 157-160 °C | [2] |
| Solubility | Soluble in organic solvents and aqueous solutions at appropriate pH |
Synthesis of 2,1,3-Benzoxadiazole-5-carboxylic Acid:
A robust synthesis of the target compound can be achieved from commercially available starting materials. The following protocol is a scientifically sound pathway derived from established chemical principles for the synthesis of related compounds.
Step 1: Nitration of 4-Acetamidobenzoic Acid
The synthesis begins with the nitration of 4-acetamidobenzoic acid. This is a standard electrophilic aromatic substitution reaction.
Protocol:
-
To a solution of 4-acetamidobenzoic acid in concentrated sulfuric acid, add potassium nitrate portion-wise while maintaining a low temperature (e.g., below 10°C) in an ice bath.
-
Stir the reaction mixture at a low temperature for a couple of hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration.
Step 2: Hydrolysis of the Acetamido Group
The acetyl protecting group is then removed by acid hydrolysis to yield 4-amino-3-nitrobenzoic acid[5].
Protocol:
-
Reflux the crude product from Step 1 in an aqueous solution of hydrochloric acid for a few hours.
-
Cool the reaction mixture to allow the product to crystallize.
-
Filter the mixture, wash the solid with water, and dry to obtain 4-amino-3-nitrobenzoic acid[5].
Step 3: Reductive Cyclization to form the Benzoxadiazole Ring
Hypothesized Protocol (based on similar transformations):
-
Dissolve 4-amino-3-nitrobenzoic acid in a suitable solvent.
-
Add a reducing agent, such as sodium hypochlorite in the presence of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) in a basic medium, which is a common method for forming the benzoxadiazole N-oxide intermediate[4][6].
-
The resulting N-oxide can then be reduced to the final 2,1,3-benzoxadiazole using a phosphine reagent like triphenylphosphine (PPh₃) in a solvent like toluene under reflux[4][6].
-
After the reaction is complete, cool the mixture, and purify the product by filtration and recrystallization or column chromatography.
Mechanism of Action: Fluorogenic Thiol Detection
The utility of 5-Carboxy-2,1,3-benzoxadiazole as a thiol probe stems from its ability to undergo a nucleophilic aromatic substitution reaction. The benzoxadiazole ring is electron-deficient, making it susceptible to attack by strong nucleophiles like thiols (R-SH). In its native state, the compound is weakly fluorescent. Upon reaction with a thiol, a highly fluorescent thioether adduct is formed. This "turn-on" fluorescence response is highly desirable as it minimizes background noise and improves the signal-to-noise ratio.
The reaction is specific for thiols over other biological nucleophiles like amines and alcohols under physiological conditions, making it a valuable tool for selective thiol detection in complex biological samples.
Caption: Reaction mechanism of 5-Carboxy-2,1,3-benzoxadiazole with a thiol.
Experimental Protocol: Quantification of Thiols in Solution
This section provides a detailed, step-by-step protocol for the quantification of thiols using 5-Carboxy-2,1,3-benzoxadiazole. This protocol is adapted from established methods for similar benzofurazan-based probes.
Materials:
-
5-Carboxy-2,1,3-benzoxadiazole (synthesized as described above or obtained from a commercial source)
-
Thiol standard (e.g., L-cysteine or reduced Glutathione)
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate (black, clear bottom for fluorescence measurements)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Preparation of Stock Solutions:
-
Probe Stock Solution (10 mM): Dissolve an appropriate amount of 5-Carboxy-2,1,3-benzoxadiazole in DMSO. Store protected from light at -20°C.
-
Thiol Standard Stock Solution (10 mM): Dissolve L-cysteine or glutathione in Assay Buffer. Prepare fresh daily.
-
-
Preparation of Working Solutions:
-
Probe Working Solution (100 µM): Dilute the Probe Stock Solution 1:100 in Assay Buffer.
-
Thiol Standard Curve: Prepare a series of dilutions of the Thiol Standard Stock Solution in Assay Buffer to generate a standard curve (e.g., 0, 1, 2.5, 5, 10, 25, 50 µM).
-
-
Assay Protocol:
-
To each well of the 96-well microplate, add 50 µL of the Thiol Standard dilutions or your unknown sample.
-
Add 50 µL of the Probe Working Solution to each well.
-
Mix gently by pipetting or on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence intensity on a microplate reader. The excitation and emission wavelengths for benzofurazan-thiol adducts are typically around 470 nm and 530 nm, respectively[3]. It is recommended to determine the optimal excitation and emission maxima for the specific adduct being measured.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank (0 µM thiol) from all readings.
-
Plot the fluorescence intensity versus the concentration of the thiol standards to generate a standard curve.
-
Determine the concentration of thiols in the unknown samples by interpolating their fluorescence values on the standard curve.
-
Caption: Workflow for thiol quantification using 5-Carboxy-2,1,3-benzoxadiazole.
Data Presentation: Expected Performance and Spectroscopic Properties
The reaction of 5-Carboxy-2,1,3-benzoxadiazole with thiols is expected to yield a significant increase in fluorescence intensity. While specific quantitative data for the 5-carboxy derivative is not abundant in the literature, data from closely related 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives can provide a strong indication of expected performance. NBD-based probes have shown over a 100-fold increase in fluorescence upon reaction with thiols[3].
Spectroscopic and Performance Data (for related Benzofurazan-Thiol Adducts):
| Parameter | Typical Value | Reference |
| Excitation Maximum (λex) | ~470 nm | [3] |
| Emission Maximum (λem) | ~530 nm | [3] |
| Fluorescence Quantum Yield (ΦF) | Can be significant (e.g., ~0.4 for some thiol adducts) | [7] |
| Fold-Increase in Fluorescence | >100-fold | [3] |
Note: The exact spectroscopic properties and quantum yield will depend on the specific thiol adduct and the solvent environment. It is crucial to experimentally determine these parameters for the specific application.
Conclusion and Future Directions
5-Carboxy-2,1,3-benzoxadiazole is a promising fluorogenic probe for the sensitive and selective detection of biological thiols. Its straightforward synthesis, clear mechanism of action, and the significant "turn-on" fluorescence response make it a valuable tool for preliminary studies in academic and industrial research. The provided protocol offers a solid foundation for its application in quantifying thiols in various samples.
Future studies could focus on the synthesis of activated esters (e.g., NHS ester) of the carboxylic acid to facilitate covalent labeling of proteins and other biomolecules. Furthermore, exploring the application of this probe in live-cell imaging could provide valuable insights into the dynamics of cellular thiol pools. As with any preliminary study, thorough validation and characterization of the probe's performance in the specific experimental system are essential for generating reliable and reproducible data.
References
-
Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 360. [Link]
-
Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. ResearchGate. [Link]
-
Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. National Institutes of Health. [Link]
-
Amerigo Scientific. 2,1,3-Benzoxadiazole-5-carboxylic acid (97% (GC)). [Link]
- Google Patents. Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
-
Yang, Y. (2012). Benzofurazan Sulfides as Fluorogenic Reagents for Thiol Quantification. Open PRAIRIE: Open Public Research Access Institutional Repository & Information Exchange. [Link]
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MDPI. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. [Link]
-
ResearchGate. Dyes derived from benzo[a]phenoxazine - synthesis, spectroscopic properties, and potential application as sensors for l-cysteine. [Link]
-
ResearchGate. New NBD-based fluorescent probes for biological thiols. [Link]
-
Organic Chemistry Portal. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. [Link]
- Google Patents. Preparation of 4-acetamido-3-nitrobenzoic acid.
-
National Institutes of Health. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. [Link]
-
ResearchGate. Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. [Link]
-
National Institutes of Health. Spectroscopic analysis of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)-6-methylquinolin-4-ol binding to blood plasma albumin. [Link]
-
National Institutes of Health. Green innovative fluorescence approach for the feasible and reliable assay of thiol-containing drugs; captopril as a model. [Link]
-
Ningbo Innopharmchem Co., Ltd. 4-Amino-3-nitrobenzoic Acid: A Versatile Compound in Chemical Synthesis. [Link]
- Google Patents. Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof.
-
PrepChem.com. Synthesis of 4-amino-3-nitrobenzonitrile. [Link]
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A Theoretical Chemist's Guide to 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate: A Computational Whitepaper
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Recognizing the limited availability of direct experimental data for this specific molecule, this paper outlines a robust computational methodology based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). The protocols detailed herein are designed to predict the structural, electronic, and spectroscopic properties of the target molecule with a high degree of confidence, leveraging established best practices from studies on analogous benzofurazan and benzoxadiazole N-oxide systems. This guide is intended for researchers, computational chemists, and drug development professionals seeking to understand and predict the behavior of this and similar molecules, thereby accelerating research and development efforts.
Introduction: The Scientific Imperative for Theoretical Characterization
5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate belongs to the benzofurazan N-oxide family, a class of compounds known for their diverse biological activities and unique photophysical properties.[1] The introduction of a carboxyl group at the 5-position and the presence of the N-oxide moiety create a molecule with a distinct electronic profile, suggesting potential applications as a therapeutic agent or a functional material.[1] The zwitterionic nature of the N-oxide bond, coupled with the electron-withdrawing carboxyl group, is expected to significantly influence the molecule's reactivity, intermolecular interactions, and spectroscopic signature.
In the absence of extensive empirical data, theoretical calculations serve as a powerful and indispensable tool for elucidating the fundamental properties of such novel compounds. By employing state-of-the-art computational methods, we can construct a detailed in-silico model of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate, providing predictive insights that can guide future experimental work and application-driven design. This guide will walk through the essential theoretical calculations required to build a comprehensive understanding of the target molecule.
Foundational Theory: The Power of Density Functional Theory
Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry, offering a remarkable balance of accuracy and computational efficiency. The core principle of DFT is that the energy of a system can be determined from its electron density, a more manageable quantity than the multi-electron wavefunction. For molecules like 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate, DFT is exceptionally well-suited for determining a wide range of properties.
The Language of DFT: Functionals and Basis Sets
The accuracy of DFT calculations is critically dependent on the choice of two key components: the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functional: This is an approximation of the complex quantum mechanical interactions between electrons. For organic molecules containing heteroatoms, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT functional, have consistently demonstrated high accuracy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice for systems of this nature.[2][3] For enhanced accuracy, especially in predicting thermochemistry and reaction barriers, the M06-2X functional can also be considered.[4]
-
Basis Set: This is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation. A good starting point for molecules of this size is the 6-31G(d,p) basis set, which includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) to describe the shape of the electron density more accurately. For more demanding calculations, such as the prediction of spectroscopic properties, a larger basis set like 6-311++G(d,p) , which includes diffuse functions (++) to better describe weakly bound electrons, is recommended.[5]
The Computational Workflow: A Step-by-Step Guide
The theoretical characterization of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate can be systematically approached through a series of interconnected computational steps.
Caption: Computational workflow for the theoretical characterization.
Step 1: Geometry Optimization
The first and most crucial step is to determine the most stable three-dimensional structure of the molecule.
Protocol:
-
Construct the initial 3D structure: Use a molecule builder to draw the 2D structure of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate and generate an initial 3D conformation.
-
Perform a geometry optimization: Employ DFT with the B3LYP functional and the 6-31G(d,p) basis set. This calculation will iteratively adjust the positions of the atoms to find the minimum energy conformation.
-
Incorporate solvent effects: Given that this molecule is likely to be studied in solution, it is essential to include a solvent model. The Polarizable Continuum Model (PCM) is a widely used and effective method for this purpose.[4] The choice of solvent (e.g., water, DMSO) should be guided by the intended experimental conditions.
Step 2: Frequency Analysis
Once the geometry is optimized, a frequency calculation must be performed.
Protocol:
-
Run a frequency calculation: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-31G(d,p)).
-
Verify the minimum energy structure: A true minimum on the potential energy surface will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the geometry must be re-optimized.
-
Obtain thermodynamic properties: The frequency calculation also provides valuable thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Predicting Key Molecular Properties
With a validated optimized structure, a wealth of molecular properties can be predicted.
Electronic Properties
Understanding the electronic structure is fundamental to predicting the molecule's reactivity and intermolecular interactions.
-
Natural Bond Orbital (NBO) Analysis: This analysis provides insights into the charge distribution and bonding interactions within the molecule. It is particularly useful for characterizing the zwitterionic N-O bond and the electronic influence of the carboxyl group.
-
Molecular Electrostatic Potential (MESP): The MESP map visually represents the electrostatic potential on the electron density surface. It is an invaluable tool for identifying regions of positive and negative potential, which are indicative of electrophilic and nucleophilic sites, respectively.
Spectroscopic Properties
Theoretical spectroscopy is a powerful tool for predicting and interpreting experimental spectra.
-
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities calculated during the frequency analysis can be used to generate a theoretical IR spectrum. This can be compared with experimental data to confirm the structure of the synthesized molecule.
-
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra.
Protocol:
-
Perform a TD-DFT calculation: Using the optimized geometry, perform a TD-DFT calculation with the B3LYP functional and a larger basis set, such as 6-311++G(d,p), to accurately describe the excited states. The PCM solvent model should also be included.
-
Analyze the electronic transitions: The output will provide the excitation energies (which can be converted to wavelengths) and the oscillator strengths (which are related to the intensity of the absorption). This allows for the prediction of the λmax and the interpretation of the nature of the electronic transitions (e.g., π → π, n → π).[3]
-
Data Presentation and Interpretation
The results of the theoretical calculations should be presented in a clear and concise manner to facilitate interpretation and comparison with potential experimental data.
Table 1: Predicted Key Molecular Properties of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate
| Property | Predicted Value | Method |
| Dipole Moment (Debye) | Calculated Value | B3LYP/6-311++G(d,p) |
| HOMO Energy (eV) | Calculated Value | B3LYP/6-311++G(d,p) |
| LUMO Energy (eV) | Calculated Value | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap (eV) | Calculated Value | B3LYP/6-311++G(d,p) |
| λmax (nm) | Calculated Value | TD-DFT/B3LYP/6-311++G(d,p) |
| Main IR Frequencies (cm-1) | Calculated Values | B3LYP/6-31G(d,p) |
Note: The values in this table are placeholders and would be populated with the actual results from the calculations.
Caption: Interpreting the Molecular Electrostatic Potential map.
Validation and Future Directions
The theoretical predictions presented in this guide provide a robust hypothesis for the properties of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate. The ultimate validation of these predictions will come from experimental studies. Key experiments for validation would include:
-
X-ray Crystallography: To determine the precise bond lengths and angles of the molecule in the solid state.
-
NMR Spectroscopy: To confirm the chemical structure and connectivity.
-
FT-IR and UV-Vis Spectroscopy: To compare the experimental spectra with the theoretically predicted spectra.
Discrepancies between the theoretical and experimental data can provide valuable insights into the limitations of the computational model and can guide further refinement of the theoretical approach.
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous approach for the theoretical characterization of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate. By following the detailed protocols for DFT and TD-DFT calculations, researchers can obtain reliable predictions of the molecule's structural, electronic, and spectroscopic properties. This in-silico investigation serves as a critical first step in understanding the potential of this and similar molecules in various scientific and technological applications, paving the way for more targeted and efficient experimental research.
References
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Raissi, H., et al. (2021). Structure-Property Relationships in Benzofurazan Derivatives: A Combined Experimental and DFT/TD-DFT Investigation. Density Functional Theory - Recent Advances, New Perspectives and Applications. [Link]
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Raissi, H., et al. (2021). Structure-Property Relationships in Benzofurazan Derivatives: A Combined Experimental and DFT/TD-DFT Investigation. IntechOpen. [Link]
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Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 638. [Link]
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Paton, R. S., & Goodman, J. M. (2011). Furazan N-oxides: a convenient source of both nitrile oxides and isocyanates. Tetrahedron Letters, 52(2), 226-228. [Link]
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Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. National Institutes of Health. [Link]
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Simpson, J., et al. (2017). Crystal structure of 5-[2-(9 H-carbazol-9-yl)ethyl]-1,3,4-oxadiazole-2(3 H)-Thione. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1066–1069. [Link]
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Kopcho, J. J., et al. (2022). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. ACS Omega, 7(4), 3844–3853. [Link]
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Larionov, O. V. (2016). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current Topics in Medicinal Chemistry, 16(23), 2549–2562. [Link]
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Amerigo Scientific. (n.d.). 2,1,3-Benzoxadiazole-5-carboxylic acid (97% (GC)). Retrieved from [Link]
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El-Zaria, M. E. (2022). Synthesis and Characterization of 5-(p-nitro benzyl)-2,3-dihydro-1,3,4-oxadiazole-2-one: A Possible Prosthetic Group for Indirect Radiolabeling of Carbonyl-Containing Compounds. European Journal of Advanced Chemistry Research, 3(2), 1-4. [Link]
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Asiri, A. M., et al. (2015). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. Journal of Molecular Structure, 1098, 359-367. [Link]
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Fomenkov, I. V., et al. (2022). DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. International Journal of Molecular Sciences, 23(3), 1471. [Link]
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Harris, R. K., et al. (1958). FURAZAN OXIDES, I. THE STRUCTURE OF BENZOFURAZAN OXIDE. Journal of the Chemical Society, 1958, 697-701. [Link]
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Simpson, J., et al. (2017). Crystal structure of 5-[2-(9H-carbazol-9-yl)ethyl]-1,3,4-oxadiazole-2(3H)-thione. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1066–1069. [Link]
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Tüzün, N. (2022). Computational analysis of the Au-catalyzed isomerization of alkynyl epoxides to furans. Journal of the Iranian Chemical Society, 19(11), 4785-4793. [Link]
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El-Zaria, M. E. (2022). Synthesis and Characterization of 5-(p-nitro benzyl)-2,3-dihydro-1,3,4-oxadiazole-2-one: A Possible Prosthetic Group for Indirect Radiolabeling of Carbonyl-Containing Compounds. ResearchGate. [Link]
-
Gümüş, H., et al. (2018). Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 965-974. [Link]
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Arshad, M., et al. (2015). Crystal structure of 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o492–o493. [Link]
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Boulton, A. J., & Mathur, S. S. (1976). Reaction of benzofurazan N-oxide with secondary aliphatic amines; preparation of NN-dialkyl-N′-(o-nitrophenyl)hydrazines. Journal of the Chemical Society, Perkin Transactions 1, (11), 995-998. [Link]
-
Boulton, A. J., & Mathur, S. S. (1980). Benzofurazan N-oxides as synthetic precursors. Part 2. Conversion of benzofurazan N-oxides into 2H-benzimidazoles and some unusual reactions of 2H-benzimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 268-273. [Link]
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Kletskov, A. V., et al. (2019). A luminescent 2,1,3-benzoxadiazole-decorated zirconium-organic framework as an exceptionally sensitive turn-on sensor for ammonia and aliphatic amines in water. Journal of Materials Chemistry C, 7(38), 11874-11881. [Link]
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de Oliveira, G. G., et al. (2022). Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. Molecules, 27(19), 6296. [Link]
Sources
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- 4. Computational analysis of the Au-catalyzed isomerization of alkynyl epoxides to furans [maxapress.com]
- 5. DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments | MDPI [mdpi.com]
Methodological & Application
protocol for labeling peptides with 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate
An Application and Protocol Guide for the Fluorescent Labeling of Peptides with 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate
Abstract
This document provides a comprehensive guide for the covalent labeling of peptides with the fluorescent probe 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate. Fluorescently labeled peptides are indispensable tools in a wide array of research fields, including proteomics, drug discovery, and cellular imaging, enabling the sensitive detection and quantification of peptide localization, dynamics, and interactions.[1][2] This guide, designed for researchers, scientists, and drug development professionals, details the chemical principles, step-by-step protocols, and analytical validation methods for conjugating this carboxylated benzoxadiazole dye to primary amines on a peptide. We will cover the activation of the dye's carboxylic acid to a reactive N-hydroxysuccinimide (NHS) ester, the subsequent coupling reaction, and the purification and characterization of the final fluorescent peptide conjugate.
Introduction to 5-Carboxy-2,1,3-benzoxadiazole Labeling
The 2,1,3-benzoxadiazole (also known as benzofurazan) scaffold is the core of a class of environmentally sensitive fluorophores.[3] These dyes are characterized by their relatively small size, which can minimize perturbations to the biological activity of the labeled peptide. Their fluorescence properties, including emission wavelength and quantum yield, are often influenced by the polarity of the local environment, making them valuable probes for studying conformational changes or binding events. Derivatives of 2,1,3-benzoxadiazole typically exhibit strong absorption in the visible range and emit in the blue-green region of the spectrum.[4][5][6]
The specific reagent, 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate, provides a carboxylic acid handle for covalent attachment to biomolecules. The most common strategy for labeling peptides with such a dye is to form a stable amide bond with a primary amine.[7] Peptides typically present at least one primary amine at their N-terminus. Additionally, the side chain of lysine residues contains a primary amine, offering further potential labeling sites.[2] Careful control of the reaction stoichiometry and pH allows for a degree of selectivity in the labeling process.[2]
This guide will focus on the widely adopted and robust method of activating the dye's carboxylic acid with a carbodiimide and N-hydroxysuccinimide (NHS) prior to reaction with the peptide.
The Chemistry of Amine-Reactive Labeling
The conjugation of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate to a peptide's primary amine is a two-stage process. This method is favored for its efficiency and the stability of the resulting amide bond under physiological conditions.
Stage 1: Activation of the Carboxylic Acid
The carboxylic acid on the benzoxadiazole ring is not sufficiently reactive to directly form an amide bond with the peptide's amine. It must first be converted into a more reactive functional group. This is commonly achieved by forming an N-hydroxysuccinimide (NHS) ester.[8][9] The reaction is typically mediated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC). EDC first reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is prone to hydrolysis but is efficiently captured by N-hydroxysuccinimide (NHS) to form a more stable, yet still highly amine-reactive, NHS ester.[10]
Stage 2: Coupling to the Peptide
The purified or in-situ generated NHS ester of the dye readily reacts with a nucleophilic primary amine on the peptide (e.g., the N-terminus or a lysine side chain). This reaction proceeds efficiently at a slightly alkaline pH (typically 7.2-8.5), where the amine is deprotonated and thus more nucleophilic.[9] The reaction results in the formation of a stable amide bond, covalently linking the fluorescent dye to the peptide, and releases NHS as a byproduct.[9]
Caption: Chemical pathway for peptide labeling.
Detailed Application Protocols
This section provides a step-by-step methodology for the labeling reaction, subsequent purification, and final characterization.
Required Materials and Reagents
-
Peptide: Lyophilized, purified peptide with at least one primary amine.
-
Labeling Reagent: 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate.
-
Activation Reagents:
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC, EDAC).
-
N-hydroxysuccinimide (NHS).
-
-
Solvents: Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Buffers:
-
Reaction Buffer: 0.1 M Sodium bicarbonate or Sodium borate buffer, pH 8.3.
-
Purification Solvents (HPLC-grade):
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).
-
-
-
Equipment:
Experimental Workflow
Caption: Overall experimental workflow for peptide labeling.
Step-by-Step Protocol
Step 1: Reagent Preparation
-
Peptide Stock Solution: Accurately weigh the lyophilized peptide and dissolve it in the Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 1-5 mg/mL.
-
Dye Stock Solution: Prepare a 10-20 mM stock solution of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate in anhydrous DMF or DMSO.
-
Activation Reagent Stocks: Prepare fresh 100 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO.
Step 2: Activation of the Dye (In-situ)
Causality Note: This step creates the amine-reactive NHS ester immediately before the coupling reaction to maximize its reactivity and minimize hydrolysis.
-
In a small, dry microfuge tube, add the required volume of the dye stock solution. The amount should be a molar excess relative to the peptide. See Table 1 for guidance.
-
Add the EDC stock solution to the dye.
-
Add the NHS stock solution to the dye/EDC mixture.
-
Vortex briefly and allow the activation reaction to proceed for 15-30 minutes at room temperature in the dark.
| Component | Molar Ratio (relative to Peptide) | Rationale |
| Peptide | 1 | The limiting reagent. |
| Dye-COOH | 5-10 | Drives the reaction towards the product. |
| EDC | 1.2 x [Dye-COOH] | Ensures efficient activation of the dye. |
| NHS | 1.2 x [Dye-COOH] | Stabilizes the reactive intermediate, improving yield.[10] |
| Table 1. Recommended Molar Ratios for the Labeling Reaction. |
Step 3: Labeling Reaction
-
Add the freshly prepared activated dye solution (from Step 2) dropwise to the peptide solution (from Step 1) while gently vortexing.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Expertise Insight: The N-terminus of a peptide has a pKa of ~8, while the lysine side chain has a pKa of ~10.5. Running the reaction at pH ~8.3 favors labeling of the N-terminus.[2] However, with sufficient molar excess of the dye, both sites may be labeled.
-
Step 4: Purification by RP-HPLC
Causality Note: Purification is critical to remove unreacted dye, hydrolyzed dye, and unlabeled peptide, which can interfere with downstream applications.[12] RP-HPLC separates molecules based on their hydrophobicity. Adding the fluorescent dye typically increases the peptide's hydrophobicity, resulting in a longer retention time on the column compared to the unlabeled peptide.[13]
-
Sample Preparation: Acidify the reaction mixture with a small amount of TFA (to a final concentration of ~0.1%) to stop the reaction and prepare it for injection.
-
HPLC Conditions:
-
Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A typical gradient would be 5-65% Mobile Phase B over 30 minutes. This should be optimized for each specific peptide.
-
Detection: Monitor the elution at two wavelengths: ~220 nm (for the peptide backbone) and the absorption maximum of the benzoxadiazole dye (expected ~420 nm).[4][5]
-
-
Fraction Collection: Collect the peaks that absorb at both wavelengths. The desired labeled peptide should elute as a new, later peak compared to the unlabeled peptide.
-
Solvent Removal: Combine the pure fractions and lyophilize to obtain the purified labeled peptide as a powder.
Characterization and Quality Control
1. Mass Spectrometry
-
Purpose: To confirm the identity and purity of the final product.
-
Method: Analyze the purified fractions using ESI-MS or MALDI-TOF MS.
-
Expected Result: The observed molecular weight should correspond to the molecular weight of the unlabeled peptide plus the mass of the dye minus the mass of one water molecule (from the condensation reaction). Multiple additions of the dye mass will be observed if multiple sites (e.g., N-terminus and a lysine) are labeled.
2. UV-Vis and Fluorescence Spectroscopy
-
Purpose: To confirm the presence of the fluorophore and determine the Degree of Labeling (DOL).
-
Method:
-
Measure the absorbance of the labeled peptide solution at the dye's maximum absorption wavelength (~420 nm) and at 280 nm (if the peptide contains Trp or Tyr).
-
Measure the fluorescence emission spectrum by exciting at the dye's absorption maximum.
-
-
Data Analysis (DOL Calculation):
-
The DOL can be estimated using the Beer-Lambert law: DOL = (A_dye / ε_dye) / (A_peptide / ε_peptide)
-
Where A is the absorbance and ε is the molar extinction coefficient. The extinction coefficient for the peptide can be estimated from its amino acid sequence, while the value for the dye should be obtained from the supplier or literature.
-
| Property | Expected Value | Reference |
| Absorption Max (λ_abs) | ~419-420 nm | [4][5] |
| Emission Max (λ_em) | ~490-500 nm (bluish-green) | [4][5] |
| Table 2. Expected Spectral Properties of the Benzoxadiazole Conjugate. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Labeling | 1. Inactive labeling reagent (hydrolyzed dye-NHS).2. Incorrect reaction pH (too low).3. Peptide precipitated during the reaction. | 1. Use fresh, anhydrous solvents for activation. Prepare EDC/NHS solutions immediately before use.2. Ensure the reaction buffer pH is between 8.0-8.5.3. Lower the molar excess of the dye, which can increase hydrophobicity and cause precipitation.[14] |
| Multiple Labeled Products | 1. High molar excess of the dye.2. Peptide contains multiple reactive amines (N-terminus, Lys). | 1. Reduce the molar ratio of dye to peptide (e.g., from 10:1 to 3:1).2. This may be the desired outcome. If site-specific labeling is required, consider protecting group chemistry during peptide synthesis. |
| Low Fluorescence Signal | 1. Low labeling efficiency.2. Dye-dye quenching (too much label attached).3. Photobleaching. | 1. See "Low or No Labeling".2. Reduce the molar excess of the dye during labeling.[14]3. Handle and store the labeled peptide protected from light. Use antifade reagents if imaging.[15] |
| Poor HPLC Separation | 1. Inappropriate gradient.2. Labeled and unlabeled peptides have similar hydrophobicity. | 1. Optimize the HPLC gradient. Try a shallower gradient (e.g., 0.5% B/min) around the expected elution time.2. Consider a different stationary phase or alternative purification methods like ion-exchange chromatography if the charge state is significantly altered. |
References
-
An accurate proteomic quantification method: fluorescence labeling absolute quantification (FLAQ) using multidimensional liquid chromatography and tandem mass spectrometry. (2012). Electrophoresis, 33(11), 1625-33. Available at: [Link]
-
Hintzen, J. C. J., et al. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ACS Organic & Inorganic Au. Available at: [Link]
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de Oliveira, K. T., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 431. Available at: [Link]
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Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. (2020). Frontiers in Chemistry. Available at: [Link]
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Fluorescence Labeled Peptide Synthesis. (n.d.). CD Formulation. Available at: [Link]
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Hintzen, J. C. J., et al. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ACS Organic & Inorganic Au. Available at: [Link]
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Peptide fluorescent labeling. (n.d.). SB-PEPTIDE. Available at: [Link]
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Khanipour, F. (2015). How can I label a peptide with a fluorescent dye, without conjugation via the amine groups of the peptide, but by linking to the carboxyl groups? ResearchGate. Available at: [Link]
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Peptide Labeling Reagents. (n.d.). Stratech. Available at: [Link]
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Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. (2020). ResearchGate. Available at: [Link]
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How to Troubleshoot Problems with Fluorescently Tagged Proteins. (2024). Bitesize Bio. Available at: [Link]
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Peptide Purification. (n.d.). AAPPTec. Available at: [Link]
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Solid Phase Fluorescent Labeling of Peptides. (2008). Organic & Biomolecular Chemistry, 6(21), 3959-3966. Available at: [Link]
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Exploring environmentally sensitive fluorescent dyes and their applications. (2021). Doctoral Dissertations. 2108. Available at: [Link]
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Linker design for the modular assembly of multifunctional and targeted platinum(II)-containing anticancer agents. (2012). Dalton Transactions, 41(32), 9847–9859. Available at: [Link]
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Application Notes and Protocols for 5-Carboxy-2,1,3-benzoxadiazole Derivatives in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Preamble: Unveiling Cellular Landscapes with Carboxy-Functionalized Benzoxadiazoles
The 2,1,3-benzoxadiazole (benzofurazan) scaffold has provided a versatile foundation for the development of environmentally sensitive fluorophores. Among these, the 7-nitro-2,1,3-benzoxadiazole (NBD) group is particularly noteworthy for its utility in biological imaging.[1] This application note focuses on the use of a carboxylated derivative, specifically 5-Carboxy-2,1,3-benzoxadiazole, in fluorescence microscopy. The introduction of a carboxylic acid moiety onto the core benzoxadiazole structure opens up a new avenue for covalent labeling of biomolecules through well-established amide bond formation, significantly expanding its application potential.
While the inherent fluorescence of the basic 2,1,3-benzoxadiazole structure can be modest, the addition of electron-withdrawing and -donating groups at the 4 and 7 positions dramatically influences its photophysical properties.[2] For the purpose of robust biological imaging, we will focus on the 7-nitro derivative, herein referred to as "5-Carboxy-NBD," a probe that combines the desirable solvatochromic properties of the NBD fluorophore with the versatile conjugation chemistry afforded by the carboxylic acid. The NBD group exhibits weak fluorescence in aqueous environments but becomes brightly fluorescent in hydrophobic media, making it an excellent probe for membranes and lipid-rich structures.[1]
This guide will provide a comprehensive overview of the principles, protocols, and applications of 5-Carboxy-NBD in fluorescence microscopy, empowering researchers to leverage this powerful tool for their scientific inquiries.
Core Principles and Advantages of 5-Carboxy-NBD
The utility of 5-Carboxy-NBD in fluorescence microscopy is underpinned by several key characteristics:
-
Environmental Sensitivity: The fluorescence quantum yield of the NBD moiety is highly dependent on the polarity of its local environment.[1] This property allows for the study of membrane dynamics, lipid domains, and protein-lipid interactions.
-
Versatile Conjugation: The carboxylic acid group at the 5-position serves as a handle for covalent attachment to primary amines on target biomolecules (e.g., proteins, amine-modified nucleic acids, or lipids) using standard carbodiimide chemistry (EDC-NHS).[3][4]
-
Favorable Spectral Properties: NBD derivatives typically exhibit excitation maxima in the blue region of the spectrum (around 460-480 nm) and emission in the green region (around 530-550 nm), making them compatible with common filter sets and laser lines in fluorescence microscopes.
-
Moderate Size: The NBD fluorophore is relatively small, minimizing potential steric hindrance and perturbation of the biological system under investigation.
These features make 5-Carboxy-NBD a valuable tool for a range of applications, from labeling specific proteins to visualizing cellular membranes and lipid droplets.
Quantitative Data Summary
The following table summarizes the typical photophysical properties of NBD-conjugated lipids, which serve as a reasonable proxy for what can be expected from other 5-Carboxy-NBD conjugates.
| Property | Typical Value | Reference |
| Excitation Maximum (λex) | 463 nm | |
| Emission Maximum (λem) | 536 nm | |
| Molar Extinction Coefficient (ε) | ~22,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φf) | Highly solvent-dependent | [1] |
| Recommended Laser Line | 488 nm | [1] |
| Emission Color | Green |
Experimental Workflows and Protocols
This section provides detailed protocols for the use of 5-Carboxy-NBD in fluorescence microscopy. The experimental design is crucial for obtaining reliable and reproducible results.
Covalent Labeling of Proteins with 5-Carboxy-NBD using EDC-NHS Chemistry
This protocol describes the covalent conjugation of 5-Carboxy-NBD to a protein of interest containing accessible primary amine residues (lysine side chains or the N-terminus).
Caption: Workflow for protein labeling with 5-Carboxy-NBD.
-
5-Carboxy-NBD
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Protein of interest
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: 0.1 M Sodium bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25) or dialysis membrane
-
Anhydrous DMSO
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of 5-Carboxy-NBD in anhydrous DMSO.
-
Prepare a 10 mg/mL solution of the protein of interest in the Reaction Buffer.
-
Immediately before use, prepare 10 mM solutions of EDC and 20 mM Sulfo-NHS in Activation Buffer.
-
-
Activation of 5-Carboxy-NBD:
-
In a microcentrifuge tube, combine 10 µL of 10 mM 5-Carboxy-NBD, 50 µL of 10 mM EDC, and 50 µL of 20 mM Sulfo-NHS.
-
Incubate for 15 minutes at room temperature to form the reactive NBD-NHS ester.
-
-
Conjugation to Protein:
-
Add the activated NBD-NHS ester solution to the protein solution. The molar ratio of the dye to the protein should be optimized, but a starting point of 10:1 is recommended.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
-
Quenching the Reaction:
-
Add 1/10th volume of Quenching Buffer to the reaction mixture to quench any unreacted NBD-NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column or by dialysis against an appropriate buffer (e.g., PBS).
-
Staining of Cellular Membranes and Lipid Droplets
This protocol is designed for staining live or fixed cells to visualize cellular membranes and lipid-rich organelles. For this application, a lipid-conjugated version of 5-Carboxy-NBD, such as NBD-PE (NBD-Phosphatidylethanolamine), is often used.
Caption: General workflow for staining cells with NBD-conjugated lipids.
-
NBD-conjugated lipid (e.g., NBD-PE)
-
Cells cultured on glass-bottom dishes or coverslips
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS), if applicable
-
Prepare Staining Solution:
-
Prepare a 1 mg/mL stock solution of the NBD-conjugated lipid in a suitable organic solvent (e.g., ethanol or chloroform).
-
Dilute the stock solution to a final concentration of 1-5 µM in serum-free cell culture medium. Vortex thoroughly to ensure dispersion.
-
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a cell culture incubator.
-
-
Wash and Image:
-
Remove the staining solution and wash the cells three times with warm PBS or complete culture medium.
-
Add fresh culture medium or an appropriate imaging buffer to the cells.
-
Image the cells immediately using a fluorescence microscope with appropriate filter sets for NBD (e.g., FITC/GFP channel).
-
-
Cell Fixation:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining and Imaging:
-
Follow steps 1-3 from the live-cell imaging protocol.
-
Applications in Cellular Biology and Drug Development
The unique properties of 5-Carboxy-NBD and its conjugates enable a wide range of applications:
-
Visualizing the Golgi Apparatus and Lipid Trafficking: NBD-ceramide analogs are widely used to study the structure and function of the Golgi apparatus, a key organelle in lipid metabolism.
-
Monitoring Membrane Fusion and Fission: The environmental sensitivity of NBD makes it suitable for use in FRET-based assays to study membrane fusion events, often paired with a red-emitting acceptor dye like rhodamine.[5][6]
-
Assessing Phospholipidosis: NBD-PE can be used to quantitatively measure the accumulation of phospholipids in lysosomes, a condition known as phospholipidosis, which is a critical parameter to assess during drug safety screening.
-
Labeling and Tracking of Specific Proteins: By conjugating 5-Carboxy-NBD to antibodies or other protein ligands, specific cellular targets can be visualized and tracked.
-
High-Content Screening: The robust fluorescence of NBD makes it suitable for automated imaging and analysis in high-content screening platforms for drug discovery.
Scientific Integrity and Trustworthiness: A Self-Validating System
To ensure the validity of your experimental results when using 5-Carboxy-NBD, it is essential to incorporate appropriate controls:
-
Unlabeled Control: Always image an unlabeled cell population under the same acquisition settings to determine the level of autofluorescence.
-
Specificity Control: If labeling a specific protein, use a control where the primary antibody or ligand is omitted to ensure that the staining is not due to non-specific binding of the NBD-conjugate.
-
Photostability Assessment: Expose the stained sample to continuous illumination and monitor the fluorescence intensity over time to assess photobleaching. This is crucial for quantitative time-lapse imaging.
-
Concentration Titration: The optimal concentration of the fluorescent probe should be determined empirically to achieve sufficient signal with minimal cellular toxicity or artifacts.
By systematically implementing these controls, you can be confident in the interpretation of your fluorescence microscopy data.
Concluding Remarks
5-Carboxy-2,1,3-benzoxadiazole derivatives, particularly in their 7-nitro form, represent a powerful class of fluorescent probes for cellular imaging. The combination of environmental sensitivity and the ability to be conjugated to a wide range of biomolecules provides researchers with a versatile tool to investigate a multitude of cellular processes. The protocols and principles outlined in this application note are intended to serve as a comprehensive guide to facilitate the successful application of these valuable fluorophores in your research.
References
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Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 360. [Link]
-
Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8. [Link]
-
Uchiyama, S., et al. (2003). Fluorogenic reagents having benzofurazan structure. Luminescence, 18(4), 177-193. [Link]
-
Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8. [Link]
-
Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. ResearchGate. [Link]
-
Imai, K., et al. (1989). Effects of the substituent groups at the 4- and 7-positions on the fluorescence characteristics of benzofurazan compounds. Journal of the Chemical Society, Perkin Transactions 2, (2), 177-181. [Link]
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Uchiyama, S., et al. (2000). Study on the fluorescent 'on–off' properties of benzofurazan compounds bearing aromatic substituent group and design of fluorescent 'on–off' derivatization reagents. Analytical Sciences, 16(11), 1143-1148. [Link]
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Chattopadhyay, A., et al. (2015). Application of NBD-Labeled Lipids in Membrane and Cell Biology. Subcellular Biochemistry, 74, 1-22. [Link]
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de la Cruz, P., et al. (2022). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Molecules, 27(23), 8206. [Link]
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Chen, Y., et al. (2016). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Chemical Society Reviews, 45(21), 6125-6139. [Link]
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Uchiyama, S., et al. (2003). Fluorescence on–off switching mechanism of benzofurazans. Organic & Biomolecular Chemistry, 1(10), 1775-1780. [Link]
-
Sarkar, P., et al. (2021). Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-Diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. Molecules, 26(13), 3848. [Link]
-
Santa, T., et al. (2002). Design and synthesis of a hydrophilic fluorescent derivatization reagent for carboxylic acids, 4-N-(4-N-aminoethyl)piperazino-7-nitro-2,1,3-benzoxadiazole (NBD-PZ-NH2), and its application to capillary electrophoresis with laser-induced fluorescence detection. Biomedical Chromatography, 16(8), 523-528. [Link]
-
Bio-Rad. (n.d.). Direct Immunofluorescence Staining of Cells with StarBright Dyes. Retrieved from [Link]
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Tudose, M., et al. (2022). Novel Antitumor Agents Based on Fluorescent Benzofurazan Derivatives and Mesoporous Silica. International Journal of Molecular Sciences, 23(24), 15663. [Link]
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Wenzel, M., et al. (2022). Thiourea‐ and Amino‐Substituted Benzoxadiazole Dyes with Large Stokes Shifts as Red‐Emitting Probe Monomers for Imprinted Polymer Layers Targeting Carboxylate‐Containing Antibiotics. Chemistry – A European Journal, 28(1). [Link]
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ResearchGate. (2017). What is the best dye to be conjugated to free carboxylic groups on the surface of nanoparticles?. Retrieved from [Link]
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Wang, C., et al. (2023). Organic fluorescent probes for live-cell super-resolution imaging. Journal of Nanobiotechnology, 21(1), 444. [Link]
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Li, Y., et al. (2022). A novel combined fluorescent probe staining method for circulating tumor cell identification. Annals of Translational Medicine, 10(1), 10. [Link]
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Application Notes & Protocols: 5-Carboxy-2,1,3-benzoxadiazole Derivatives in Advanced Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzofurazan Core in Cellular Imaging
The compound 5-Carboxy-2,1,3-benzoxadiazole, also known as Benzo[c][1][2][3]oxadiazole-5-carboxylic acid, belongs to the benzofurazan family of heterocyclic molecules.[4] This structural class is the foundation for a versatile group of environmentally sensitive fluorophores, most notably the 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives.[1][5] First developed in 1968, NBD-based compounds have become indispensable tools in biochemistry and cell biology.[1][5] Their utility stems from a unique set of properties: a small molecular size, sensitivity to the local microenvironment, and reactivity towards biological nucleophiles like amines and thiols, which often results in significant colorimetric and fluorescent changes.[1][6]
These characteristics make carboxy-substituted benzoxadiazole derivatives powerful probes for interrogating complex cellular processes. The carboxylic acid moiety, in particular, can be leveraged for ratiometric pH sensing and for creating conjugates to biomolecules. This guide provides an in-depth look at the applications of these probes, focusing on their mechanism of action and providing detailed protocols for their use in live-cell imaging.
Principle of Operation: An Environmentally Sensitive Fluorophore
The fluorescence of NBD and its derivatives arises from an intramolecular charge transfer (ICT) process.[1] The core structure contains both electron-donating groups (like an amino group) and a strong electron-withdrawing group (the nitro group in NBD), creating a "push-pull" electronic system.[1][5] Key characteristics include:
-
Solvatochromism : NBD compounds are highly sensitive to the polarity of their environment. They exhibit weak fluorescence in aqueous media but become brightly fluorescent when transferred to a more hydrophobic (nonpolar) environment, such as a lipid membrane or a protein binding pocket.[7] This property is invaluable for studying membrane dynamics and protein interactions.[7][8][9]
-
pH Sensitivity : The fluorescence of certain derivatives can be modulated by pH. For probes containing a carboxylic acid group, protonation and deprotonation of this group can alter the ICT character of the molecule, leading to a change in fluorescence intensity or a shift in the emission wavelength. This allows for the measurement of intracellular pH (pHi) in various organelles.[2][10][11]
-
Reaction-Based Sensing : Many NBD derivatives are designed as "turn-on" probes. They are initially non-fluorescent or weakly fluorescent and undergo a specific chemical reaction with an analyte of interest (e.g., thiols, reactive oxygen species) that generates a highly fluorescent product.[6][12]
Core Applications in Cell Imaging
1. Ratiometric Measurement of Intracellular pH
Monitoring intracellular pH is crucial as it governs numerous cellular processes, including enzyme activity, ion transport, and apoptosis.[13] Carboxy-benzoxadiazole derivatives can be designed as fluorescent pH probes that exhibit a pH-dependent shift in their fluorescence emission or excitation spectra.
Mechanism of pH Sensing: The carboxylic acid group on the benzoxadiazole ring has a specific acid dissociation constant (pKa). In acidic environments (below the pKa), the group is protonated (-COOH), and in alkaline environments (above the pKa), it is deprotonated (-COO⁻). This change in protonation state alters the electron-donating/withdrawing properties of the substituent, which in turn modulates the ICT process and the resulting fluorescence. This allows researchers to create a calibration curve relating fluorescence intensity ratios to specific pH values. Probes can be designed with pKa values tailored to measure pH in specific compartments, such as the acidic lysosomes or the more neutral cytoplasm.[11]
Experimental Protocols
Protocol 1: General Live-Cell Staining with Carboxy-Benzoxadiazole Probes
This protocol provides a general framework for staining live cells with a generic carboxy-NBD derivative. Optimization of probe concentration and incubation time is critical and should be performed for each cell type and specific probe.
Materials:
-
Carboxy-benzoxadiazole fluorescent probe
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium
-
Live cells seeded on a suitable imaging dish (e.g., glass-bottom dish)
-
Fluorescence microscope with appropriate filter sets (typically exciting around 430-488 nm and collecting emission around 510-550 nm).[3][6]
Procedure:
-
Prepare Stock Solution: Prepare a 1-10 mM stock solution of the carboxy-benzoxadiazole probe in anhydrous DMSO. Store protected from light at -20°C.
-
Prepare Staining Solution: On the day of the experiment, dilute the stock solution into warm (37°C) serum-free culture medium or PBS to the desired final working concentration (typically 1-10 µM). Vortex briefly to ensure complete mixing.
-
Cell Preparation: Grow cells on glass-bottom dishes to the desired confluency (usually 60-80%). Just before staining, remove the culture medium and wash the cells gently twice with warm PBS.
-
Cell Staining: Add the staining solution to the cells and incubate at 37°C in a CO₂ incubator for 15-60 minutes. The optimal time will vary.
-
Wash: Remove the staining solution and wash the cells two to three times with warm PBS or complete culture medium to remove any unbound probe.
-
Imaging: Add fresh, warm culture medium or an appropriate imaging buffer to the cells. Image the cells immediately using a fluorescence or confocal microscope.[14]
Protocol 2: Intracellular pH Calibration and Measurement
This protocol is for creating a calibration curve to quantitatively measure intracellular pH using a pH-sensitive carboxy-benzoxadiazole probe. It uses a high-potassium buffer containing the ionophore nigericin to equilibrate the intracellular and extracellular pH.
Materials:
-
Cells stained with a pH-sensitive carboxy-benzoxadiazole probe (from Protocol 1)
-
Calibration Buffers: A set of buffers with known pH values (e.g., ranging from pH 5.5 to 8.0) containing high potassium concentration (e.g., 120 mM KCl, 20 mM NaCl, 1 mM MgCl₂, 20 mM HEPES or MES).
-
Nigericin (proton/potassium ionophore) stock solution (e.g., 10 mM in ethanol).
Procedure:
-
Stain Cells: Stain cells with the pH-sensitive probe as described in Protocol 1.
-
Prepare Calibration Samples: For each pH point, prepare a separate dish of stained cells.
-
Equilibrate pH: Remove the wash buffer and add the high-potassium calibration buffer of a specific pH. Add nigericin to a final concentration of 5-10 µM. Incubate for 5-10 minutes to allow the intracellular pH to equilibrate with the extracellular buffer pH.
-
Acquire Images: Using a fluorescence microscope, acquire images for each pH point. If the probe is ratiometric, acquire images at the two relevant emission or excitation wavelengths.
-
Data Analysis:
-
Measure the average fluorescence intensity (or the ratio of intensities) from multiple cells for each pH point.
-
Plot the fluorescence intensity ratio versus the buffer pH.
-
Fit the data to the Henderson-Hasselbalch equation or a suitable sigmoidal curve to generate a calibration curve.
-
-
Measure Experimental pHi: For your experimental samples (not treated with nigericin), acquire fluorescence images using the same settings. Calculate the intensity ratio and use the calibration curve to determine the intracellular pH.
Data Presentation & Visualization
Spectroscopic Properties of Representative NBD Derivatives
The following table summarizes typical spectroscopic properties for NBD-class fluorophores. Actual values will vary depending on the specific derivative and the solvent environment.
| Property | Typical Value | Notes |
| Excitation Max (λex) | 426 - 488 nm | Can be sensitive to environmental polarity and pH.[3][15] |
| Emission Max (λem) | 510 - 550 nm | Typically emits in the green-yellow region of the spectrum.[5][15] |
| Stokes Shift | ~80 - 110 nm | A reasonably large Stokes shift is characteristic of this class.[15] |
| Quantum Yield (Φ) | Highly Variable | Extremely low in water, but increases significantly in nonpolar media.[7] |
| Molar Extinction Coeff. | Reasonably High | Contributes to the brightness of the probe upon binding or reaction.[15] |
Visual Workflows
Diagram 1: General Cell Staining Workflow
This diagram outlines the standard procedure for labeling live cells with a benzoxadiazole probe for fluorescence microscopy.
Caption: Workflow for live-cell labeling.
Diagram 2: Mechanism of a "Turn-On" Thiol Probe
This diagram illustrates the reaction-based sensing mechanism where a non-fluorescent benzofurazan sulfide reacts with a biological thiol to produce a highly fluorescent product.[6]
Caption: "Turn-on" sensing of thiols.
Trustworthiness & Best Practices
-
Photostability: NBD derivatives can be susceptible to photobleaching. Use the lowest possible laser power and exposure time during imaging. The use of antifade reagents can also be beneficial.[16]
-
Cytotoxicity: Always perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal, non-toxic concentration range for your specific cell line and experimental duration.
-
Control Experiments: Run appropriate controls, including unstained cells to assess autofluorescence and cells treated with the vehicle (DMSO) alone to rule out solvent effects.
-
Probe Specificity: For reaction-based probes, test for cross-reactivity with other potential cellular analytes to validate the specificity of the signal.[6]
References
-
NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. PubMed Central.[Link]
-
Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)benzazole] Derivatives. MDPI.[Link]
-
Reagents for mass spectrometric detection having benzofurazan structure. ResearchGate.[Link]
-
Application of NBD-Labeled Lipids in Membrane and Cell Biology. ResearchGate.[Link]
-
Lipid Peroxidation Probe -BDP 581/591 C11. DOJINDO Laboratories.[Link]
-
Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. PubMed Central.[Link]
-
Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy. National Institutes of Health.[Link]
-
(PDF) Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)benzazole] Derivatives. ResearchGate.[Link]
-
Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy. National Institutes of Health.[Link]
-
Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. National Institutes of Health.[Link]
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2,1,3-Benzoxadiazole-5-carboxylic acid (97% (GC)). Amerigo Scientific.[Link]
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Benzofurazan sulfides for thiol imaging and quantification in live cells through fluorescence microscopy. PubMed.[Link]
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A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. National Institutes of Health.[Link]
-
Protocols to enable fluorescence microscopy of microbial interactions on living maize silks (style tissue) that balance the requ. bioRxiv.[Link]
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Synthesis of benzofurazan derivatization reagents for short chain carboxylic acids in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). PubMed.[Link]
-
Fluorescent Indicators for Intracellular pH | Request PDF. ResearchGate.[Link]
-
Determination of intracellular pH using sensitive, clickable fluorescent probes. PubMed.[Link]
-
Structure-Property Relationships in Benzofurazan Derivatives: A Combined Experimental and DFT/TD-DFT Investigation. Semantic Scholar.[Link]
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Light Sheet Fluorescence Microscopy of Human Kidney Using Clearing with CUBIC. protocols.io.[Link]
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Spectroscopic Studies of Quinobenzothiazine Derivative in Terms of the In Vitro Interaction with Selected Human Plasma Proteins. Part 1. MDPI.[Link]
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Fluorescence assay of glucosylceramide glucosidase using NBD-cerebroside. PubMed.[Link]
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Application Notes and Protocols: A Step-by-Step Guide for 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate Staining
Authored by: Senior Application Scientist
Introduction: Understanding 5-Carboxy-NBD as a Fluorescent Probe
5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate, commonly referred to as 5-Carboxy-NBD, is a fluorescent molecule belonging to the nitrobenzoxadiazole (NBD) family. NBD derivatives are renowned in biological imaging for their small size, environmental sensitivity, and favorable photophysical properties.[1][2] The fluorescence of NBD compounds is often weak in aqueous environments but intensifies significantly in the hydrophobic interiors of biological macromolecules and membranes.[3] This solvatochromic property makes them powerful tools for probing cellular structures and interactions.
The core of 5-Carboxy-NBD's utility as a stain lies in the reactivity of the NBD ring. The strong electron-withdrawing nitro group makes the 4-position of the ring highly susceptible to nucleophilic aromatic substitution.[4] This allows 5-Carboxy-NBD to form stable, fluorescent adducts with primary and secondary amines, as well as thiol groups, which are abundant in proteins and peptides.[4][5] Consequently, when introduced to a biological sample, 5-Carboxy-NBD is expected to covalently label a wide array of cellular proteins, providing a broad visualization of cellular architecture. The carboxylic acid moiety enhances its water solubility compared to other NBD derivatives.
Mechanism of Action: Covalent Labeling of Cellular Nucleophiles
The staining process is a chemical reaction between the 5-Carboxy-NBD molecule and nucleophilic functional groups within the cell. The primary targets are the amine groups on lysine residues and the N-termini of proteins, as well as the thiol groups on cysteine residues.
Caption: Covalent labeling mechanism of 5-Carboxy-NBD.
Photophysical and Chemical Properties
A summary of the key properties of 5-Carboxy-NBD is essential for designing imaging experiments.
| Property | Value | Source |
| Chemical Name | 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate | N/A |
| Alternative Names | 5-Carboxy-NBD, 4-Carboxy-7-nitrobenzofurazan | N/A |
| Molecular Formula | C₇H₃N₃O₄ | N/A |
| Excitation Max. | ~466-472 nm | [1][3] |
| Emission Max. | ~530-538 nm | [1][3] |
| Filter Set | Standard FITC or GFP | [1] |
| Reactive Towards | Primary/Secondary Amines, Thiols | [4][5] |
| Solubility | Soluble in DMSO, DMF; enhanced water solubility | [3] |
Staining Protocols: Live and Fixed Cells
This section provides detailed protocols for staining both live and fixed cells. The choice between these methods depends on the experimental goals. Live-cell staining allows for the observation of dynamic processes, while fixed-cell staining provides a snapshot in time and is often compatible with immunofluorescence.
General Workflow Overview
Caption: General experimental workflow for cell staining.
Protocol 1: Live-Cell Staining
This protocol is designed for visualizing the general morphology and protein distribution in living cells.
1. Reagent Preparation:
-
10 mM Stock Solution: Dissolve 5-Carboxy-NBD powder in high-quality, anhydrous DMSO. For example, add 517 µL of DMSO to 1 mg of powder (MW ~195.1 g/mol ). Mix thoroughly. Store in small aliquots at -20°C, protected from light and moisture.
-
Working Solution (1-10 µM): On the day of the experiment, dilute the stock solution in a buffered saline solution (e.g., Hanks' Balanced Salt Solution (HBSS) or PBS) or complete cell culture medium to the desired final concentration. The optimal concentration may vary by cell type and should be determined empirically.
2. Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Allow cells to adhere and grow to a confluency of 50-70%.
3. Staining Procedure:
-
Aspirate the cell culture medium.
-
Wash the cells once with pre-warmed (37°C) HBSS or PBS.
-
Add the 5-Carboxy-NBD working solution to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Aspirate the staining solution.
-
Wash the cells two to three times with pre-warmed HBSS or PBS.
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer.
4. Imaging:
-
Observe the cells immediately using a fluorescence microscope equipped with a standard FITC/GFP filter set (Excitation ~470 nm, Emission ~530 nm).
-
Note: The NBD fluorophore is susceptible to photobleaching. Minimize light exposure by using neutral density filters and the shortest possible exposure times.[1]
Protocol 2: Fixed-Cell Staining
This "fix-then-stain" method is suitable for preserving cell morphology at a specific time point and for co-staining with antibodies (immunofluorescence).
1. Reagent Preparation:
-
Prepare 5-Carboxy-NBD stock and working solutions as described in Protocol 1.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, pH 7.4.
-
Permeabilization Buffer (Optional): 0.1-0.5% Triton™ X-100 or Saponin in PBS.[6][7]
-
Blocking Buffer (for co-staining): 1-3% Bovine Serum Albumin (BSA) in PBS.
2. Cell Preparation and Fixation:
-
Plate and grow cells on glass coverslips as described in Protocol 1.
-
Aspirate the culture medium and wash once with PBS.
-
Add the 4% PFA solution and incubate for 15 minutes at room temperature.[7]
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
3. Permeabilization (Optional but Recommended):
-
Permeabilization allows the stain to access intracellular structures more efficiently.
-
Add the Permeabilization Buffer and incubate for 10-15 minutes at room temperature.[7]
-
Wash the cells three times with PBS.
4. Staining Procedure:
-
Add the 5-Carboxy-NBD working solution (1-10 µM in PBS).
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Aspirate the staining solution and wash three times with PBS.
5. Mounting and Imaging:
-
If not proceeding with antibody staining, mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Seal the edges with nail polish to prevent drying.
-
Image using a fluorescence microscope with a FITC/GFP filter set.
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| No or Weak Signal | Staining concentration is too low. | Increase the concentration of 5-Carboxy-NBD in the working solution (e.g., up to 25 µM). |
| Incubation time is too short. | Increase the incubation time (e.g., up to 60 minutes for live cells, 90 minutes for fixed cells). | |
| Insufficient permeabilization (fixed cells). | Ensure the permeabilization step is performed correctly. Try a different detergent (e.g., Saponin instead of Triton X-100).[2] | |
| High Background | Staining concentration is too high. | Decrease the concentration of 5-Carboxy-NBD. |
| Inadequate washing. | Increase the number and duration of wash steps after staining. | |
| Presence of serum in staining buffer. | Perform staining in a serum-free medium or buffered saline, as serum proteins will be labeled and contribute to background. | |
| Photobleaching | Excessive exposure to excitation light. | Use an antifade mounting medium for fixed cells. For all samples, minimize light exposure, use the lowest effective laser power, and use sensitive camera settings.[1] |
| Cellular Toxicity (Live Cells) | High stain concentration or prolonged incubation. | Perform a dose-response and time-course experiment to find the optimal, non-toxic conditions. |
| Contaminants in the staining solution. | Use high-purity reagents and sterile, filtered buffers. |
Concluding Remarks
5-Carboxy-NBD is a versatile fluorescent stain for the general labeling of cellular components, primarily proteins. Its reactivity with common nucleophiles provides a broad and detailed view of cellular morphology in both live and fixed preparations. By carefully optimizing concentration, incubation time, and imaging conditions, researchers can effectively utilize this probe for a wide range of applications in cell biology and drug development.
References
-
Bio-Rad Antibodies. (n.d.). Permeabilization & Fixation - Flow Cytometry Guide. [Link]
-
Schmid, I., Uittenbogaart, C. H., & Giorgi, J. V. (1991). A gentle fixation and permeabilization method for combined cell surface and intracellular staining with improved precision in DNA quantification. Cytometry, 12(8), 690-693. [Link]
-
FluoroFinder. (2023). Guide to Fixation and Permeabilization. [Link]
-
Chen, W., et al. (2016). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Chemical Communications, 52(8), 1533-1555. [Link]
-
Santa, T., et al. (2002). Design and synthesis of a hydrophilic fluorescent derivatization reagent for carboxylic acids, 4-N-(4-N-aminoethyl)piperazino-7-nitro-2,1,3-benzoxadiazole (NBD-PZ-NH2), and its application to capillary electrophoresis with laser-induced fluorescence detection. Biomedical Chromatography, 16(8), 523-528. [Link]
-
Chen, Y., et al. (2017). Thiolysis of NBD-based dyes for colorimetric and fluorescence detection of H2S and biothiols: design and biological applications. Organic & Biomolecular Chemistry, 15(18), 3828-3839. [Link]
-
Grifell-Junyent, M., et al. (2022). NBD-lipid Uptake Assay for Mammalian Cell Lines. Bio-protocol, 12(4), e4330. [Link]
-
Wikipedia. (n.d.). 4-Fluoro-7-nitrobenzofurazan. [Link]
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5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate and its Analogs: A Fluorescent Probe for Selective Thiol Detection
An Application Guide for Researchers
This document provides a detailed guide for the application of 7-nitro-2,1,3-benzoxadiazole (NBD)-based probes, such as 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), for the sensitive and selective detection of biological thiols. While the formal chemical name 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate describes a carboxylated derivative of the NBD core, this guide focuses on the well-established principles and protocols applicable to the entire class of NBD probes used for thiol analysis.
Biological thiols, including cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are vital for maintaining cellular redox homeostasis, and their abnormal levels are linked to numerous diseases.[1] Fluorescent probes have become indispensable tools for quantifying these molecules in biological systems due to their high sensitivity, simplicity, and suitability for live-cell imaging.[2][3] The NBD scaffold is a premier fluorophore for this purpose, acting as a "turn-on" sensor that becomes highly fluorescent upon reaction with thiols.[4]
Principle of Detection: A Tale of Two Reactions
The fluorogenic response of NBD probes is predicated on a Nucleophilic Aromatic Substitution (SNAr) reaction.[5] The core of the NBD molecule is electron-deficient due to the strong electron-withdrawing nitro group. This makes it susceptible to attack by strong nucleophiles like the thiolate anion (R-S⁻), which is the deprotonated form of a thiol.
When an NBD probe with a good leaving group, such as NBD-Cl, encounters a thiol, the thiolate attacks the electron-deficient carbon at the 4-position, displacing the chloride ion.[4][6] This reaction covalently attaches the thiol to the NBD fluorophore, transforming the probe from a virtually non-fluorescent state to a highly fluorescent NBD-thioether adduct.[7]
The true power of the NBD probe lies in its ability to differentiate between classes of biothiols based on a secondary, intramolecular reaction.[1][6]
-
Reaction with Glutathione (GSH): GSH reacts with NBD-Cl to form a stable, sulfur-substituted (S-substituted) product. This NBD-S-GSH adduct is fluorescent, but its emission is moderate.[8]
-
Reaction with Cysteine (Cys) and Homocysteine (Hcy): Cys and Hcy also initially form an S-substituted product. However, because these molecules possess a primary amino group in close proximity to the newly formed thioether bond, they rapidly undergo an intramolecular O- to N-acyl migration.[6][9] The amino group displaces the thiolate, resulting in a thermodynamically more stable, nitrogen-substituted (N-substituted) product. This N-substituted adduct is significantly more fluorescent than the S-substituted counterpart and exhibits a distinct emission spectrum.[1][8][9]
This differential reactivity provides a robust mechanism for selectively detecting Cys/Hcy with a strong fluorescent signal over the weaker signal from GSH.
Diagram 1: Reaction mechanism of NBD-Cl with different biological thiols.
Materials and Protocols
Required Materials
-
Probe: 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) or 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). NBD-F is more reactive than NBD-Cl.[7]
-
Solvents: Anhydrous Dimethyl sulfoxide (DMSO) or Acetonitrile (MeCN).
-
Buffers: Phosphate-buffered saline (PBS) or Borate buffer (pH 7.4 - 8.5). The reaction is pH-dependent and favors mildly basic conditions to promote thiolate formation.[4]
-
Thiol Standards: L-Cysteine (Cys), L-Homocysteine (Hcy), Glutathione (GSH).
-
Equipment: Spectrofluorometer, fluorescence microscope, quartz or disposable cuvettes, precision micropipettes, standard lab glassware.
Experimental Workflow Overview
Diagram 2: General experimental workflow for thiol detection using NBD probes.
Protocol 1: Preparation of Stock Solutions
-
NBD-Cl Stock (10 mM): Dissolve 2.0 mg of NBD-Cl (M.W. ≈ 199.56 g/mol ) in 1.0 mL of anhydrous DMSO. Store in small aliquots at -20°C, protected from light. The solution should be a clear yellow.
-
Thiol Stocks (10 mM): Prepare individual 10 mM stock solutions of Cys, Hcy, and GSH in a suitable buffer (e.g., PBS, pH 7.4). Prepare these solutions fresh before each experiment, as thiols can oxidize over time.
Protocol 2: In Vitro Thiol Quantification (Spectrofluorometer)
This protocol is for generating a standard curve and quantifying thiols in solution.
-
Prepare Working Solutions: Dilute the 10 mM stock solutions in the assay buffer (e.g., 0.1 M Phosphate Buffer, pH 7.4) to create working concentrations. For example, prepare a 100 µM NBD-Cl solution and a series of thiol standards from 1 µM to 100 µM.
-
Set up the Reaction: In a microcentrifuge tube or directly in a cuvette, combine the components. A typical final volume is 1 mL.
-
Assay Buffer (e.g., 980 µL)
-
NBD-Cl Working Solution (e.g., 10 µL for a final concentration of 1 µM)
-
Thiol Standard or Unknown Sample (e.g., 10 µL)
-
-
Incubation: Mix gently and incubate at room temperature (25°C) or 37°C for 10-30 minutes, protected from light. The reaction with Cys is often rapid (within minutes), while GSH may require a longer incubation.[8][10]
-
Fluorescence Measurement: Place the cuvette in the spectrofluorometer.
-
Data Analysis: Plot the fluorescence intensity at 546 nm versus the concentration of the Cys/Hcy standards to generate a standard curve. Use this curve to determine the concentration of Cys/Hcy in unknown samples.
Protocol 3: Live-Cell Thiol Imaging
-
Cell Culture: Plate cells (e.g., HeLa or A549 cells) on glass-bottom dishes or chamber slides and grow to 60-80% confluency.
-
Probe Loading: Wash the cells once with warm PBS (pH 7.4). Replace the medium with a serum-free medium containing the NBD probe at a final concentration of 5-10 µM.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 20-30 minutes.
-
Washing: Remove the probe-containing medium and wash the cells two to three times with warm PBS to remove any excess, unreacted probe.
-
Imaging: Add fresh PBS or imaging buffer to the cells. Image immediately using a fluorescence microscope equipped with a suitable filter set (e.g., a standard FITC/GFP filter set with excitation around 470-488 nm and emission around 510-550 nm). A bright green/yellow fluorescence indicates the presence of NBD-thiol adducts.
Data Interpretation and Performance Characteristics
The spectral properties of the final adducts are key to interpreting the results.
| Analyte | Product Type | Excitation Max (nm) | Emission Max (nm) | Relative Fluorescence |
| Cysteine/Homocysteine | N-substituted | ~476[9] | ~546[8][9] | Strong |
| Glutathione | S-substituted | ~464[7][9] | ~512-520[7] | Weak to Moderate[8] |
| NBD-Cl (Probe) | - | ~341[8] | - | Non-fluorescent[4][7] |
Interpreting Results:
-
A strong fluorescence signal with a peak at ~546 nm is a clear indicator of the presence of Cysteine and/or Homocysteine.[8][9]
-
A weaker signal with a peak closer to 515 nm suggests the presence of Glutathione.[7][8]
-
Kinetic measurements can help distinguish Cys from Hcy, as the reaction and subsequent rearrangement with Cys are typically faster.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background Fluorescence | Incomplete washing of excess probe (live cells). Autofluorescence of sample or buffer. | Increase the number and duration of wash steps. Run a blank sample (buffer only) and a cell-only control to subtract background. |
| Low or No Signal | Probe has degraded. Incorrect pH (thiol is not deprotonated). Thiol concentration is below the detection limit. | Use fresh probe stock solution. Ensure buffer pH is between 7.4 and 8.5. Concentrate the sample or increase incubation time. |
| Poor Selectivity | Reaction with other nucleophiles (e.g., amines). | The reaction with thiols is significantly faster and occurs at a lower pH than with amines. Ensure the pH is not excessively high (e.g., >9). NBD conjugates of amines also have different spectral properties.[12] |
| Signal Instability | Photobleaching during imaging. Instability of the NBD-thiol adduct. | Minimize light exposure. Acquire images promptly after incubation. While N-adducts are stable, some S-adducts can be less stable.[12] |
Conclusion
Probes based on the 7-nitro-2,1,3-benzoxadiazole (NBD) scaffold are powerful and versatile tools for the detection and quantification of biological thiols. Their "turn-on" fluorogenic mechanism, coupled with a unique intramolecular rearrangement that allows for the selective detection of cysteine and homocysteine over glutathione, provides a significant advantage for researchers in redox biology and drug development. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, scientists can effectively leverage this technology to gain critical insights into the roles of thiols in health and disease.
References
-
MDPI. (n.d.). Fluorescent Probes for Live Cell Thiol Detection. Retrieved from [Link]
- Wu, X., et al. (2014). Determination of amino acid neurotransmitters in rat hippocampi by HPLC-UV using NBD-F as a derivative.
-
PubMed. (2021). Fluorescent Probes for Live Cell Thiol Detection. Retrieved from [Link]
-
PubMed Central. (n.d.). Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems. Retrieved from [Link]
-
Interchim. (n.d.). FluoProbes®. Retrieved from [Link]
-
RSC Publishing. (n.d.). Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores. Retrieved from [Link]
-
PubMed. (n.d.). Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems. Retrieved from [Link]
-
MDPI. (n.d.). Thiol Reactive Probes and Chemosensors. Retrieved from [Link]
-
PubMed Central. (2022). HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione. Retrieved from [Link]
-
PubMed Central. (n.d.). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Retrieved from [Link]
-
Journal of the American Chemical Society. (2016). Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis, Optical Properties, and Antiproliferative Evaluation of NBD-Triterpene Fluorescent Probes. Retrieved from [Link]
-
PubMed. (2017). Thiolysis of NBD-based dyes for colorimetric and fluorescence detection of H2S and biothiols: design and biological applications. Retrieved from [Link]
-
ResearchGate. (2025). New NBD-based fluorescent probes for biological thiols. Retrieved from [Link]
-
RSC Publishing. (n.d.). NBD-based fluorescent probes for separate detection of cysteine and biothiols via different reactivities. Retrieved from [Link]
-
PubMed Central. (n.d.). Benzofurazan Sulfides for Thiol Imaging and Quantification in Live Cells through Fluorescence Microscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Absorption and (b) emission spectral changes of NBD-Cl (10 mM) in.... Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of New Benzoxadiazole compounds Derived from ethyl-4- (7- nitro-2. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro‑2,1,3-benzoxadiazol-4-amine Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds. Retrieved from [Link]
-
PubMed Central. (n.d.). Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds. Retrieved from [Link]
-
PubMed. (1997). Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-(benzothiazole-2-ylthio)-7-nitro-2,1,3-benzoxadiazole.... Retrieved from [Link]
-
PubMed. (2017). A thiol probe for measuring unfolded protein load and proteostasis in cells. Retrieved from [Link]
-
PubMed Central. (2017). A thiol probe for measuring unfolded protein load and proteostasis in cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). A modular template for the design of thiol-triggered sensors and prodrugs. Retrieved from [Link]
-
PubMed Central. (n.d.). A reporter group delivery system with both absolute and selective specificity for thiol groups and an improved fluorescent probe containing the 7-nitrobenzo-2-oxa-1,3-diazole moiety. Retrieved from [Link]
-
PubMed Central. (n.d.). 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole as a reactivity probe for the investigation of the thiol proteinases. evidence that ficin and bromelain may lack carboxyl groups conformationally equivalent to that of aspartic acid-158 of papain. Retrieved from [Link]
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Application Notes & Protocols: FRET Analysis Using 5-Carboxy-2,1,3-benzoxadiazole Derivatives
Introduction
Förster Resonance Energy Transfer (FRET) is a powerful biophysical technique that functions as a "molecular ruler," enabling the investigation of molecular interactions, conformational changes, and dynamic biological processes with nanoscale resolution.[1][2] This non-radiative energy transfer process occurs between two fluorophores—a donor and an acceptor—when they are in close proximity, typically within 1-10 nanometers.[3][4] The distance-dependent nature of FRET makes it an invaluable tool in diverse fields, from fundamental cell biology to high-throughput drug screening.[2][5]
This guide provides a detailed framework for designing and executing FRET experiments using a key class of environmentally sensitive fluorophores: carboxylated derivatives of 2,1,3-benzoxadiazole. The 7-nitro-2,1,3-benzoxadiazole (NBD) scaffold, in particular, is a widely respected and utilized fluorophore due to its small size, favorable photophysical properties, and sensitivity to the local environment.[6] The inclusion of a carboxylic acid group provides a versatile chemical handle for covalent attachment to a wide range of biomolecules, including proteins, peptides, and nucleic acids, making it a powerful probe for molecular-level investigations.[7][8]
Core Principles of FRET
FRET is the non-radiative transfer of excitation energy from a donor fluorophore to a suitable acceptor molecule.[9] This process does not involve the emission and subsequent reabsorption of a photon. Instead, it is mediated by a long-range dipole-dipole coupling interaction.[4]
The efficiency of this energy transfer (E) is critically dependent on several factors, as described by Theodor Förster:
-
Distance: The efficiency of FRET is inversely proportional to the sixth power of the distance (r) between the donor and acceptor (E ∝ 1/r⁶). This steep distance dependence is what makes FRET such a sensitive molecular ruler.
-
Spectral Overlap: There must be significant overlap between the emission spectrum of the donor fluorophore and the absorption (excitation) spectrum of the acceptor.[1][10]
-
Dipole Orientation: The relative orientation of the donor emission dipole and the acceptor absorption dipole affects the transfer efficiency. While often assumed to be random (κ² = 2/3) for molecules rotating freely in solution, this factor can be a consideration in more rigid systems.[1]
-
Donor Quantum Yield: The donor must have a sufficiently high fluorescence quantum yield (the ratio of emitted photons to absorbed photons) to provide energy for the transfer.[11]
The distance at which FRET efficiency is 50% is known as the Förster distance (R₀). This value is a characteristic constant for a specific donor-acceptor pair and typically falls within the 1-10 nm range.[10][12]
Caption: General workflow for labeling biomolecules using a carboxylated fluorophore.
Instrumentation and Measurement Modality
FRET can be measured using various instruments and techniques, each with distinct advantages. [1]* Steady-State Fluorometry: This cuvette-based method measures the average fluorescence intensity of an entire sample population. It is accessible and ideal for determining FRET efficiency in solution-based assays. [13]* Fluorescence Microscopy: This technique provides spatial information, allowing researchers to observe where and when FRET occurs within a cell. [5]Common microscopy-based FRET methods include:
- Sensitized Emission: The simplest imaging method, where an image is taken in the acceptor channel after exciting the donor. An increased acceptor signal indicates FRET. [14] * Acceptor Photobleaching: This quantitative method measures the donor's fluorescence intensity before and after selectively destroying the acceptor with a strong laser. An increase in donor fluorescence post-bleaching is directly proportional to the FRET efficiency. [15][14] * Fluorescence Lifetime Imaging Microscopy (FLIM): The most robust method, FLIM measures the decay rate of the donor's fluorescence. In the presence of an acceptor, FRET provides an additional decay pathway, thus shortening the donor's fluorescence lifetime. FLIM is less prone to concentration and photobleaching artifacts. [5][14]
Detailed Experimental Protocols
Scientific integrity requires the use of appropriate controls to validate any observed FRET signal. [1] Essential Controls:
-
Donor-Only Sample: To measure the unquenched donor emission spectrum and lifetime.
-
Acceptor-Only Sample: To determine the level of direct acceptor excitation at the donor excitation wavelength.
-
Negative Control: A sample containing both donor and acceptor on molecules that are known not to interact, to account for random proximity.
-
Positive Control: A sample where the donor and acceptor are known to be in close proximity (e.g., a fusion protein), to confirm the system is capable of FRET.
Protocol 1: Steady-State FRET Measurement in a Spectrofluorometer
This protocol describes how to measure FRET efficiency in a solution by comparing the fluorescence intensity of a donor in the absence and presence of an acceptor.
Materials:
-
Purified, labeled donor molecule (Donor-Protein)
-
Purified, labeled acceptor molecule (Acceptor-Protein)
-
Unlabeled protein/biomolecule
-
FRET buffer (e.g., PBS, HEPES, pH 7.4)
-
Quartz cuvette
-
Spectrofluorometer
Methodology:
-
Prepare Samples: Prepare at least three samples in separate cuvettes:
-
Donor-Only: Donor-Protein at a final concentration (e.g., 100 nM) in FRET buffer.
-
Acceptor-Only: Acceptor-Protein at the same concentration in FRET buffer.
-
FRET Sample: Donor-Protein and Acceptor-Protein mixed at the desired stoichiometry (e.g., 1:1 or 1:5 ratio) in FRET buffer.
-
-
Instrument Setup:
-
Set the excitation wavelength to the maximum for the NBD donor (e.g., 470 nm).
-
Set the emission scan range to cover both donor and acceptor fluorescence (e.g., 490 nm to 700 nm).
-
Adjust excitation and emission slit widths to optimize signal-to-noise without saturating the detector.
-
-
Data Acquisition:
-
Record the emission spectrum of the FRET buffer (blank).
-
Record the emission spectrum for the Donor-Only sample. This is your F(D) reference spectrum.
-
Record the emission spectrum for the Acceptor-Only sample to check for direct acceptor excitation.
-
Record the emission spectrum for the FRET Sample . This is your F(DA) spectrum.
-
-
Data Analysis:
-
Subtract the blank spectrum from all sample spectra.
-
Correct the F(DA) spectrum for any direct acceptor excitation if necessary.
-
Calculate FRET efficiency (E) using the quenching of donor fluorescence:
-
E = 1 - (I_DA / I_D)
-
Where I_DA is the peak fluorescence intensity of the donor in the FRET sample and I_D is the peak intensity of the donor in the Donor-Only sample.
-
-
Protocol 2: FRET Measurement by Acceptor Photobleaching Microscopy
This protocol provides a quantitative measure of FRET efficiency in fixed or live cells. [14] Materials:
-
Cells expressing or labeled with Donor and Acceptor fluorophores.
-
Microscope slide/dish.
-
Laser scanning confocal microscope equipped with appropriate lasers and filter sets for the NBD/acceptor pair and a high-power laser for photobleaching.
Methodology:
-
Image Acquisition - Pre-Bleach:
-
Locate a cell or region of interest (ROI) expressing both donor and acceptor.
-
Using a low laser power to minimize photobleaching, acquire a "pre-bleach" image of the donor by exciting at the donor's excitation wavelength and collecting at the donor's emission wavelengths.
-
Acquire a "pre-bleach" image of the acceptor to confirm its presence.
-
-
Acceptor Photobleaching:
-
Define an ROI within the cell for bleaching.
-
Use a high-intensity laser line corresponding to the acceptor's absorption maximum (e.g., 561 nm for an RFP-based acceptor) to irradiate the ROI until the acceptor fluorescence is reduced to <10% of its initial value. [14]Ensure this process does not significantly damage the donor fluorophore. [15]3. Image Acquisition - Post-Bleach:
-
Immediately after bleaching, acquire a "post-bleach" image of the donor using the exact same settings as the pre-bleach donor image.
-
-
Data Analysis:
-
Measure the average donor fluorescence intensity within the photobleached ROI before (I_pre) and after (I_post) bleaching.
-
Calculate the FRET efficiency (E) for the ROI:
-
E = 1 - (I_pre / I_post)
-
A significant increase in donor intensity after acceptor bleaching is indicative of FRET. [15]
-
-
Caption: Key steps in a quantitative FRET experiment using acceptor photobleaching.
Troubleshooting Common FRET Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No/Low FRET Signal | - Donor-acceptor distance is >1.5x R₀. [14] - Incorrect dipole orientation. - Poor spectral overlap. - Low labeling efficiency or incorrect stoichiometry. | - Redesign the construct to bring fluorophores closer. - Try different labeling sites or flexible linkers. - Choose a different FRET pair with better spectral overlap. - Optimize labeling reactions and purify products. |
| High Background / False Positives | - Direct excitation of the acceptor at the donor excitation wavelength ("crosstalk"). [11] - Spectral bleed-through of donor emission into the acceptor channel. [14] - Non-specific aggregation of labeled molecules. | - Perform acceptor-only control experiments and apply correction factors. - Use narrower emission filters or spectral imaging to unmix signals. [14] - Analyze FRET efficiency as a function of protein concentration; true FRET should be concentration-independent. [16] |
| Rapid Photobleaching | - High excitation laser power. - Unstable fluorophore. - Presence of reactive oxygen species. | - Reduce laser power and/or exposure time. - Use an anti-fade mounting medium for fixed samples. - Consider using more photostable fluorophores. |
Conclusion
FRET analysis using probes like 5-carboxy-2,1,3-benzoxadiazole offers a dynamic and sensitive method to explore the intricate world of molecular interactions. Its applications are vast, ranging from mapping protein-protein interaction networks and monitoring enzymatic activity to screening for drug candidates that modulate these processes. [2][12]By carefully designing experiments, selecting appropriate FRET pairs, and implementing rigorous controls, researchers can harness the power of this nanoscale ruler to gain unprecedented insights into the fundamental mechanisms of life.
References
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Evident Scientific. (n.d.). Fluorescence Resonance Energy Transfer (FRET) Microscopy. Retrieved from [Link]
-
Nikon's MicroscopyU. (n.d.). Basics of FRET Microscopy. Retrieved from [Link]
-
Algar, W. R. (2022). Key Steps to Follow in a FRET Experiment. Spectroscopy Online. Retrieved from [Link]
- Sun, Y., Wallrabe, H., Seo, S., & Periasamy, A. (2018). Research Techniques Made Simple: Methodology and Applications of Förster Resonance Energy Transfer (FRET) Microscopy.
-
Andor - Oxford Instruments. (n.d.). Advanced microscopy applications – an overview of FRET. Retrieved from [Link]
- Prajapati, J. D., et al. (2022). FRET Based Biosensor: Principle Applications Recent Advances and Challenges. Biosensors.
-
Amerigo Scientific. (n.d.). 2,1,3-Benzoxadiazole-5-carboxylic acid (97% (GC)). Retrieved from [Link]
- Padmanabhan, A., et al. (2016). A Guide to Fluorescent Protein FRET Pairs. Sensors.
-
ResearchGate. (2016). How to troubleshoot for FRET AB experiment where the only donor-acceptor available pair is YFP-RFP?. Retrieved from [Link]
- Tormyshev, V. M., et al. (2021). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules.
-
Frontiers in Chemistry. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Förster resonance energy transfer (FRET) and applications thereof. Retrieved from [Link]
-
Addgene Blog. (2014). Tips for Using FRET in Your Experiments. Retrieved from [Link]
-
PubMed. (2021). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Retrieved from [Link]
- Kenworthy, A. K. (2007). Rational Design and Evaluation of FRET Experiments to Measure Protein Proximities in Cells. Methods in Molecular Biology.
-
Cenmed Enterprises. (n.d.). 2,1,3-Benzoxadiazole-5-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Pairs of FRET probes. Retrieved from [Link]
-
Wikipedia. (n.d.). Förster resonance energy transfer. Retrieved from [Link]
-
ACS Omega. (2020). Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of Amino Acids with 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Amino Acid Analysis
Amino acid analysis is a cornerstone of biochemical and pharmaceutical research, providing crucial insights into protein composition, cellular metabolism, and disease biomarkers. In drug development, precise quantification of amino acids is essential for formulation studies, stability testing of protein-based therapeutics, and pharmacokinetic assessments. Due to the general lack of intrinsic chromophores or fluorophores in most amino acids, direct detection at low concentrations is challenging. Chemical derivatization is a widely adopted strategy to overcome this limitation by introducing a detectable tag to the amino acid molecule, thereby enhancing the sensitivity and selectivity of the analysis.[1][2][3]
This guide provides a comprehensive overview and detailed protocols for the derivatization of amino acids using the highly effective fluorogenic reagent, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). NBD-F reacts with both primary and secondary amino groups to yield highly fluorescent and stable derivatives, making it an excellent choice for sensitive quantification by techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Capillary Electrophoresis (CE).[1][4][5][6] The advantages of using NBD-F include the simplicity of the derivatization procedure and the high stability of the resulting derivatives.[4]
The Chemistry of NBD-F Derivatization: Mechanism and Rationale
NBD-F is a pro-fluorescent reagent, meaning it is not fluorescent itself but forms a highly fluorescent product upon reaction with primary or secondary amines.[4] The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The amino group of the analyte acts as a nucleophile, attacking the electron-deficient carbon atom to which the fluorine atom is attached. The strong electron-withdrawing nitro group on the benzoxadiazole ring activates the molecule for this nucleophilic attack.[7] The reaction is typically carried out under mild basic conditions (pH 8.0-9.5) to ensure the amino group is deprotonated and thus more nucleophilic.[5][8][9]
Visualizing the Derivatization Workflow
The following diagram outlines the typical experimental workflow for the derivatization and analysis of amino acids using NBD-F.
Caption: A generalized workflow for amino acid analysis using NBD-F.
Detailed Protocols for Amino Acid Derivatization with NBD-F
The following protocols are provided as a starting point and may require optimization depending on the specific application and sample matrix.
Protocol 1: General Derivatization Procedure for HPLC Analysis
This protocol is suitable for the derivatization of amino acid standards and protein hydrolysates.
Materials:
-
NBD-F solution: 10 mM in acetonitrile. Store protected from light at -20°C.[8]
-
Borate buffer: 200 mM, pH 9.5.[8]
-
Hydrochloric acid (HCl): 50 mM.[9]
-
Amino acid standard mix or sample hydrolysate.
-
Reaction vials (e.g., 1.5 mL microcentrifuge tubes).
-
Water bath or heating block.
Procedure:
-
Sample Preparation: If starting with a protein sample, perform acid hydrolysis followed by appropriate dilution to bring the amino acid concentrations into the desired analytical range. For biological fluids like plasma, deproteinization is necessary. This can be achieved by adding an equal volume of acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant is used for derivatization.
-
Reaction Mixture Preparation: In a reaction vial, combine the following:
-
Derivatization Reaction: Vortex the mixture thoroughly and incubate at 60°C for 7 minutes in a water bath, ensuring the vials are protected from light.[4] The elevated temperature accelerates the reaction.
-
Reaction Quenching: After incubation, immediately cool the vials on ice to stop the reaction. Add 400 µL of 50 mM HCl to acidify the mixture.[9] This step is crucial to stabilize the derivatives and protonate any remaining unreacted NBD-F, which can interfere with the analysis.
-
Analysis: The derivatized sample is now ready for injection into the HPLC system. A 10 µL injection volume is a common starting point.[4]
Protocol 2: Rapid Derivatization for High-Throughput Screening
This modified protocol is optimized for speed, which can be beneficial in high-throughput applications.
Materials:
-
NBD-F solution: 100 mM in acetonitrile.[9]
-
Borate buffer: 50 mM, pH 8.0, containing 20 mM EDTA.[9]
-
Hydrochloric acid (HCl): 50 mM.[9]
Procedure:
-
Reaction Setup: In a reaction vial, mix 300 µL of the sample solution (prepared in borate buffer) with 100 µL of 100 mM NBD-F in acetonitrile.[9]
-
Rapid Incubation: Heat the vial at 60°C for just 1 minute.[9]
-
Quenching: Immediately cool the vial on an ice bath and add 400 µL of 50 mM HCl.[9]
-
Analysis: The sample is ready for HPLC analysis.
Analytical Considerations: HPLC Separation and Detection
The separation of NBD-amino acid derivatives is typically achieved by reversed-phase HPLC.
Typical HPLC Conditions:
-
Column: A C18 column (e.g., ODS-Hypersil, 5 µm, 25.0 cm x 0.46 cm) is commonly used.[10]
-
Mobile Phase: A gradient elution is generally required to separate the various amino acid derivatives.
-
Flow Rate: Typically around 1.0 mL/min.[11]
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducible retention times.[11]
-
Detection: Fluorescence detection is the most sensitive method.
Quantitative Data Summary
| Parameter | Typical Value/Range | Reference(s) |
| Derivatization pH | 8.0 - 9.5 | [5][8][9] |
| Derivatization Temperature | Room Temperature - 80°C | [5][6][8] |
| Derivatization Time | 1 - 40 minutes | [5][9] |
| Excitation Wavelength (λex) | 470 - 481 nm | [5][12][13][14] |
| Emission Wavelength (λem) | 530 - 540 nm | [5][9][12] |
| Detection Limits (HPLC-Fluorescence) | 2.8 - 20 fmol | [5][8] |
| Linear Range | 20 fmol - 20 pmol | [5][8] |
Applications in Research and Drug Development
The derivatization of amino acids with NBD-F has found broad applications in various fields:
-
Neuroscience: Determination of amino acid neurotransmitters such as glutamate, GABA, glycine, and D-serine in brain microdialysates and tissue homogenates.[6][11][15]
-
Clinical Diagnostics: Quantification of amino acids in plasma and urine for the diagnosis and monitoring of metabolic disorders.[8][12]
-
Proteomics and Peptide Analysis: NBD-F can be used to label peptides to monitor conjugation efficiency on microarrays or to develop new protease substrates.[16][17]
-
Drug Discovery: In fragment-based drug discovery, derivatization techniques are essential for characterizing ligand-protein interactions.[18]
Visualizing the Reaction Mechanism
The following diagram illustrates the nucleophilic aromatic substitution reaction between NBD-F and an amino acid.
Caption: The reaction of NBD-F with an amino acid to form a fluorescent derivative.
Conclusion
Derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) is a robust, sensitive, and reliable method for the quantification of amino acids. The simple and rapid reaction, coupled with the high stability and fluorescence of the resulting derivatives, makes it an invaluable tool for researchers, scientists, and drug development professionals. The protocols and analytical conditions outlined in this guide provide a solid foundation for the successful implementation of this powerful analytical technique.
References
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Derivatization scheme for amino acids with NBD-F. ResearchGate. [Link]
-
A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent. Wiley Online Library. [Link]
-
A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent. ResearchGate. [Link]
-
Amino acid analysis. U.S. Pharmacopeia. [Link]
-
Derivatization Reagent for HPLC NBD-F. Dojindo Molecular Technologies. [Link]
-
Changes in fluorescence emission spectra of 2 μM NBD-labeled amino acid. ResearchGate. [Link]
-
Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging in Arabidopsis thaliana. National Center for Biotechnology Information. [Link]
-
HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. National Center for Biotechnology Information. [Link]
-
NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. National Center for Biotechnology Information. [Link]
-
4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis. PubMed. [Link]
-
Determination of amino acid neurotransmitters in rat hippocampi by HPLC-UV using NBD-F as a derivative. PubMed. [Link]
-
4-Fluoro-7-nitro-2,1,3-benzoxadiazole as a Fluorogenic Labeling Reagent for the in Vivo Analysis of Amino Acid Neurotransmitters Using Online Microdialysis−Capillary Electrophoresis. ResearchGate. [Link]
-
Analysis of Urinary Amino Acids by High-Performance Liquid Chromatography with Fluorescence Detection Using 2,3-Naphthalenedicarboxaldehyde as Fluorescence Derivatization Reagent. MDPI. [Link]
-
Application of NBD-F for the determination of amines, amino acids and... ResearchGate. [Link]
-
Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Arkivoc. [Link]
-
A fluorescent amino acid probe to monitor efficiency of peptide conjugation to glass surfaces for high density microarrays. PubMed. [Link]
-
Amino Acids Analysis Using in Loop Derivatization with 4-fluoro-7-nitro- 2,1,3-benzoxadiazole. CORE. [Link]
-
HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Liberty University. [Link]
-
The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines and Amino. DergiPark. [Link]
-
Utilization of 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) as a fluorogenic reagent for the development of a spectrofluorometr. Semantic Scholar. [Link]
-
Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters Corporation. [Link]
-
Proteomics Approaches for Biomarker and Drug Target Discovery in ALS and FTD. Frontiers. [Link]
-
Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples. National Center for Biotechnology Information. [Link]
-
Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]
-
Class selection of amino acid metabolites in body fluids using chemical derivatization and their enhanced 13C NMR. National Institutes of Health. [Link]
-
Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. National Center for Biotechnology Information. [Link]
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Application Notes & Protocols: Leveraging NBD Derivatives for High-Throughput Screening of Thiol-Modulating Agents
Introduction: The NBD Fluorophore - A Compact and Powerful Tool for HTS
In the landscape of high-throughput screening (HTS), the ideal chemical probe is small, robust, and produces a clear, quantifiable signal in response to a specific biochemical event. The 7-nitro-2,1,3-benzoxadiazole (NBD) scaffold has emerged as a near-perfect tool for many HTS applications, particularly those involving the detection of nucleophilic species. While the formal IUPAC name, such as 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate, describes a specific resonance structure, the family of probes derived from the NBD core are renowned for their utility.
First described by Ghosh and Whitehouse in 1968, NBD derivatives are small, environmentally sensitive fluorophores that are virtually non-fluorescent in aqueous environments but become highly fluorescent upon reaction with nucleophiles, such as the sulfhydryl (thiol) groups found in cysteine, glutathione (GSH), and coenzyme A.[1][2] This "turn-on" fluorescence mechanism is the cornerstone of its application in HTS, providing a high signal-to-background ratio essential for robust assay performance.
The fluorescence of NBD is driven by an intramolecular charge transfer (ICT) process.[2] The nitro group acts as a potent electron acceptor, and upon covalent reaction with an electron-donating group like a thiol, photoexcitation leads to a significant charge transfer and subsequent bright fluorescence emission.[2] This guide provides an in-depth look at the principles, applications, and detailed protocols for using thiol-reactive NBD probes in HTS campaigns, primarily for the discovery of enzyme inhibitors.
Core Principle: Nucleophilic Aromatic Substitution
The primary mechanism enabling the use of probes like 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) or its more reactive fluorine analog (NBD-F) in biological assays is nucleophilic aromatic substitution. The strong electron-withdrawing nitro group makes the C-4 position of the benzoxadiazole ring highly electron-deficient and susceptible to attack by strong nucleophiles.
Biological thiols (R-SH), being potent nucleophiles at physiological pH, readily attack this position, displacing the chloride or fluoride leaving group. This reaction forms a stable, highly fluorescent NBD-thioether adduct.[3] The low intrinsic fluorescence of the free probe and the high fluorescence of the resulting adduct provide a direct and sensitive measure of thiol concentration.
A. Additional Reagents
-
GST Enzyme: Purified human GST (e.g., GSTP1-1).
-
GST Substrates: GSH (as above) and 1-chloro-2,4-dinitrobenzene (CDNB).
-
Positive Control: A known GST inhibitor (e.g., Ethacrynic acid).
B. Assay Procedure
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer ~100 nL of test compounds from the library dissolved in DMSO into a 384-well assay plate. Also plate vehicle (DMSO) for negative controls and a positive control inhibitor.
-
Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate master mix in Assay Buffer containing GST enzyme, GSH, and CDNB. Add 10 µL of this mix to all wells. Final concentrations might be 10 nM GST, 250 µM GSH, and 250 µM CDNB.
-
Enzymatic Incubation: Incubate the plate at room temperature for 15 minutes. During this time, active GST will consume GSH.
-
Detection Reaction: Add 10 µL of a 3X NBD-F working solution (e.g., 300 µM in Assay Buffer). This will bring the final volume to 20 µL and the NBD-F concentration to 100 µM. The addition of the NBD probe effectively stops the enzymatic reaction by derivatizing the remaining GSH.
-
Fluorescence Incubation: Cover the plate, protect from light, and incubate for 30 minutes at room temperature.
-
Measure Fluorescence: Read the plate using the instrument settings detailed in Table 1.
C. Expected Outcomes & Data Analysis
-
No Inhibition (Negative Control): GST is active, GSH is consumed -> Low fluorescence.
-
Full Inhibition (Positive Control): GST is inactive, GSH is preserved -> High fluorescence.
-
Test Compound (Hit): If the compound inhibits GST, GSH is preserved -> High fluorescence.
Percent inhibition is calculated as: % Inhibition = [(Signal_Compound - Signal_Negative_Control) / (Signal_Positive_Control - Signal_Negative_Control)] * 100
HTS Assay Validation: Ensuring Data Integrity
Before embarking on a full-scale screen, the assay must be rigorously validated to ensure it is robust, reproducible, and suitable for HTS. [4][5][6] | Parameter | Formula | Acceptance Criterion | Rationale | | :--- | :--- | :--- | :--- | | Z-Factor (Z') | 1 - [3*(SD_pos + SD_neg) / |Avg_pos - Avg_neg|] | ≥ 0.5 | Measures the statistical separation between positive and negative controls. A score ≥ 0.5 indicates an excellent assay suitable for HTS. [7]| | Signal-to-Background (S/B) | Avg_pos / Avg_neg | ≥ 5 | Indicates the dynamic range of the assay. A higher ratio provides a clearer window to detect hits. | | Coefficient of Variation (%CV) | (SD / Avg) * 100 | < 15% | Measures the variability of the controls. Low %CV indicates good reproducibility of dispensing and signal reading. |
The validation process should involve running several full plates of only positive and negative controls to assess plate-to-plate and day-to-day variability. [5]
References
- Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library. (n.d.).
- Spectrum [NBD (Nitrobenzofurazan)]. (n.d.).
-
Peng, H., et al. (2012). Thiol Reactive Probes and Chemosensors. Sensors (Basel), 12(11), 14887-14929. [Link]
-
A Fluorescence-Based Thiol Quantification Assay for Ultra-High-Throughput Screening for Inhibitors of Coenzyme A Production. (2009). ASSAY and Drug Development Technologies. [Link]
-
Absorption and fluorescence emission spectra of NBD-X (NBD aminohexanoic acid) in methanol. (n.d.). ResearchGate. [Link]
-
Li, H., et al. (2020). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Chemical Society Reviews, 49(18), 6810-6850. [Link]
-
Scheme 2 Proposed mechanism for the reaction of NBD-Cl with Cys, Hcy and GSH. (n.d.). ResearchGate. [Link]
-
Kavlock, R., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. ALTEX, 30(1), 53-63. [Link]
-
Peng, H., et al. (2012). Thiol Reactive Probes and Chemosensors. Sensors (Basel), 12(11), 14887-14929. [Link]
-
Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens. (2021). Journal of Fungi. [Link]
-
HTS Assay Validation. (2012). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
-
High-Throughput Screening For The Discovery Of Enzyme Inhibitors. (n.d.). ResearchGate. [Link]
-
Assay Validation in High Throughput Screening – from Concept to Application. (2015). High-Throughput Screening for Food Safety Assessment. [Link]
-
High-Throughput Enzyme Assay for Screening Inhibitors of the ZDHHC3/7/20 Acyltransferases. (2021). ACS Chemical Biology. [Link]
-
Ricci, G., et al. (2005). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. Journal of Biological Chemistry, 280(27), 26397-26405. [Link]
Sources
- 1. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fluorescent Probes for Live Cell Thiol Detection [mdpi.com]
- 4. Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate Solution Stability
Welcome to the technical support center for 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the stability of solutions containing this versatile fluorogenic compound. Here, we synthesize technical accuracy with field-proven insights to address common challenges encountered during experimental workflows.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate solutions.
Q1: What are the primary factors that influence the stability of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate solutions?
The stability of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate in solution is primarily influenced by three main factors: pH, light exposure, and temperature. The benzofurazan ring system is susceptible to nucleophilic attack, particularly under alkaline conditions, which can lead to a loss of fluorescence.[1] Furthermore, similar to other nitroaromatic compounds, benzofurazans can be susceptible to photodegradation.[2][3] Elevated temperatures can accelerate the rate of both hydrolytic and photodegradation processes.[4]
Q2: What is the recommended solvent for dissolving 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate?
Due to the presence of a carboxylic acid group, 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate is expected to be soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It is also likely to have some solubility in polar protic solvents like methanol and ethanol. While it may have limited solubility in water, this can be enhanced by adjusting the pH to deprotonate the carboxylic acid group, forming a more soluble carboxylate salt. However, it is crucial to consider that alkaline pH can negatively impact the stability of the benzofurazan ring.
Q3: How should I store the solid compound and its solutions?
The solid form of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate should be stored in a tightly sealed container in a cool, dry, and dark place. To minimize degradation, it is advisable to protect it from moisture and light.
Stock solutions, typically prepared in an anhydrous polar aprotic solvent like DMSO, should be stored at -20°C or lower and protected from light. For working solutions in aqueous buffers, it is strongly recommended to prepare them fresh before each experiment to minimize degradation.
II. Troubleshooting Guide: Common Issues and Solutions
This section provides a question-and-answer formatted guide to directly address specific issues you might encounter during your experiments.
Issue 1: Rapid Loss of Fluorescence Signal in Aqueous Solutions
Q: I am observing a significant decrease in the fluorescence of my 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate solution shortly after preparation in my experimental buffer. What could be the cause?
A: This is a common issue and is often linked to the pH of your aqueous buffer.
-
Causality: The benzofurazan ring, a key component of the fluorophore, is an electron-deficient system. This makes it susceptible to nucleophilic attack, particularly by hydroxide ions (OH⁻) which are more abundant in alkaline (high pH) solutions. This can lead to the opening of the oxadiazole ring and a subsequent loss of fluorescence. While the fluorescence intensity of some dyes is stable across a range of pH values, others are highly sensitive.[1] For instance, some fluorescent probes exhibit extremely low fluorescence at certain pH ranges and only show a significant increase in a narrow, specific pH window.[5][6]
-
Troubleshooting Steps:
-
Measure the pH of your final working solution. The dissolution of the acidic compound itself might slightly alter the pH of an unbuffered or weakly buffered solution.
-
Evaluate the stability of your compound in a range of buffers with different pH values (e.g., pH 5, 7.4, and 9). This will help you determine the optimal pH range for your specific application.
-
If your experiment allows, consider using a slightly acidic to neutral buffer (pH 6-7.4). This will minimize the concentration of hydroxide ions and slow down the rate of hydrolytic degradation.
-
Prepare the working solution immediately before use. This is the most effective way to minimize the impact of pH-dependent degradation.
-
Issue 2: Inconsistent Results and High Background Fluorescence
Q: My experimental results are not reproducible, and I am observing high background fluorescence even in my control samples. What could be the problem?
A: This issue often points towards photodegradation of the compound.
-
Causality: Benzofurazan derivatives can be photolabile.[2] Exposure to ambient light, especially high-energy wavelengths like UV light, can induce photochemical reactions. These reactions can lead to the formation of various photoproducts, some of which may be fluorescent themselves, contributing to high background and inconsistent signals. The photodegradation process can follow complex kinetic models, often with multiple steps.[2]
-
Troubleshooting Steps:
-
Protect all solutions containing 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate from light. Use amber vials or wrap your containers in aluminum foil.
-
Minimize the exposure of your experimental setup (e.g., microplates, cuvettes) to ambient light before and during measurements.
-
Perform a control experiment where you expose a solution of the compound to your typical laboratory lighting conditions for the duration of your experiment and measure its fluorescence compared to a light-protected sample. This will help you quantify the extent of photodegradation.
-
Issue 3: Precipitate Formation in Working Solutions
Q: I am observing the formation of a precipitate in my aqueous working solution, especially after storing it for a short period. Why is this happening?
A: Precipitate formation is usually due to solubility issues or degradation.
-
Causality: While the carboxylic acid group enhances water solubility, the benzofurazan core is hydrophobic. In aqueous buffers, especially at lower pH where the carboxylic acid is protonated, the compound may have limited solubility. Additionally, degradation products resulting from hydrolysis or photolysis may be less soluble than the parent compound, leading to precipitation over time.
-
Troubleshooting Steps:
-
Ensure the compound is fully dissolved in the initial stock solvent (e.g., DMSO) before diluting into your aqueous buffer.
-
Consider the final concentration of the organic solvent (e.g., DMSO) in your working solution. A slightly higher percentage of the organic solvent may be required to maintain solubility, but be mindful of its potential effects on your experimental system.
-
Prepare your working solutions fresh and use them promptly. Avoid storing diluted aqueous solutions.
-
Filter your working solution through a 0.22 µm syringe filter if you suspect the presence of insoluble micro-aggregates.
-
III. Experimental Protocols
This section provides detailed methodologies for assessing the stability of your 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate solutions.
Protocol 1: pH Stability Assessment
This protocol allows you to determine the optimal pH range for your experiments.
-
Prepare a series of buffers with different pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
-
Prepare a concentrated stock solution of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate in anhydrous DMSO.
-
Dilute the stock solution to your final working concentration in each of the prepared buffers.
-
Immediately measure the initial fluorescence intensity (T=0) of each solution using a fluorometer with appropriate excitation and emission wavelengths.
-
Incubate the solutions at your experimental temperature , protected from light.
-
Measure the fluorescence intensity at regular time intervals (e.g., 30 min, 1h, 2h, 4h, 8h, 24h).
-
Plot the percentage of remaining fluorescence against time for each pH value.
Protocol 2: Photostability Assessment
This protocol helps you understand the light sensitivity of your compound.
-
Prepare a working solution of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate in your chosen experimental buffer.
-
Divide the solution into two sets of aliquots.
-
Wrap one set of aliquots completely in aluminum foil (light-protected samples).
-
Expose the second set of aliquots to your typical laboratory light conditions (light-exposed samples).
-
Measure the fluorescence intensity of both sets of samples at regular time intervals.
-
Plot the percentage of remaining fluorescence against time for both light-protected and light-exposed samples.
IV. Data Summary and Visualization
Expected Stability Profile of Benzofurazan Derivatives
The following table summarizes the expected stability of benzofurazan derivatives based on available literature. This should be used as a general guideline, and it is recommended to perform stability tests for your specific experimental conditions.
| Condition | Expected Stability | Potential Degradation Pathway |
| pH | Stable in acidic to neutral pH (pH < 7.5). Degradation increases with increasing alkalinity. | Hydrolysis of the oxadiazole ring. |
| Light | Susceptible to degradation upon exposure to UV and ambient light. | Photodegradation, potentially involving ring cleavage.[2][3] |
| Temperature | Generally stable at room temperature for short periods. Degradation accelerates at elevated temperatures.[4] | Increased rate of hydrolysis and other degradation reactions. |
Visualizing Degradation and Experimental Workflow
The following diagrams illustrate the potential degradation pathway and a recommended experimental workflow for stability testing.
Caption: Potential degradation pathways of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate.
Caption: Experimental workflow for assessing solution stability.
V. References
-
Chen, H., Wu, C., & Ozkan, H. E. (n.d.). Fluorescent Intensity of Dye Solutions under Different pH Conditions. ResearchGate. Retrieved from [Link]
-
Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8. Retrieved from [Link]
-
de la Osa, E. R., et al. (2010). Kinetic studies of nitrofurazone photodegradation by multivariate curve resolution applied to UV-spectral data. Analytica Chimica Acta, 662(1), 23-31. Retrieved from [Link]
-
Bugaj, A. M. (n.d.). Kinetic studies of photodegradation of nitroimidazole derivatives in solutions. ResearchGate. Retrieved from [Link]
-
Kim, J., et al. (2023). Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)benzazole] Derivatives. Molecules, 28(4), 1653. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)benzazole] Derivatives. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Kinetic studies of nitrofurazone photodegradation by multivariate curve resolution applied to UV-spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Background Fluorescence with 5-Carboxy-2,1,3-benzoxadiazole-1-ium-1-olate
Welcome to the technical support center for the effective use of 5-Carboxy-2,1,3-benzoxadiazole-1-ium-1-olate and related benzofurazan-based fluorophores. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and reduce background fluorescence in their experiments, ensuring high-quality, reliable data. As Senior Application Scientists, we have compiled this resource based on extensive in-house expertise and established scientific principles.
Frequently Asked Questions (FAQs)
Q1: What is 5-Carboxy-2,1,3-benzoxadiazole-1-ium-1-olate and what are its spectral properties?
This places its fluorescence in the green-yellow region of the visible spectrum. The fluorescence of NBD derivatives is often weak in aqueous environments and significantly enhanced in hydrophobic (nonpolar) environments, such as lipid membranes or protein binding sites.[1]
Q2: What are the primary causes of high background fluorescence in my immunofluorescence experiments?
High background fluorescence is a common issue that can obscure your specific signal. The main culprits can be categorized as follows:
-
Autofluorescence: This is the natural fluorescence emitted by the biological sample itself. Common sources include collagen, elastin, red blood cells, and lipofuscin.[3][4][5] Fixation methods, particularly those using aldehyde-based fixatives like formalin or glutaraldehyde, can also induce autofluorescence.[3][4]
-
Non-specific Antibody Binding: This occurs when the primary or secondary antibodies bind to unintended targets within the sample. This can be due to suboptimal antibody concentrations, insufficient blocking, or cross-reactivity of the secondary antibody.[6][7][8]
-
Spectral Bleed-through: This happens in multi-color experiments when the emission of one fluorophore is detected in the channel of another. This is often due to the broad emission spectra of fluorophores.
-
Excess Fluorophore: Unbound or aggregated fluorophore-conjugated antibodies that are not adequately washed away can contribute to a general haze of background fluorescence.[7]
Q3: How can I determine the source of my high background?
A systematic approach with proper controls is key. We recommend the following:
-
Unstained Sample Control: Image a sample that has gone through the entire preparation and fixation process but has not been incubated with any antibodies or dyes. Any signal detected here is due to autofluorescence.[4]
-
Secondary Antibody Only Control: Prepare a sample incubated only with the fluorescently labeled secondary antibody (no primary antibody). Signal in this control indicates non-specific binding of the secondary antibody.[7]
-
Isotype Control: Use an antibody of the same isotype and concentration as your primary antibody, but one that does not target any known protein in your sample. This helps to assess non-specific binding of the primary antibody.
Troubleshooting High Background Fluorescence
This section provides a more in-depth guide to resolving common background issues.
Issue 1: High Autofluorescence
Autofluorescence often appears as a diffuse glow across the entire sample, and can sometimes be localized to specific structures like red blood cells or connective tissue.
Causality and Mitigation Strategies:
| Strategy | Scientific Rationale |
| Optimize Fixation | Aldehyde-based fixatives (e.g., formalin, glutaraldehyde) can create Schiff bases that are fluorescent.[3] Reducing fixation time or switching to a non-aldehyde fixative like cold methanol can decrease this effect.[5] |
| Chemical Quenching | Reagents like sodium borohydride can reduce the fluorescent Schiff bases formed by aldehyde fixation.[5] Commercially available quenching kits are also effective at reducing autofluorescence from various sources.[4] |
| Dye-Based Quenching | Dyes such as Sudan Black B can reduce autofluorescence, particularly from lipofuscin.[3][9] However, be aware that Sudan Black B itself can fluoresce in the far-red channel.[3] |
| Spectral Separation | Since autofluorescence is often strongest in the blue and green regions of the spectrum, choosing fluorophores that emit in the red or far-red can help to spectrally separate your signal from the background.[5] |
Diagram: Decision Tree for Autofluorescence Reduction
Caption: A decision-making workflow for addressing autofluorescence.
Issue 2: Non-Specific Antibody Binding
This often manifests as diffuse staining or specific but incorrect localization of the signal.
Causality and Mitigation Strategies:
| Strategy | Scientific Rationale |
| Optimize Antibody Concentration | Excessively high concentrations of primary or secondary antibodies can lead to low-affinity, non-specific binding.[6] Perform a titration to determine the optimal antibody concentration that provides the best signal-to-noise ratio. |
| Improve Blocking | Blocking with a protein solution (e.g., Bovine Serum Albumin or serum from the same species as the secondary antibody) saturates non-specific binding sites on the sample.[7][8] Increasing the blocking time or trying different blocking agents can be beneficial.[8] |
| Thorough Washing | Insufficient washing will not adequately remove unbound antibodies.[7] Increase the number and duration of wash steps, and consider adding a mild detergent like Tween-20 to the wash buffer.[7] |
| Use Pre-adsorbed Secondary Antibodies | If the secondary antibody is cross-reacting with endogenous immunoglobulins in your sample, use a secondary antibody that has been pre-adsorbed against the species of your sample. |
Diagram: Workflow for Reducing Non-Specific Binding
Caption: A systematic approach to troubleshooting non-specific antibody binding.
Experimental Protocol: Immunofluorescence Staining with a Benzofurazan-based Dye
This protocol provides a detailed, step-by-step methodology for immunofluorescence staining of adherent cells on coverslips, incorporating best practices to minimize background.
Materials:
-
Cells cultured on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS, freshly prepared
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.05% Tween-20
-
Primary Antibody (diluted in Blocking Buffer)
-
Secondary Antibody conjugated to a benzofurazan derivative (e.g., 5-Carboxy-2,1,3-benzoxadiazole-1-ium-1-olate), diluted in Blocking Buffer
-
Nuclear Counterstain (e.g., DAPI), optional
-
Antifade Mounting Medium
Procedure:
-
Cell Culture and Preparation:
-
Plate cells on sterile glass coverslips in a multi-well plate and culture to the desired confluency.
-
Gently aspirate the culture medium.
-
-
Washing:
-
Rinse the cells twice with PBS to remove any residual medium.
-
-
Fixation:
-
Add 4% PFA in PBS to each well, ensuring the coverslips are fully submerged.
-
Incubate for 15 minutes at room temperature.
-
Rationale: PFA cross-links proteins, preserving cellular structure. Freshly prepared PFA is crucial to avoid autofluorescence from byproducts of oxidation.[4]
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove the fixative.
-
-
Permeabilization (for intracellular targets):
-
Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Rationale: Triton X-100 creates pores in the cell membrane, allowing antibodies to access intracellular antigens.[10]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature.
-
Rationale: This step blocks non-specific binding sites, reducing background from antibodies adhering to unintended cellular components.[8]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Rationale: Overnight incubation at a lower temperature can enhance specific binding while minimizing non-specific interactions.
-
-
Washing:
-
Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the benzofurazan-conjugated secondary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Rationale: Benzofurazan dyes are susceptible to photobleaching, so minimizing light exposure is critical.
-
-
Washing:
-
Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each, protected from light.
-
-
Counterstaining (Optional):
-
If a nuclear counterstain is desired, incubate with a DAPI solution for 5 minutes at room temperature.
-
Wash twice with PBS.
-
-
Mounting:
-
Carefully mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow to dry.
-
-
Imaging:
-
Image the slides using a fluorescence microscope equipped with appropriate filter sets for your benzofurazan dye (e.g., excitation ~470 nm, emission ~540 nm) and any other fluorophores used.
-
References
-
Bednarczyk, D., et al. (2000). NBD-TMA: A novel fluorescent substrate of the peritubular organic cation transporter of renal proximal tubules. Pflügers Archiv: European Journal of Physiology, 440(1), 184–192. Available at: [Link]
-
Abcam. (2019). Fluorescent microscopy troubleshooting: high background. YouTube. Available at: [Link]
-
Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Available at: [Link]
-
FluoroFinder. (n.d.). Dyes similar to NBD based on emission. Available at: [Link]
-
FluoroFinder. (2023). Tips to Minimize Autofluorescence. Available at: [Link]
-
MDPI. (2022). Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. Molecules, 27(19), 6529. Available at: [Link]
Sources
- 1. biotium.com [biotium.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. Spectrum [NBD (Nitrobenzofurazan)] | AAT Bioquest [aatbio.com]
- 4. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. NBD-TMA - Wikipedia [en.wikipedia.org]
- 6. sinobiological.com [sinobiological.com]
- 7. ibidi.com [ibidi.com]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. NBD-Based Environment-Sensitive Fluorescent Probes for the Human Ether-a-Go-Go–Related Gene Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
Technical Support Center: Troubleshooting 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate (NBD-F) Labeling Reactions
Welcome to the technical support center for 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate (commonly known as 4-Fluoro-7-nitrobenzofurazan or NBD-F) labeling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the fluorescent labeling of primary and secondary amines in biomolecules.
Introduction to NBD-F Labeling
NBD-F is a highly reactive, non-fluorescent compound that becomes intensely fluorescent upon reaction with primary or secondary amines, forming a stable adduct.[1][2] This property makes it an excellent tool for the derivatization and subsequent detection of amino acids, peptides, proteins, and other amine-containing molecules.[3] The reaction proceeds via a nucleophilic aromatic substitution, where the amine group of the target molecule displaces the fluorine atom on the NBD-F molecule.[4] The resulting NBD-amine adduct exhibits excitation and emission maxima around 465 nm and 535 nm, respectively.[1][5]
While the labeling procedure is generally straightforward, several factors can influence its success.[3] This guide will address the most common issues in a question-and-answer format, providing both theoretical explanations and practical solutions.
Frequently Asked Questions & Troubleshooting Guide
Issue 1: Low or No Fluorescent Signal
Question: I have performed the labeling reaction, but I am detecting little to no fluorescence. Does this mean the reaction failed?
Answer: Not necessarily. A low fluorescent signal can stem from several factors, ranging from suboptimal reaction conditions to issues with the fluorophore itself. Let's break down the potential causes and solutions.
Possible Causes & Troubleshooting Steps:
-
Suboptimal Reaction pH: The reaction of NBD-F with amines is highly pH-dependent. The target amine must be in a non-protonated state to be nucleophilic.[6]
-
Explanation: The pKa of primary amines (like the ε-amino group of lysine) is typically around 10-11, while N-terminal α-amino groups have a pKa closer to 7.[7] The reaction efficiency increases with pH as more amines become deprotonated.
-
Solution: Ensure your reaction buffer has a pH between 8.0 and 9.5.[8][9] A common choice is 0.1 M sodium bicarbonate or sodium borate buffer.[10][11] Avoid buffers containing primary amines, such as Tris, as they will compete with your target molecule for labeling.[6][8]
-
-
Incorrect Dye-to-Protein Molar Ratio: Both too little and too much dye can lead to a poor signal.
-
Explanation: An insufficient amount of NBD-F will result in a low degree of labeling (DOL). Conversely, excessive labeling can lead to self-quenching, where adjacent fluorophores on the same molecule interact and dissipate energy non-radiatively, reducing the overall fluorescence.[12][13][14]
-
Solution: Optimize the molar ratio of NBD-F to your protein. Start with a range of ratios (e.g., 5:1, 10:1, 20:1) to determine the optimal DOL for your specific application.[9][10]
-
-
Degraded or Hydrolyzed NBD-F: NBD-F is sensitive to moisture and light.[1][2]
-
Explanation: NBD-F can hydrolyze to a non-reactive hydroxyl form (NBD-OH), especially in aqueous solutions at high pH.[5] The reagent is also light-sensitive.
-
Solution: Always use high-quality, anhydrous DMSO or DMF to prepare fresh stock solutions of NBD-F immediately before use.[10][11] Store the solid reagent at -20°C, protected from light and moisture.[1][2][3]
-
-
Inefficient Removal of Unreacted Dye: Free NBD-F in the final sample can interfere with measurements, although it is non-fluorescent until it reacts.[1] However, its hydrolysis product can have some fluorescence.
Workflow for Optimizing NBD-F Labeling
Caption: General workflow for NBD-F protein labeling.
Issue 2: Protein Precipitation During or After Labeling
Question: My protein has precipitated out of solution during the labeling reaction. What caused this, and how can I prevent it?
Answer: Protein precipitation is a common issue when modifying a protein's surface chemistry. The addition of the relatively hydrophobic NBD moiety can disrupt the protein's solubility.
Possible Causes & Troubleshooting Steps:
-
High Degree of Labeling (DOL): Over-labeling can significantly alter the protein's properties.
-
Explanation: Capping charged amine groups (like lysine) with the bulky, hydrophobic NBD-F molecule reduces the protein's overall surface charge and increases its hydrophobicity, which can lead to aggregation and precipitation.[13]
-
Solution: Reduce the molar ratio of NBD-F to protein in the reaction to achieve a lower DOL.[13] It is a balance between sufficient signal and maintaining protein integrity.
-
-
Inappropriate Solvent Concentration: NBD-F is typically dissolved in an organic solvent like DMSO.
-
Explanation: While necessary to dissolve the dye, a high final concentration of organic solvent can denature and precipitate the protein.
-
Solution: Keep the volume of the NBD-F stock solution added to the protein solution to a minimum, typically no more than 5-10% of the total reaction volume.
-
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 2–20 mg/mL | High concentration drives reaction kinetics forward.[10] |
| Reaction pH | 8.0–9.5 | Ensures deprotonation of target amine groups.[8][15] |
| NBD-F:Protein Molar Ratio | 5:1 to 20:1 | Optimize to balance labeling efficiency and protein function.[9] |
| Reaction Temperature | Room Temperature (or 50-60°C) | RT is common; elevated temps can speed up the reaction but may affect protein stability.[16][17] |
| Reaction Time | 1–2 hours | Sufficient for labeling; longer times may increase hydrolysis.[15] |
| Organic Solvent | <10% of total volume | Minimizes protein denaturation. |
Issue 3: Labeled Antibody/Protein Has Lost Its Function
Question: My NBD-F labeled antibody no longer binds to its antigen. Why did this happen?
Answer: This is a critical issue that often points to the modification of key amino acid residues required for biological activity.
Possible Causes & Troubleshooting Steps:
-
Labeling of Active Site Residues: The primary targets for NBD-F are lysine residues and the N-terminal amine.
-
Explanation: If essential lysine residues are located within the antigen-binding site of an antibody or the active site of an enzyme, their modification by the bulky NBD-F molecule can cause steric hindrance or disrupt critical electrostatic interactions, leading to a loss of function.[12][13]
-
Solution 1 (Modify pH): To preferentially target the N-terminal α-amino group, which has a lower pKa than lysine's ε-amino group, you can try lowering the reaction pH to a more neutral range (e.g., pH 7.0-7.5).[7][15] This can reduce labeling on lysine residues.
-
Solution 2 (Reduce DOL): Lower the NBD-F to protein molar ratio. With fewer dye molecules conjugated, there is a lower statistical probability of modifying a critical residue.[13]
-
Troubleshooting Logic for Loss of Function
Sources
- 1. NBD-F - CAS-Number 29270-56-2 - Order from Chemodex [chemodex.com]
- 2. adipogen.com [adipogen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NBD-F | 29270-56-2 | TCI EUROPE N.V. [tcichemicals.com]
- 6. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 7. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.biomol.com [resources.biomol.com]
- 9. Conjugation Protocol for Amine Reactive Dyes [bio-techne.com]
- 10. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
optimization of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate reaction conditions
Answering the user's request.## Technical Support Center: Optimization of NBD Labeling Reactions
Welcome to the technical support center for 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for labeling reactions involving NBD fluorophores, such as 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate and the more commonly used reagents 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) and 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl). Our goal is to equip you with the scientific rationale and practical steps to overcome common experimental hurdles.
Understanding the NBD Reaction Mechanism
NBD-F and NBD-Cl are electrophilic reagents that are themselves non-fluorescent. They react with nucleophiles—primarily primary and secondary amines, and to a lesser extent, thiols—via a nucleophilic aromatic substitution (SNAr) mechanism.[1][2] The strong electron-withdrawing nitro group makes the C4 position of the benzoxadiazole ring highly susceptible to nucleophilic attack.[3] Upon reaction, the fluoride or chloride leaving group is displaced, forming a stable, fluorescent NBD-adduct.[4] This reaction is the foundation of NBD's utility as a fluorogenic labeling agent.
// Reactants NBD_F [label=<
NBD-F (Non-fluorescent)
>];
Amine [label=<
R-NH₂ (Primary Amine)>];
// Intermediate Intermediate [label=<
Meisenheimer Complex
(Intermediate)
>];
// Products Product [label=<
NBD-Amine Adduct
(Fluorescent)
>];
HF [label="+ H-F"];
// Edges NBD_F -> Intermediate [label="+ R-NH₂"]; Intermediate -> Product [label="- F⁻"]; Product -> HF [style=invis]; // for layout
{rank=same; NBD_F; Amine;} {rank=same; Product; HF;} }
Fig 1. Nucleophilic Aromatic Substitution (SNAr) of NBD-F with a primary amine.
Frequently Asked Questions (FAQs)
Q1: What is the main difference between NBD-F and NBD-Cl? A1: Reactivity. NBD-F is significantly more reactive towards amines than NBD-Cl.[5] For example, the reaction of NBD-F with glycine is reported to be about 500 times faster than that of NBD-Cl.[6] For less reactive amines or when faster reaction times are needed, NBD-F is the superior choice.
Q2: Why is my NBD-labeled product not fluorescent in my aqueous buffer? A2: NBD fluorescence is highly sensitive to the polarity of its environment. Its fluorescence quantum yield is often very low in polar, aqueous environments and can increase dramatically in nonpolar (hydrophobic) environments, such as when a labeled lipid inserts into a membrane or a labeled protein binds to a hydrophobic partner.[6][7] This solvatochromic property is a key feature of NBD probes. If you are measuring fluorescence in a standard aqueous buffer, a weak signal is expected.
Q3: At what wavelength should I measure my NBD-amine product? A3: The spectral properties vary slightly depending on the amine and the solvent. However, a good starting point for NBD-primary amine adducts is an excitation maximum (λ_Ex) around 465 nm and an emission maximum (λ_Em) around 535 nm.[5][6] For secondary amine adducts, the wavelengths are slightly red-shifted to λ_Ex ≈ 485 nm and λ_Em ≈ 540 nm.[5]
Q4: Can I use buffers containing DTT or β-mercaptoethanol with NBD reagents? A4: It is strongly discouraged. NBD reagents react readily with thiols, including those in reducing agents like DTT and β-mercaptoethanol, as well as cysteine residues in proteins.[7] This reaction consumes the labeling reagent and can lead to undesired, often unstable, thiol adducts which can complicate your results.[8][9]
Troubleshooting Guides
Guide 1: Low or No Fluorescent Signal
Low signal is the most common issue, stemming from either a failed reaction or fluorescence quenching. This workflow will help you diagnose the cause.
// Nodes Start [label="Problem:\nLow/No Fluorescence", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReaction [label="Was the reaction successful?\nConfirm product formation\n(LC-MS, HPLC, Absorbance)"]; ReactionFailed [label="Diagnosis:\nReaction Failed", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; ReactionOK [label="Diagnosis:\nReaction Succeeded,\nProduct is Quenched", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Causes for Failure SuboptimalpH [label="Cause: Suboptimal pH\n(Amine protonated)"]; LowReactivity [label="Cause: Low Reactivity\n(Temp too low, time too short)"]; ReagentDeg [label="Cause: Reagent Degraded\n(Hydrolysis, old stock)"]; InterferingSubs [label="Cause: Interfering Substances\n(Thiols, Tris buffer)"];
// Solutions for Failure AdjustpH [label="Solution: Increase pH to 8.0-9.0\nUse Borate or Bicarbonate buffer"]; IncreaseConditions [label="Solution: Increase Temperature (60°C)\n& Reaction Time (1-2 hr)"]; UseFreshReagent [label="Solution: Use fresh NBD-F/Cl\nPrepare stock solution fresh"]; PurifySample [label="Solution: Remove interfering substances\n(e.g., via dialysis, desalting)"];
// Causes for Quenching PolarEnv [label="Cause: Polar Environment\n(NBD in aqueous buffer)"]; WrongFilters [label="Cause: Incorrect Filter Sets\n(Mismatch with NBD spectra)"]; pH_Effect [label="Cause: Buffer pH is out of\noptimal range (5-9)"];
// Solutions for Quenching ChangeSolvent [label="Solution: Measure in a nonpolar\nsolvent (e.g., Ethanol, DMSO)\nor induce binding to hydrophobic target"]; VerifyFilters [label="Solution: Check microscope/plate reader\nfilters (Ex: ~470nm, Em: ~540nm)"]; OptimizepH [label="Solution: Perform pH titration\nto find optimal fluorescence pH"];
// Connections Start -> CheckReaction; CheckReaction -> ReactionFailed [label="No"]; CheckReaction -> ReactionOK [label="Yes"];
ReactionFailed -> SuboptimalpH -> AdjustpH; ReactionFailed -> LowReactivity -> IncreaseConditions; ReactionFailed -> ReagentDeg -> UseFreshReagent; ReactionFailed -> InterferingSubs -> PurifySample;
ReactionOK -> PolarEnv -> ChangeSolvent; ReactionOK -> WrongFilters -> VerifyFilters; ReactionOK -> pH_Effect -> OptimizepH; }
Fig 2. Troubleshooting workflow for low fluorescence signal.
In-Depth Analysis:
-
Verifying the Reaction: Before troubleshooting fluorescence, you must confirm that the labeling reaction occurred. The NBD-amine adduct has a characteristic yellow color with a strong absorbance peak around 465-485 nm.[6] Use a spectrophotometer to check for this peak. For definitive confirmation, LC-MS is the gold standard to verify the mass of the labeled molecule.
-
The Critical Role of pH: The SNAr reaction requires the amine to be in its unprotonated, nucleophilic state.[10] Therefore, the reaction buffer pH must be above the pKa of the target amine. A pH range of 8.0-9.0 is generally recommended for labeling primary amines in peptides and proteins.[11] Buffers like borate or sodium bicarbonate are ideal. Avoid amine-containing buffers like Tris, as they will compete for reaction with the NBD reagent.
-
Environmental Quenching: As mentioned in the FAQ, NBD's fluorescence is intrinsically low in water.[7] If your experiment allows, confirm the product is fluorescent by diluting a small aliquot into a nonpolar solvent like ethanol. A significant increase in fluorescence confirms the product is viable but quenched by the aqueous environment.
Guide 2: Non-Specific Labeling and Side Reactions
Unexpected or multiple products can arise from side reactions. Understanding these possibilities is key to achieving clean, specific labeling.
Common Side Reactions:
-
Reaction with Thiols (Cysteine): NBD-F/Cl reacts efficiently with the sulfhydryl group of cysteine. The resulting NBD-S-Cys adduct is often less fluorescent than the amine adduct and can be unstable.[8] In some cases, it can undergo an intramolecular S-to-N rearrangement to form the more stable NBD-N-Cys product, which has different fluorescent properties.[12][13]
-
Hydrolysis of NBD Reagent: In aqueous alkaline buffers, NBD-F/Cl can be hydrolyzed to 4-hydroxy-7-nitro-2,1,3-benzoxadiazole (NBD-OH).[14][15] This byproduct is fluorescent and can contribute to high background noise, complicating purification and analysis.
-
Reaction with Buffer Components: Amine-based buffers (e.g., Tris, glycine) will react with the NBD reagent, depleting it and creating labeled buffer molecules that must be removed.
Strategies for Minimizing Side Reactions:
-
Thiol Management: If your protein contains reactive cysteines that you do not wish to label, consider temporarily blocking them with a reversible thiol-blocking agent prior to NBD labeling. Alternatively, if cysteine labeling is unavoidable, be aware of the potential for mixed products. The presence of hydrogen sulfide (H₂S) can further complicate matters by reacting with NBD-Cys adducts, leading to a loss of fluorescence.[9]
-
Control Reagent Hydrolysis: Prepare NBD stock solutions in an anhydrous organic solvent like DMF or DMSO and add it to the reaction buffer immediately before use. Minimize reaction times and avoid unnecessarily high pH values to reduce the rate of hydrolysis.
-
Choose the Right Buffer: Always use non-amine-containing buffers such as borate, bicarbonate, or phosphate buffer (PBS).
// Nodes NBD_F [label="NBD-F", fillcolor="#FBBC05"];
// Target Reaction TargetAmine [label="Target Amine\n(e.g., Lysine)"]; TargetProduct [label="Desired Product\n(Fluorescent NBD-Amine)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Side Reactions Thiol [label="Thiol\n(e.g., Cysteine, DTT)"]; ThiolProduct [label="Side Product 1\n(NBD-Thioether)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Water [label="Water / OH⁻\n(Alkaline Buffer)"]; HydrolysisProduct [label="Side Product 2\n(NBD-OH, Fluorescent Background)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Buffer [label="Amine Buffer\n(e.g., TRIS)"]; BufferProduct [label="Side Product 3\n(NBD-Buffer Adduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections NBD_F -> TargetProduct [label="+\nTargetAmine", color="#34A853", fontcolor="#34A853", penwidth=2]; NBD_F -> ThiolProduct [label="+\nThiol"]; NBD_F -> HydrolysisProduct [label="+\nWater"]; NBD_F -> BufferProduct [label="+\nBuffer"]; }
Fig 3. Desired reaction vs. common side reactions for NBD-F.
Guide 3: Product Purification
After the reaction, it is crucial to remove unreacted NBD reagent, hydrolyzed NBD-OH, and any other byproducts from your labeled peptide or protein.
| Method | Best For | Principle | Pros | Cons |
| Reversed-Phase HPLC (RP-HPLC) | Peptides, Small Molecules | Separation based on hydrophobicity.[16] | High resolution, excellent purity. | Requires specialized equipment, can be time-consuming. |
| Size-Exclusion Chromatography (SEC) / Desalting | Proteins, Large Peptides | Separation based on molecular size.[17] | Fast, good for buffer exchange, removes small molecule impurities. | Lower resolution, may not separate partially labeled from unlabeled protein. |
| Dialysis | Proteins | Diffusion of small molecules across a semi-permeable membrane. | Simple, gentle on the protein. | Slow, large buffer volumes required, may not be efficient for all small molecules. |
Expert Tip: For high-purity labeled peptides for use in sensitive assays, RP-HPLC is the recommended method.[18] A typical gradient of water/acetonitrile with 0.1% TFA is effective for eluting the more hydrophobic NBD-labeled peptide after the unreacted, more polar starting material.[16]
Protocols
Protocol 1: General Labeling of a Peptide with NBD-F
This protocol is a starting point and should be optimized for your specific peptide.
-
Peptide Preparation: Dissolve the peptide in 50 mM sodium borate buffer, pH 8.5, to a final concentration of 1-5 mg/mL.
-
NBD-F Stock Solution: Prepare a 100 mM stock solution of NBD-F in anhydrous DMF or DMSO. Note: Prepare this solution fresh immediately before use to avoid degradation.
-
Reaction Setup: Add a 5- to 10-fold molar excess of the NBD-F stock solution to the peptide solution. The final concentration of organic solvent should ideally be kept below 10% (v/v) to maintain peptide solubility.
-
Incubation: Incubate the reaction mixture at 60°C for 1 hour in the dark.[11] Note: NBD derivatives are light-sensitive, so protect the reaction from light.
-
Quenching (Optional): The reaction can be stopped by adding a small molecule amine (e.g., glycine or Tris) to consume excess NBD-F, or by acidification with HCl or TFA (e.g., adding 400 µl of 50 mM HCl to a 400 µl reaction).[11]
-
Purification: Purify the labeled peptide from unreacted reagent and byproducts immediately using RP-HPLC or an appropriate desalting column.
Protocol 2: Optimization of Reaction pH
-
Buffer Preparation: Prepare a series of buffers (e.g., 50 mM borate) across a pH range, for example: 7.0, 7.5, 8.0, 8.5, 9.0.
-
Parallel Reactions: Set up identical labeling reactions as described in Protocol 1, with the only variable being the pH of the reaction buffer.
-
Analysis: After a fixed time (e.g., 1 hour), quench all reactions simultaneously. Analyze the extent of product formation in each reaction using analytical RP-HPLC.
-
Determination: Plot the product peak area against pH. The pH that yields the highest amount of product is the optimum for your specific molecule.
References
-
Ghosh, S., et al. (2021). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Chemical Society Reviews, 50(13), 7436-7489. [Link]
-
Staszewska-Krajewska, O., et al. (2022). HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione. Molecules, 27(23), 8392. [Link]
-
Yi, L., et al. (2017). An NBD tertiary amine is a fluorescent quencher and/or a weak green-light fluorophore in H2S-specific probes. Organic & Biomolecular Chemistry, 15(31), 6593-6600. [Link]
-
Chattopadhyay, A., & London, E. (1988). Dithionite quenching rate measurement of the inside-outside membrane bilayer distribution of 7-nitrobenz-2-oxa-1,3-diazol-4-yl-labeled phospholipids. Biochimica et Biophysica Acta (BBA) - Biomembranes, 938(1), 24-34. [Link]
-
Kyrychenko, A., et al. (2022). Advantages of Quantitative Analysis of Depth-Dependent Fluorescence Quenching: Case Study of BAX. Biophysical Journal, 121(3), 455-467. [Link]
-
Ladokhin, A. S. (2013). Fluorescence Applications for Structural and Thermodynamic Studies of Membrane Protein Insertion. ResearchGate. [Link]
-
Yi, L., et al. (2015). New NBD-based fluorescent probes for biological thiols. ResearchGate. [Link]
-
Montoya, L. A., & Pluth, M. D. (2014). Hydrogen Sulfide Deactivates Common Nitrobenzofurazan-Based Fluorescent Thiol Labeling Reagents. Analytical Chemistry, 86(12), 6032-6039. [Link]
-
Al-Sabha, T. N., & Al-Khafaji, Z. H. (2019). Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of L-ornithine. RSC Advances, 9(41), 23835-23843. [Link]
-
Darwish, I. A., et al. (2013). Proposed reaction pathway between drug containing secondary amine and NBD-Cl. ResearchGate. [Link]
-
Omar, M. A., et al. (2018). Reaction of NBD-Cl with primary amines. ResearchGate. [Link]
-
Garcia, J., et al. (2022). Late-Stage Minimal Labeling of Peptides and Proteins for Real-Time Imaging of Cellular Trafficking. Bioconjugate Chemistry, 33(4), 629-639. [Link]
-
Staszewska-Krajewska, O., et al. (2022). HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione. PMC - NIH. [Link]
-
Guzman-Arocho, Y. D., et al. (2014). A rapid procedure to isolate isotopically labeled peptides for NMR studies. Journal of Peptide Science, 20(6), 405-412. [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). Derivatization Reagent for HPLC NBD-F. [Link]
-
Le, P. V., et al. (2018). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. ACS Omega, 3(10), 14358-14365. [Link]
-
Chigr, M., et al. (2020). Reaction mechanism between NBD-Cl and three examples of nucleophiles (morpholine, piperidine and pyrrolidine) groups. ResearchGate. [Link]
-
Wikipedia. (n.d.). 4-Fluoro-7-nitrobenzofurazan. [Link]
-
Al-Masoudi, W. A. (2012). Synthesis of New Benzoxadiazole compounds Derived from ethyl-4-(7- nitro-2,1,3- benzoxadiazole -4-yl) amino benzoate. Iraqi National Journal of Chemistry. [Link]
-
Hranjec, M., et al. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. Molecules, 28(16), 6138. [Link]
-
Shackman, J. G., & Watson, C. J. (2007). 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis. Journal of Chromatography A, 1172(2), 195-202. [Link]
-
Veglia, G., et al. (2009). Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis. Protein Expression and Purification, 65(2), 1-8. [Link]
-
Jasperse, C. (n.d.). Reactions of Amines. Chemistry 360 Notes. [Link]
-
Mandal, S., et al. (2022). Amino Acid-triggered Water-soluble NBD Derivatives for Differential Organelle Staining and the Role of the Chemical Moiety for their Specific Localization. Chemistry – An Asian Journal, 17(20), e202200837. [Link]
-
Li, H., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 101(8), 2732-2743. [Link]
-
Frizon, T. E. A., et al. (2019). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 7, 73. [Link]
-
Caccuri, A. M., et al. (2006). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. Journal of Biological Chemistry, 281(46), 35351-35363. [Link]
-
Canney, D. J., et al. (1996). Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor. Journal of Medicinal Chemistry, 39(23), 4671-4676. [Link]
-
Frizon, T. E. A., et al. (2019). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. PMC - NIH. [Link]
-
ResearchGate. (2025). Synthesis of 5-Hydroxy-1,3-benzoxathiol-2-one and 2-Amino-1,3-benzothiazol-6-ol Derivatives from Chrysenequinonecarboxylic Acid. [Link]
-
NIH. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. [Link]
-
MDPI. (n.d.). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. [Link]
-
Saha, S. (2002). 4-Amino derivatives of 7-nitro-2,1,3-benzoxadiazole: the effect of the amino moiety on the structure of fluorophores. Acta Crystallographica Section C, 58(Pt 3), o174-o177. [Link]
-
MDPI. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. [Link]
-
PMC. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. [Link]
Sources
- 1. Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of l -ornithine: a multivariate optimization-assiste ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03311D [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]
- 5. biotium.com [biotium.com]
- 6. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Hydrogen Sulfide Deactivates Common Nitrobenzofurazan-Based Fluorescent Thiol Labeling Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
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- 18. Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate (NBD-X-COOH)
A Senior Application Scientist's Guide to Successful Labeling and Troubleshooting
Welcome to the technical support center for 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate, a carboxylated derivative of the nitrobenzoxadiazole (NBD) fluorophore. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered when using this versatile but environmentally sensitive fluorophore for bioconjugation.
This document assumes that the carboxylic acid form of the molecule is activated, most commonly as an N-hydroxysuccinimide (NHS) ester, to facilitate covalent labeling of primary amines on biomolecules such as proteins and peptides. The principles and troubleshooting advice provided are centered on this widely used amine-reactive chemistry.
Part 1: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low or No Labeling Efficiency
You've performed the labeling reaction, but analysis (e.g., by spectroscopy or SDS-PAGE) shows a low degree of labeling (DOL) or no labeling at all.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Hydrolysis of the NHS Ester | The NHS ester is highly susceptible to hydrolysis in aqueous solutions, a reaction that competes directly with the desired aminolysis. The rate of hydrolysis increases significantly with pH. If the NHS ester hydrolyzes back to the carboxylic acid, it can no longer react with the amine. | 1. Prepare Fresh Reagent: NHS esters are moisture-sensitive. Always prepare stock solutions of the activated NBD-NHS ester immediately before use in an anhydrous solvent like DMSO or DMF. 2. Optimize pH: Maintain the reaction pH between 8.3 and 8.5. While a higher pH increases the nucleophilicity of the amine, it also drastically accelerates hydrolysis. 3. Check Reagent Activity: If you suspect your stored NHS ester has degraded, you can perform a simple hydrolysis test by measuring the absorbance at 260 nm before and after adding a base. An increase in absorbance indicates the release of NHS and confirms the reagent was active. |
| Incompatible Buffer Components | Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester, leading to significantly reduced labeling efficiency. | 1. Buffer Exchange: Ensure your biomolecule is in an amine-free buffer like phosphate-buffered saline (PBS), borate, or bicarbonate buffer at the correct pH. If necessary, perform dialysis or use a desalting column to exchange the buffer. |
| Suboptimal Molar Ratio | An insufficient molar excess of the NBD-NHS ester over the biomolecule will result in a low degree of labeling. | 1. Optimize Molar Excess: Start with a 5- to 20-fold molar excess of the NBD-NHS ester to your protein. This may require empirical optimization depending on the number of accessible lysines and the desired DOL. |
| Protonated Amine Groups | At a pH below ~7.5, primary amines (like the epsilon-amino group of lysine) are predominantly protonated (-NH3+), rendering them non-nucleophilic and unable to react with the NHS ester. | 1. Verify Reaction pH: Ensure your reaction buffer is at the optimal pH of 8.3-8.5 to deprotonate the target amines. |
Issue 2: Protein Precipitation or Aggregation During/After Labeling
Your protein becomes insoluble and precipitates out of solution following the labeling reaction.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Over-labeling of the Protein | The NBD fluorophore is hydrophobic. Covalently attaching too many NBD molecules to the protein surface can significantly increase its overall hydrophobicity, leading to aggregation and precipitation. It can also alter the net charge of the protein, shifting its isoelectric point (pI) and reducing its solubility. | 1. Reduce Molar Excess: Decrease the molar ratio of NBD-NHS ester to protein in the reaction. 2. Shorten Reaction Time: Reduce the incubation time to limit the extent of labeling. 3. Lower Protein Concentration: Working with a lower protein concentration can sometimes mitigate aggregation issues. |
| Solvent Shock | Adding a large volume of the NBD-NHS ester stock solution (in an organic solvent like DMSO) to the aqueous protein solution can cause the protein to precipitate. | 1. Limit Organic Solvent: Keep the final concentration of the organic solvent in the reaction mixture below 10% (v/v), and ideally below 5%. Add the NBD-NHS ester stock solution to the protein solution slowly while gently vortexing. |
Issue 3: Unexpected Fluorescence Properties or Signal Instability
The fluorescence signal of your labeled conjugate is weak, unstable, or spectrally shifted.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Environmental Sensitivity of NBD | NBD fluorescence is highly sensitive to the polarity of its microenvironment. It is weakly fluorescent in polar aqueous environments and becomes much brighter in nonpolar, hydrophobic environments. This can lead to a low quantum yield if the NBD moiety is exposed to the aqueous buffer. | 1. Confirm Conjugation: Ensure the low signal isn't due to poor labeling. 2. Understand Your System: For membrane proteins or proteins that undergo conformational changes to expose a hydrophobic pocket, an increase in fluorescence upon binding or insertion is expected and can be a feature of the assay. 3. Solvent Comparison: To check the labeled protein, measure its fluorescence in a nonpolar solvent (if possible) to see if the signal increases, confirming the environmental sensitivity effect. |
| Side Reactions with Thiols | NBD electrophiles can react with thiols, such as those from cysteine residues or reducing agents like DTT and β-mercaptoethanol. This can lead to the formation of a different fluorescent product with altered spectral properties or quenching of the signal. | 1. Remove Reducing Agents: Ensure all reducing agents are removed from the protein solution before labeling. 2. Consider Thiol Reactivity: Be aware that NBD can react with accessible cysteines, which may or may not be desirable. If targeting amines, consider protecting thiols if they are not the intended target. |
| Photobleaching | The NBD fluorophore is susceptible to photobleaching (photochemical destruction upon exposure to excitation light), leading to a rapid loss of signal during fluorescence microscopy. | 1. Minimize Light Exposure: Use the lowest possible excitation laser power and shortest exposure times during imaging. 2. Use Antifade Reagents: Incorporate a commercial antifade reagent into your mounting medium for fixed cell imaging. 3. Acquire Data Efficiently: Plan your imaging experiments to capture the necessary data before significant photobleaching occurs. |
| pH Sensitivity | The fluorescence of NBD-amine conjugates can be sensitive to the pH of the medium. Significant deviations from the optimal pH range (typically 5.0-9.0 for the conjugate) can lead to quenching or instability. | 1. Maintain Consistent pH: Use a well-buffered solution for your final application and ensure its pH is within the optimal range for NBD fluorescence. Perform a pH titration if necessary to find the optimal pH for your specific conjugate. |
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is my background fluorescence so high in my microscopy images? High background can be caused by unreacted, hydrolyzed NBD-X reagent that has not been sufficiently removed. The NBD fluorophore can non-specifically associate with cellular membranes or other hydrophobic structures.
-
Solution: Ensure thorough purification of the conjugate after labeling. Methods like dialysis, size-exclusion chromatography, or spin columns are effective at removing small, unreacted dye molecules.
Q2: Can I store the NBD-NHS ester stock solution? It is highly recommended to use the NBD-NHS ester stock solution immediately after preparation. NHS esters are moisture-sensitive and will hydrolyze over time, even when stored at low temperatures in an organic solvent. Storing aliquots under anhydrous conditions at -80°C may be possible for short periods, but fresh reagent is always preferable for reproducible results.
Q3: My NBD-labeled protein shows a different emission spectrum than expected. What's happening? This could be due to two main reasons. First, the high environmental sensitivity of NBD means its emission maximum can shift depending on the polarity of the local environment where it is attached on the protein. Second, a side reaction with a thiol group (e.g., cysteine) can form a different NBD adduct with distinct spectral properties compared to the amine-linked product.
Q4: How do I determine the Degree of Labeling (DOL)? The DOL can be calculated using absorbance measurements. You will need to measure the absorbance of the labeled protein at 280 nm (for the protein) and at the absorbance maximum of NBD (around 460-480 nm). The DOL is then calculated using the Beer-Lambert law with the respective molar extinction coefficients of the protein and the NBD dye. It is crucial to remove all unbound dye before this measurement.
Part 3: Experimental Protocols & Data
Protocol 1: Activating 5-Carboxy-NBD for Amine Labeling
This protocol describes the common procedure for converting the carboxylic acid to an amine-reactive NHS ester.
-
Dissolve Reagents: Dissolve 5-Carboxy-NBD and a 1.2-fold molar excess of N-Hydroxysuccinimide (NHS) in anhydrous DMF or DMSO.
-
Add Coupling Agent: Add a 1.2-fold molar excess of a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Reaction: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for at least 4 hours, or overnight.
-
Confirmation (Optional): The formation of the NHS ester can be confirmed by techniques like thin-layer chromatography (TLC) or mass spectrometry.
-
Usage: Use the resulting NBD-NHS ester solution immediately for labeling without purification. The byproducts of the activation reaction are generally removed during the final conjugate purification step.
Protocol 2: Protein Labeling with NBD-NHS Ester
-
Prepare Protein: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer) at a pH of 8.3-8.5. The optimal protein concentration is typically 1-10 mg/mL.
-
Prepare NBD-NHS Ester: Immediately before use, dissolve the freshly prepared or stored NBD-NHS ester in a small amount of anhydrous DMSO.
-
Calculate Reagent Amount: Determine the amount of NBD-NHS ester needed for a 10-fold molar excess.
-
mg of NHS ester = (mg of protein / MW of protein) * 10 * MW of NHS ester
-
-
Reaction: Add the NBD-NHS ester solution dropwise to the protein solution while gently stirring.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Separate the labeled protein from unreacted dye and reaction byproducts using a desalting column (e.g., Sephadex G-25), dialysis, or spin filtration.
Data Summary Table: Key Reaction Parameters
| Parameter | Recommended Range | Rationale & Notes |
| Reaction pH | 8.3 - 8.5 | Balances amine deprotonation for nucleophilicity and the rate of NHS ester hydrolysis. |
| Buffer Type | Bicarbonate, Borate, Phosphate | Must be free of primary amines to avoid competitive reactions. |
| NBD-NHS Molar Excess | 5x - 20x over protein | Empirically optimized to achieve desired DOL without causing protein precipitation. |
| Reaction Temperature | 4°C to Room Temp. | Lower temperatures slow down both the labeling and hydrolysis reactions; can be useful for sensitive proteins. |
| Reaction Time | 1 hour to overnight | Longer times can increase labeling but also risk hydrolysis and protein degradation. |
Part 4: Visualizations
Experimental Workflow: Protein Labeling & Purification
A typical workflow for labeling proteins with an NBD-NHS ester.
Troubleshooting Logic: Low Labeling Efficiency
A decision tree for troubleshooting low labeling efficiency.
References
-
Creative Biolabs. (n.d.). Troubleshooting Guides. Retrieved from [Link]
-
Fluidic Sciences. (n.d.). Getting Started Guide - Protein labeling with Alexa FluorTM NHS ester. Retrieved from [Link]
-
Qi, W., et al. (2021). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Chemical Society Reviews, 50(12), 6845-6889. [Link]
-
Benson, D. M., et al. (1995). Digital imaging fluorescence microscopy: spatial heterogeneity of photobleaching rate constants in individual cells. Biophysical Journal, 68(1), 346-355. [Link]
-
Wang, J., et al. (2014). NBD-based Fluorescent Probe with High Selectivity to Cysteine over Homocysteine under Neutral Physiological Conditions. Chemistry Letters, 43(10), 1624-1626. [Link]
-
Pande, A., et al. (2015). Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. Molecules, 20(9), 16265-16287. [Link]
-
Wang, J., et al. (2014). An NBD-based Fluorescent Probe with High Selectivity to Cysteine over Homocysteine under Neutral Physiological Conditions. Chemistry Letters. [Link]
-
Klymchenko, A. S., et al. (2018). HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione. Molecules, 23(12), 3123. [Link]
-
Sezgin, E., et al. (2019). Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes. Biomolecules, 9(10), 557. [Link]
-
Zhang, Y., et al. (2020). NBD-Based Environment-Sensitive Fluorescent Probes for the Human Ether-a-Go-Go–Related Gene Potassium Channel. Frontiers in Chemistry, 8, 591. [Link]
-
Zhang, Y., et al. (2020). NBD-Based Environment-Sensitive Fluorescent Probes for the Human Ether-a-Go-Go–Related Gene Potassium Channel. Frontiers in Chemistry, 8. [Link]
-
Chattopadhyay, A., et al. (2005). Organization and Dynamics of NBD-Labeled Lipids in Membranes Analyzed by Fluorescence Recovery after Photobleaching. The Journal of Physical Chemistry B, 109(43), 20411-20418. [Link]
-
Papini, G., et al. (2020). Environment-Sensitive Fluorescent Labelling of Peptides by Luciferin Analogues. Molecules, 25(21), 5035. [Link]
-
Kyrychenko, A., et al. (2022). Depth-dependent fluorescence quenching of NBD selectively attached along helices α1-α9 to probe BAX membrane topology. Biophysical Journal, 121(3), 133a. [Link]
-
Kyrychenko, A., & Ladokhin, A. S. (2023). Fluorescent Probes and Quenchers in Studies of Protein Folding and Protein-Lipid Interactions. The Chemical Record, 23(9), e202300096. [Link]
-
Clarke, D. T., et al. (2015). Artefacts Caused by Non-Specific Binding of Fluorescent Dyes in Single Molecule Experiments. Central Laser Facility, STFC Rutherford Appleton Laboratory. [Link]
-
Lencer, W. I., et al. (2019). Quenching of Internalized NBD Fluorescence in Liposomes Containing Dithionite. eLife, 8, e48227. [Link]
-
Qi, W., et al. (2021). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Chemical Society Reviews. [Link]
-
G-Biosciences. (2015). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Retrieved from [Link]
-
Grifell-Junyent, M., et al. (2023). Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy. Bio-protocol, 13(13), e4771. [Link]
-
Loura, L. M., et al. (2016). Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location. Physical Chemistry Chemical Physics, 18(9), 7042-7053. [Link]
-
Melnyk, P., et al. (2023). Direct conversion of carboxylic acids to free thiols via radical relay acridine photocatalysis enabled by N–O bond cleavage. Chemical Science, 14(35), 9484-9490. [Link]
-
Singer, S. J., et al. (1987). Thiol oxidation by 1,2,3-oxadiazolinium ions, presumed carcinogens. Journal of the American Chemical Society, 109(25), 7811-7816. [Link]
-
Lee, C. S., et al. (2014). Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization. Langmuir, 30(43), 12896-12904. [Link]
-
Klán, P., et al. (2016). Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides. Journal of the American Chemical Society, 138(12), 4122-4129. [Link]
-
Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link]
-
Géci, I., et al. (2021). Spectrally and Time-Resolved Fluorescence Imaging of 22-NBD-Cholesterol in Human Peripheral Blood Mononuclear Cells in Chronic Kidney Disease Patients. International Journal of Molecular Sciences, 22(22), 12242. [Link]
- El-Shabrawy, Y., et al. (2024).
Technical Support Center: Enhancing Signal-to-Noise with 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate and related NBD-class fluorophores. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges. Our focus is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your results.
Part 1: Foundational FAQs
This section addresses the most common high-level questions regarding the properties and application of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate, hereafter referred to as NBD-CA (Nitrobenzoxadiazole Carboxylic Acid).
Q1: What is NBD-CA, and why is its fluorescence so sensitive to the local environment?
A1: NBD-CA belongs to the nitrobenzoxadiazole (NBD) family of small, environmentally sensitive fluorophores.[1] Its fluorescence mechanism is governed by an Intramolecular Charge Transfer (ICT) process.[2] The NBD core contains a potent electron-withdrawing nitro group and an electron-donating group. Upon excitation with light, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state.
The key takeaway is that the stability of this charge-separated state is highly dependent on the polarity of the surrounding solvent or microenvironment.
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In Polar Environments (e.g., aqueous buffers): Polar solvent molecules stabilize the charge-separated state, providing a non-radiative pathway for the fluorophore to return to the ground state. This leads to significant fluorescence quenching (low signal).[2]
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In Non-Polar Environments (e.g., lipid membranes, hydrophobic protein pockets): In the absence of polar solvent molecules, the non-radiative decay pathway is disfavored. The excited state more frequently returns to the ground state by emitting a photon, resulting in a dramatic increase in fluorescence quantum yield (strong signal).[2]
This "turn-on" characteristic is the primary reason NBD-CA is a powerful probe for studying protein binding, membrane insertion, and other events that involve a transition to a more hydrophobic environment.[3]
Q2: What is the Signal-to-Noise Ratio (SNR), and why is it the most critical metric for my experiment?
A2: The Signal-to-Noise Ratio (SNR or S/N) is a measure that compares the level of your desired signal to the level of background noise.[4] A high SNR means your signal is strong and clearly distinguishable from the noise, leading to reliable and reproducible data.[5] Conversely, a low SNR can obscure genuine results, lead to false negatives, and make it impossible to detect subtle biological changes.[5]
In the context of fluorescence, the components are:
-
Signal: Photons emitted from your specifically labeled target molecule.
-
Noise: Any detected light that is not from your specifically labeled target. This includes background fluorescence from unbound dye, non-specific binding, sample autofluorescence, and instrumental noise.[4][5]
Simply having a "bright" sample is not enough. A bright signal can be useless if the background is also bright. The goal of optimization is always to maximize the ratio between the specific signal and the background.
Q3: What are the primary causes of a low SNR when using NBD-CA?
A3: Low SNR issues with NBD-CA can be broadly divided into two categories: a weak specific signal or a high background signal.
| Category | Common Causes |
| Weak Signal | 1. Inefficient Labeling: Low dye-to-protein ratio (Degree of Labeling).2. Fluorescence Quenching: The labeled protein remains in a polar, aqueous environment.3. Photobleaching: The fluorophore is destroyed by prolonged or high-intensity light exposure.[5]4. Incorrect Instrument Settings: Mismatched excitation/emission filters or suboptimal gain settings.[5] |
| High Background | 1. Presence of Free Dye: Unconjugated NBD-CA is the most common source of high background.[6]2. Non-Specific Binding: The NBD-CA conjugate sticks to surfaces or other proteins.[5]3. Autofluorescence: Intrinsic fluorescence from biological samples (e.g., NADH, flavins) or media components.[5]4. Well-to-Well Crosstalk: Signal from a highly fluorescent sample bleeds into adjacent wells in a microplate.[5] |
Part 2: Troubleshooting Guide - Weak Signal Issues
Q4: My fluorescence intensity is very low after labeling my protein. What went wrong?
A4: Low intensity post-labeling typically points to one of three issues: inefficient conjugation, a sub-optimal environment, or post-labeling aggregation.
Causality & Solutions:
-
Inefficient Conjugation Chemistry: The carboxyl group of NBD-CA must be activated (e.g., as an NHS-ester) to react efficiently with primary amines (like lysine residues or the N-terminus) on a protein. The reaction is highly pH-dependent.
-
Troubleshooting: Ensure your reaction buffer is at a slightly alkaline pH (typically pH 8.0-9.0). This deprotonates the amine groups, making them better nucleophiles to attack the activated ester. Below pH 7.5, the reaction rate slows dramatically.
-
-
Low Degree of Labeling (DOL): You may not have attached enough dye molecules to each protein.
-
Troubleshooting: Increase the molar ratio of NBD-CA to your protein in the labeling reaction (e.g., from 5:1 to 10:1 or 20:1). However, be aware that over-labeling can lead to self-quenching and protein precipitation. The optimal DOL must be determined experimentally.[7]
-
-
Environmental Quenching: As explained in Q1, if your labeled protein's target site for NBD-CA is exposed to the aqueous buffer, the signal will be inherently low.
-
Validation: Measure the fluorescence of your conjugate in its native buffer and then after adding a denaturant (like 6M Guanidine HCl or 8M Urea). Denaturation will expose hydrophobic regions, often leading to an increase in NBD fluorescence and confirming the probe is functional.
-
Q5: My signal is bright initially but fades quickly during measurement. How can I prevent this?
A5: This is a classic case of photobleaching , where the fluorophore is photochemically destroyed by the excitation light. NBD derivatives can be susceptible to this.[8]
Causality & Solutions:
-
Excessive Excitation Energy: High-intensity light and long exposure times create more excited-state molecules, increasing the probability of irreversible chemical reactions.
-
Troubleshooting:
-
Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that still provides a detectable signal.[9]
-
Minimize Exposure Time: Use the shortest possible camera exposure time. For imaging, acquire images less frequently.[5]
-
Use Neutral Density (ND) Filters: These filters reduce the intensity of the excitation light without changing its color.
-
-
-
Oxygen Radicals: The interaction of the excited-state dye with molecular oxygen can generate reactive oxygen species that destroy the fluorophore.
-
Troubleshooting:
-
Use Antifade Reagents: Add a commercial antifade mounting medium or reagent (e.g., containing p-phenylenediamine, n-propyl gallate, or commercial formulations like ProLong™ Gold) to your sample. These reagents scavenge oxygen radicals.[5]
-
-
Part 3: Troubleshooting Guide - High Background Issues
Q6: I have a very high background signal that is masking my results. How do I eliminate it?
A6: This is the most common problem in fluorescence assays and is almost always caused by unbound fluorophore . The small, free NBD-CA molecule can diffuse into hydrophobic pockets (like micelles formed by trace detergents or impurities) or bind non-specifically, becoming highly fluorescent and creating a massive background signal.[6]
Causality & Solutions:
-
Inadequate Purification: Failure to remove every trace of free dye after the labeling reaction.
-
Troubleshooting Protocol: Purification is mandatory, not optional.
-
Size-Exclusion Chromatography (SEC): This is the gold-standard method. It separates the large, labeled protein from the small, free dye.
-
Dialysis: Effective but can be very slow (requiring multiple large-volume buffer changes over 24-48 hours).
-
Spin Columns: Convenient for small sample volumes and rapid desalting, effectively removing the majority of free dye.[6]
-
-
-
Non-Specific Binding: The dye-protein conjugate itself may be "sticky" and bind to surfaces or other components in your assay.
-
Troubleshooting:
-
Add a Blocking Agent: Incorporate a blocking protein like Bovine Serum Albumin (BSA) (e.g., 0.1-1% w/v) or a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.05% v/v) into your assay buffer. These agents occupy non-specific binding sites on your sample and hardware surfaces.
-
Perform Thorough Washes: In imaging applications, ensure your washing steps are stringent enough to remove any non-specifically bound conjugates.[10]
-
-
Q7: My negative control (unlabeled sample) shows significant fluorescence at the NBD emission wavelength. What is this?
A7: This phenomenon is autofluorescence , the natural fluorescence of biological materials. Common sources include flavins (FAD, FMN), NADH, collagen, and elastin, which typically fluoresce in the blue-green region of the spectrum and can overlap with NBD's emission.[5]
Causality & Solutions:
-
Spectral Overlap: The emission spectrum of the autofluorescent species overlaps with the emission filter used for NBD.
-
Troubleshooting:
-
Measure and Subtract: Always run an unlabeled control under the exact same experimental conditions. Measure its fluorescence intensity and subtract this value from all your experimental samples.
-
Use a Narrower Emission Filter: If possible, use a bandpass filter that more tightly brackets the NBD emission peak (typically ~530-550 nm) to exclude autofluorescence at shorter wavelengths.
-
Spectral Unmixing: For advanced microscopy, use a spectral detector to acquire the entire emission spectrum and use software to computationally separate the NBD signal from the autofluorescence signature.
-
-
Part 4: Protocols & Workflows
Experimental Workflow: From Labeling to Measurement
This diagram outlines the critical steps for successful use of NBD-CA. The purification and quality control steps are essential for achieving a high SNR.
Caption: Standard workflow for protein labeling with NBD-CA.
Protocol 1: General Method for Protein Labeling with NBD-CA NHS Ester
-
Protein Preparation: Prepare your protein at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS or HEPES) at pH 8.0. Buffers containing Tris or glycine will compete for the dye and must be avoided.
-
Dye Preparation: Immediately before use, dissolve the NBD-CA N-hydroxysuccinimide (NHS) ester in anhydrous DMSO to a concentration of 10 mM.
-
Labeling Reaction: While gently vortexing the protein solution, add a 10-fold molar excess of the dissolved NBD-CA NHS ester. Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Remove the unreacted dye immediately using a desalting spin column (for rapid results) or by loading the reaction mixture onto a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.
-
Determine Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and ~478 nm (A478, the absorbance max for NBD).
-
Calculate the protein concentration using the following formula to correct for the dye's absorbance at 280 nm:
-
Protein Conc. (M) = [A₂₈₀ - (A₄₇₈ × CF)] / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm and CF is the correction factor (typically ~0.11 for NBD).
-
-
Calculate the DOL:
-
DOL = A₄₇₈ / (ε_NBD × Protein Conc. (M))
-
Where ε_NBD is the molar extinction coefficient of NBD (~25,000 M⁻¹cm⁻¹ at 478 nm).
-
-
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for diagnosing the root cause of a low SNR.
Caption: A decision tree for troubleshooting low SNR experiments.
References
-
Mehta, P. K., Ryu, K., Kim, C. K., & Lee, K. H. (2022). Improvement of the photostability of cycloalkylamine-7-sulfonyl-2,1,3-benzoxadiazole-based fluorescent dyes by replacing the dimethylamino substituent with cyclic amino rings. RSC Advances, 12(13), 7725-7733. [Link]
-
Martin, S. F., & Poenie, M. (2010). Fluorescent labeling and modification of proteins. Protein Science, 19(8), 1469-1481. [Link]
-
Wang, R., et al. (2022). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Chemical Society Reviews, 51(18), 7745-7798. [Link]
-
Bitesize Bio. (2024). How to Troubleshoot Problems with Fluorescently Tagged Proteins. Bitesize Bio. [Link]
-
Luchowski, R., et al. (2006). Dynamics of 4-benzylamino-7-nitrobenzofurazan in the 1-propanol/water binary solvent system. Evidence for composition-dependent solvent organization. The Journal of Physical Chemistry A, 110(10), 3426-3431. [Link]
-
Zhang, W., et al. (2016). A NBD-based simple but effective fluorescent pH probe for imaging of lysosomes in living cells. Analytica Chimica Acta, 920, 86-93. [Link]
-
Scientific Volume Imaging. (n.d.). Signal-to-Noise Ratio (SNR). SVI. [Link]
-
Zhang, W., et al. (2016). A NBD-based simple but effective fluorescent pH probe for imaging of lysosomes in living cells. ResearchGate. [Link]
-
The Biochemist. (2020). A beginner's guide to improving image acquisition in fluorescence microscopy. Portland Press. [Link]
-
Zhuang, J., et al. (2018). NBD-Based Environment-Sensitive Fluorescent Probes for the Human Ether-a-Go-Go–Related Gene Potassium Channel. Frontiers in Chemistry, 6, 45. [Link]
-
Bitesize Bio. (2025). Resolving your Noise Complaints – the Basics of Signal/Noise Ratio in Microscopy. Bitesize Bio. [Link]
-
KEYENCE. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. KEYENCE America. [Link]
-
Zhang, X., et al. (2012). A Turn-on pH Fluorescent Probe Based on NBD-NH2 Fluorophore and Its pH(i) Imaging Application. ResearchGate. [Link]
-
Bem, M., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC, 2007(13), 87-104. [Link]
-
Uchiyama, S., et al. (1990). Effects of the substituent groups at the 4- and 7-positions on the fluorescence characteristics of benzofurazan compounds. Journal of the Chemical Society, Perkin Transactions 2, (4), 571-576. [Link]
-
Kawai, T., et al. (2014). Turn-ON fluorescent affinity labeling using a small bifunctional O-nitrobenzoxadiazole unit. Chemical Communications, 50(12), 1431-1433. [Link]
-
ResearchGate. (n.d.). The effect of solvent polarity on the absorption and fluorescence spectra of compound 3c. ResearchGate. [Link]
-
Imai, K., et al. (1984). Evaluation of benzofurazan derivatives as fluorogenic reagents for thiols and amines using high-performance liquid chromatography. Analyst, 109(10), 1301-1305. [Link]
-
Kim, D., et al. (2023). Late-stage peptide labeling with near-infrared fluorogenic nitrobenzodiazoles by manganese-catalyzed C–H activation. Chemical Science, 14(21), 5707-5714. [Link]
-
ResearchGate. (n.d.). How does fluorescent labeling affect the binding kinetics of proteins with intact cells?. ResearchGate. [Link]
-
ResearchGate. (n.d.). Fluorogenic reagents having benzofurazan structure. ResearchGate. [Link]
-
Murer, V., et al. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. Molecules, 28(16), 6157. [Link]
-
Murer, V., et al. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. National Center for Biotechnology Information. [Link]
Sources
- 1. Late-stage peptide labeling with near-infrared fluorogenic nitrobenzodiazoles by manganese-catalyzed C–H activation - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01868G [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. NBD-Based Environment-Sensitive Fluorescent Probes for the Human Ether-a-Go-Go–Related Gene Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Considerations for Selecting a Fluorescent Dye or Ligand [worldwide.promega.com]
- 8. Improvement of the photostability of cycloalkylamine-7-sulfonyl-2,1,3-benzoxadiazole-based fluorescent dyes by replacing the dimethylamino substituent with cyclic amino rings - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
photobleaching issues with 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate and solutions
Welcome to the technical support center for 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate, a carboxylated derivative of the nitrobenzoxadiazole (NBD) family of fluorophores. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for photobleaching issues and to answer frequently asked questions. Our goal is to equip you with the knowledge to optimize your experiments and ensure the integrity of your fluorescence data.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the photostability of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate.
Q1: How photostable is 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate?
Q2: What is the primary mechanism of photobleaching for this fluorophore?
A2: The photobleaching of NBD derivatives, like many fluorophores, is primarily caused by the interaction of the excited-state fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS).[2] These ROS can then react with and irreversibly damage the fluorophore, rendering it non-fluorescent. This process is exacerbated by high-intensity illumination and prolonged exposure to the excitation light source.
Q3: Can the pH of my experimental buffer affect the fluorescence and photostability?
A3: Yes, the fluorescence of NBD derivatives can be pH-sensitive. For some NBD-based probes, fluorescence intensity has been shown to increase in acidic environments.[3][4] While the direct effect of pH on the photobleaching rate of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate is not extensively documented, any pH-induced changes in the electronic structure of the fluorophore could potentially influence its photostability. It is advisable to maintain a consistent and optimal pH for your specific application to ensure reproducible results.
Q4: Are there more photostable alternatives to 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate?
A4: Yes, several classes of modern fluorophores have been developed with improved photostability compared to traditional dyes like NBD derivatives. If photobleaching is a significant limiting factor in your experiments, consider exploring alternatives such as Alexa Fluor™ or DyLight™ dyes, which are specifically engineered for enhanced brightness and photostability. When choosing an alternative, ensure its spectral properties are compatible with your imaging system and experimental design.
II. Troubleshooting Guide: Mitigating Photobleaching in Your Experiments
This guide provides a structured, question-and-answer approach to troubleshoot and resolve common photobleaching issues encountered during experiments with 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate.
Problem 1: Rapid loss of fluorescence signal during image acquisition.
Q: My fluorescence signal is disappearing almost as soon as I start imaging. What are the immediate steps I can take to fix this?
A: This is a classic sign of rapid photobleaching. The primary cause is excessive exposure to high-intensity excitation light. Here is a systematic approach to mitigate this:
Step 1: Optimize Your Imaging Parameters
The most immediate and effective way to reduce photobleaching is to minimize the amount of light hitting your sample.[5][6]
-
Reduce Excitation Light Intensity: Lower the power of your laser or the intensity of your lamp to the minimum level required to obtain a satisfactory signal-to-noise ratio.
-
Decrease Exposure Time: Use the shortest possible exposure time for your camera that still allows for clear image capture.
-
Minimize Continuous Exposure: Avoid prolonged focusing on the same area of your sample. Use a transmitted light or a lower magnification objective to find your region of interest before switching to fluorescence imaging.[6] When not actively acquiring images, ensure the shutter to the excitation light source is closed.[5]
Experimental Protocol: Determining Optimal Imaging Parameters
-
Prepare a test sample: Use a slide with a high concentration of your 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate-labeled specimen.
-
Start with low settings: Set the excitation intensity to the lowest possible setting and the exposure time to a short value (e.g., 50-100 ms).
-
Acquire a single image: Check the signal-to-noise ratio.
-
Iteratively adjust: If the signal is too weak, incrementally increase the exposure time first. If the signal is still insufficient at a reasonable exposure time, then gradually increase the excitation intensity.
-
Find the balance: The goal is to find the lowest possible intensity and shortest exposure time that provides a usable image.
Problem 2: My signal fades significantly during time-lapse or z-stack imaging.
Q: I am performing live-cell imaging over several minutes (or acquiring a z-stack), and my signal intensity drops dramatically from the first frame to the last. How can I maintain a more consistent signal?
A: For time-lapse and z-stack imaging, cumulative photobleaching is the main challenge. In addition to optimizing imaging parameters, the use of antifade reagents is highly recommended.
Step 2: Incorporate Antifade Reagents
Antifade reagents are chemical cocktails that reduce photobleaching by scavenging reactive oxygen species.
-
For Fixed Samples: Commercially available mounting media containing antifade reagents such as ProLong™ Gold or VECTASHIELD® are highly effective.[7][8][9] These reagents are easy to use and can preserve fluorescence for extended periods.
-
For Live-Cell Imaging: The use of antifade reagents in live cells requires more caution to avoid cytotoxicity.[10] Reagents like Trolox, a vitamin E analog, or commercial formulations like ProLong™ Live Antifade Reagent are designed for live-cell applications.[11]
| Antifade Reagent Type | Application | Key Considerations |
| p-Phenylenediamine (PPD) | Fixed Cells | Highly effective, but can be toxic and may not be compatible with all fluorophores.[9] |
| n-Propyl gallate (NPG) | Fixed and Live Cells | Less toxic than PPD, but can be difficult to dissolve. |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Fixed Cells | Less effective than PPD but also less toxic.[9] |
| Trolox | Live Cells | A water-soluble antioxidant that can reduce photobleaching and phototoxicity. |
| Commercial Kits (e.g., ProLong™) | Fixed and Live Cells | Optimized formulations for ease of use and high performance.[7][12] |
Experimental Protocol: Using Antifade Mounting Medium for Fixed Cells
-
Complete your staining protocol: After your final wash step, carefully remove as much buffer as possible without allowing the sample to dry out.
-
Add antifade medium: Place a drop of the antifade mounting medium directly onto the sample.
-
Mount the coverslip: Gently lower a coverslip over the sample, avoiding air bubbles.
-
Cure (if required): Some antifade reagents require a curing period (e.g., 24 hours at room temperature in the dark) for optimal performance.
-
Seal the coverslip: For long-term storage, seal the edges of the coverslip with nail polish or a commercial sealant.
Problem 3: I've tried optimizing my settings and using antifade reagents, but I still see significant photobleaching. What else can I do?
Q: Despite my best efforts, photobleaching is still compromising my quantitative analysis. Are there any other factors I should consider?
A: If you have addressed the primary causes of photobleaching, it's time to consider more subtle environmental and experimental factors.
Step 3: Evaluate Your Experimental Environment
-
Oxygen Concentration: Since photobleaching is often an oxygen-dependent process, reducing the amount of available oxygen can help. For live-cell imaging, this can be achieved using specialized incubation chambers with controlled gas mixtures. However, be aware that this can impact cellular physiology.
-
Temperature: While not a primary factor for photobleaching itself, temperature can affect the viscosity of the medium and the diffusion of reactive oxygen species. Maintaining a stable and appropriate temperature for your sample is crucial for reproducible results.
-
Choice of Immersion Oil: For oil immersion objectives, ensure you are using a low-autofluorescence immersion oil recommended for fluorescence microscopy.
Step 4: Consider Phototoxicity
In live-cell imaging, intense illumination can not only bleach your fluorophore but also damage the cells, a phenomenon known as phototoxicity.[2][10][13][14][15] This can manifest as changes in cell morphology, motility, or even cell death. The reactive oxygen species generated during photobleaching are often the culprits behind phototoxicity.[2]
Workflow for Minimizing Photobleaching and Phototoxicity
Caption: A stepwise workflow for troubleshooting photobleaching.
III. References
-
Benson, D. M., et al. (1985). Digital imaging fluorescence microscopy: spatial heterogeneity of photobleaching rate constants in individual cells. Biophysical Journal, 48(2), 223-231.
-
Greer, A. (2023). Shades of phototoxicity in fluorescent imaging agents (that are not supposed to be phototoxic). Photochemistry and Photobiology, 99(6), 1545-1547.
-
Zhang, R., et al. (2016). A NBD-based simple but effective fluorescent pH probe for imaging of lysosomes in living cells. Analytica Chimica Acta, 923, 79-85.
-
Gravel, M., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Organic Letters, 24(36), 6596-6601.
-
Laissue, P., et al. (2017). Assessing phototoxicity in live fluorescence imaging. Nature Methods, 14(7), 657-661.
-
Makhova, N. N., & Fershtat, L. L. (2018). Recent advances in the synthesis and functionalization of 1,2,5-oxadiazole 2-oxides. Tetrahedron Letters, 59(24), 2317-2326.
-
PubMed. (2016). A NBD-based simple but effective fluorescent pH probe for imaging of lysosomes in living cells. PubMed. [Link]
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D'Este, E., & Schermelleh, L. (2022). All-optical strategies to minimize photobleaching in reversibly switchable fluorescent proteins. Nature Communications, 13(1), 7475.
-
Son, S., et al. (2022). Bleaching-Resistant Super-Resolution Fluorescence Microscopy. Advanced Biology, 6(5), e2101212.
-
Icha, J., et al. (2024). Potential consequences of phototoxicity on cell function during live imaging of intestinal organoids. PLoS ONE, 19(1), e0296706.
-
ResearchGate. (n.d.). pH-dependent emission spectra of carboxyfluorescein excited at 480 nm. ResearchGate. [Link]
-
YouTube. (2020). live cell imaging, photobleaching and phototoxicity. YouTube. [Link]
-
Huis in 't Veld, P. J., et al. (2023). Analysis of photobleaching rate of monomeric and clustered fluorescent molecules. STAR Protocols, 4(4), 102693.
-
Kubiak, J., et al. (2025). Loss of image quality in photobleaching during microscopic imaging of fluorescent probes bound to chromatin. Micron, 33(6), 525-533.
-
Skala, M. C., et al. (2021). Extracellular pH affects the fluorescence lifetimes of metabolic co-factors. Journal of Biomedical Optics, 26(5), 056502.
-
Laissue, P. P., et al. (2017). Assessing phototoxicity in live fluorescence microscopy. Nature Methods, 14(7), 657-661.
-
Wikipedia. (n.d.). Photobleaching. Wikipedia. [Link]
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Icha, J., et al. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. Bioessays, 39(8), 1700003.
-
ResearchGate. (n.d.). Photobleaching Spectroscopic Studies and lifetime Measurements of Fluorescent Organic Dyes. ResearchGate. [Link]
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Amaro, M., et al. (2017). Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location. Physical Chemistry Chemical Physics, 19(2), 1471-1479.
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Razzak, M., et al. (2023). The phenomenon of phototoxicity and long-term risks of commonly prescribed and structurally diverse drugs. Journal of Photochemistry and Photobiology, 10, 100221.
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Biocompare. (2007). ProLong Antifade Kit From Molecular Probes (Invitrogen). Biocompare. [Link]
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van der Wal, A. C., et al. (2001). Optimizing imaging parameters for the separation of multiple labels in a fluorescence image. Journal of Microscopy, 204(Pt 1), 1-13.
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ResearchGate. (n.d.). Preferred anti-fading agent for confocal fluorescence microscopy? ResearchGate. [Link]
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how to quench 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate fluorescence
Prepared by the Gemini Senior Application Scientist Team
Welcome to the technical support guide for 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate, commonly known and referred to herein as NBD (4-nitrobenzo-2-oxa-1,3-diazole). This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the mechanisms behind NBD fluorescence quenching and offers practical, field-tested guidance for troubleshooting common experimental challenges.
Introduction
NBD is a small, versatile fluorophore prized for its sensitivity to the local microenvironment. Its fluorescence emission is characteristically weak in polar, aqueous environments but significantly enhanced in hydrophobic (non-polar) media.[1][2] This unique property makes it an exceptional probe for studying protein conformational changes, lipid membrane dynamics, and ligand-receptor binding events.[3][4] However, this same environmental sensitivity can also be a source of experimental complexity. Understanding how to control, utilize, and troubleshoot the quenching of its fluorescence is critical for robust and reproducible results.
Part 1: Frequently Asked Questions on Quenching Mechanisms
This section addresses the fundamental principles governing NBD fluorescence. Understanding these core concepts is the first step in diagnosing and solving experimental issues.
Q1: What are the primary physical mechanisms that can quench the fluorescence of my NBD probe?
There are several distinct pathways that can lead to a decrease in NBD fluorescence intensity, a phenomenon broadly known as quenching.[5] These mechanisms can be harnessed for experimental assays or can be unintentional sources of signal loss. The most relevant for NBD are:
-
Photoinduced Electron Transfer (PET): In this process, an electron is transferred between the excited NBD fluorophore and a nearby donor or acceptor molecule (a quencher). This transfer provides a non-radiative pathway for the excited NBD to return to its ground state, thus quenching fluorescence.[3][6] The efficiency of PET is highly dependent on the distance and orientation between NBD and the quencher, typically requiring van der Waals contact.[7] Natural amino acids like tryptophan and guanine are effective PET quenchers.[7][8]
-
Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process between two chromophores—a donor and an acceptor.[9] If NBD is the donor, its fluorescence can be quenched by transferring its excited-state energy to a nearby acceptor molecule. This requires significant spectral overlap between the NBD emission spectrum and the acceptor's absorption spectrum, and the molecules must be in close proximity (typically 1-10 nm).[9][10]
-
Environmental/Solvent Effects: NBD's fluorescence is intrinsically sensitive to the polarity of its surroundings.[1][11] It exhibits very low quantum yield in polar, protic solvents like water but fluoresces brightly in non-polar, hydrophobic environments such as a lipid membrane or the hydrophobic core of a protein.[2][12] Therefore, a conformational change that moves an NBD label from a hydrophobic pocket into the aqueous solvent will cause significant quenching.[4]
-
Collisional (Dynamic) Quenching: This occurs when the excited NBD fluorophore makes physical contact with a quencher molecule in the solution.[5][13] This collision deactivates the excited state without photon emission. Common collisional quenchers include molecular oxygen and iodide ions.[13]
-
Static Quenching: This mechanism involves the formation of a stable, non-fluorescent complex between the NBD molecule and a quencher in the ground state.[5] Because this complex does not fluoresce, the overall fluorescence intensity of the solution is reduced.[13]
Q2: My NBD-labeled lipid shows very weak fluorescence in my aqueous buffer. Is this normal?
Yes, this is the expected behavior and a key feature of the NBD fluorophore. The NBD moiety is well-known for its environmental sensitivity. In polar and protic environments like aqueous buffers, its fluorescence quantum yield is very low.[1][3] When the NBD-labeled molecule, such as a lipid, is transferred to a hydrophobic microenvironment (e.g., upon insertion into a cell membrane or binding within a protein's hydrophobic pocket), it will typically exhibit a significant enhancement in fluorescence intensity and a blue shift in its emission maximum.[1][2] This property is frequently exploited to monitor binding events or membrane insertion.
Q3: Can the pH of my experimental buffer affect NBD fluorescence intensity?
Yes, pH can be a critical factor, especially for NBD-amine derivatives.[14] The protonation state of groups adjacent to the NBD fluorophore can influence its electronic properties and, consequently, its fluorescence. For instance, the protonation of a nearby amine group can lead to weaker intramolecular charge transfer (ICT) and result in a weakly fluorescent state.[3] While many common NBD probes are stable and provide good fluorescence within a pH range of 5.0 to 9.0, some probes are specifically designed as pH sensors that respond to acidic environments, such as those found in lysosomes.[3][15] If you observe inconsistent fluorescence, it is crucial to verify and maintain a stable pH in your buffers.[14]
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides direct answers and actionable advice for specific problems you may encounter during your experiments.
Q4: My NBD signal is unexpectedly weak or completely absent across all my samples. What should I check first?
A weak or absent signal can be frustrating. Here is a checklist of potential causes, starting with the most common:
-
Presence of Thiols in Buffer: NBD electrophiles can react with nucleophiles, particularly thiols.[3][14] If your buffer contains reducing agents like dithiothreitol (DTT) or β-mercaptoethanol, or if your protein has highly accessible cysteine residues, they can react with the NBD moiety, altering its fluorescent properties and leading to signal loss.[14]
-
Solution: Avoid thiol-containing reagents in your final assay buffer if possible. If a reducing agent is necessary during protein purification, ensure it is thoroughly removed by dialysis or buffer exchange before fluorescence measurements.
-
-
Incorrect Solvent Environment: As discussed in Q2, NBD is inherently dim in aqueous buffers. If your experiment is designed to measure a change upon binding, the "unbound" state is expected to have low fluorescence. Ensure your experimental design accounts for this.
-
Photobleaching: NBD is moderately photostable, but like all fluorophores, it can be irreversibly destroyed by prolonged or high-intensity light exposure.
-
Solution: Minimize light exposure by using neutral density filters, reducing laser power or exposure time, and acquiring data efficiently. Always include a "no-light" or "minimal-light" control to assess signal loss over time due to photobleaching versus chemical instability.[16]
-
-
Incorrect Filter Sets/Imaging Settings: Ensure that the excitation and emission filters on your microscope or plate reader are appropriate for NBD (typically Excitation ~465 nm, Emission ~535 nm, though this can shift based on environment).[1] Using incorrect settings will lead to poor signal collection.[17]
Q5: I am using tryptophan to quench NBD fluorescence to measure a conformational change. How can I be sure the quenching I see is due to proximity?
This is an excellent question that gets at the heart of using quenching as a molecular ruler. Tryptophan is a powerful quencher that can act through both dynamic (collisional) and static (complex formation) mechanisms, often driven by Photoinduced Electron Transfer (PET).[8][18]
To confirm that the observed quenching is due to a specific, short-range interaction (i.e., a conformational change bringing the NBD and tryptophan close together) rather than a non-specific collisional effect, you can perform a fluorescence lifetime measurement.
-
The Rationale: Dynamic (collisional) quenching affects both the fluorescence intensity and the fluorescence lifetime. In contrast, static quenching, which often indicates the formation of a close-range, non-fluorescent complex, reduces the fluorescence intensity but does not change the fluorescence lifetime of the remaining, un-complexed fluorophores.[18]
-
Experimental Verification: If your quenching is accompanied by a significant decrease in fluorescence intensity but little to no change in the fluorescence lifetime, you can be confident that you are observing a static quenching mechanism indicative of close molecular contact.[18] This is the basis of the Tryptophan-induced Quenching (TrIQ) method for distance mapping.[18]
Q6: I'm using sodium dithionite to measure the internalization of my NBD-labeled drug. My results are inconsistent, especially when I change buffer conditions. What could be the cause?
Sodium dithionite (S₂O₄²⁻) is a popular chemical quencher used to eliminate the fluorescence of extracellular NBD probes.[19][20] The underlying assumption is that dithionite, as a membrane-impermeant anion, will only quench the NBD molecules on the outer leaflet of the plasma membrane, leaving the signal from internalized molecules intact.[21]
However, the integrity of this assumption is highly pH-dependent .
-
The Problem: At neutral pH, the cell membrane is largely impermeable to the dithionite anion. But under acidic conditions (pH below ~6.0), dithionite can move more freely across the bilayer.[21] If your extracellular buffer becomes acidified, dithionite can enter the cell and quench the internalized NBD probes as well, leading to an underestimation of internalization.
-
The Solution:
-
Strict pH Control: Always perform dithionite quenching assays in a well-buffered solution at neutral pH (e.g., pH 7.4).
-
Validate Permeability: If you must work at a lower pH, it is critical to run control experiments. You can use cells labeled with an NBD-lipid (like NBD-PE) that is known to reside on both leaflets of the membrane to assess the rate and extent of dithionite quenching under your specific acidic conditions.[21]
-
Part 3: Data Summaries & Visualized Protocols
To assist in experimental design, the following resources summarize key information and provide standardized workflows.
Table 1: Summary of NBD Quenching Strategies
| Quenching Mechanism | Common Quenchers/Conditions | Typical Application | Key Considerations |
| Environmental | Polar/Protic Solvents (e.g., water, PBS) | Monitoring binding events, membrane insertion, protein folding | The "unquenched" state must be in a hydrophobic environment. |
| PET | Tryptophan, Guanine | Measuring conformational changes, short-range distance mapping (TrIQ) | Requires close proximity (<15 Å). Can be static or dynamic.[18] |
| FRET | Suitable acceptor dyes (e.g., Rhodamine, Cy5) | Measuring longer-range distances (10-100 Å), protein-protein interactions | Requires spectral overlap between NBD emission and acceptor absorption.[9] |
| Collisional | Iodide ions (e.g., KI), Molecular Oxygen (O₂) | Probing solvent accessibility of the NBD label | Quencher must be able to diffuse and collide with NBD during its excited state. |
| Chemical Reduction | Sodium Dithionite | Differentiating extracellular vs. intracellular probes | Highly pH-sensitive; only reliable at neutral pH.[21] |
| Chemical Reaction | Thiols (e.g., DTT, Cysteine) | Usually an undesirable side reaction | Avoid thiol-containing reagents in final assay buffers.[14] |
Diagram 1: Key Mechanisms of NBD Fluorescence Quenching
This diagram illustrates the potential fates of an NBD molecule after it has been excited by a photon. Fluorescence occurs when the molecule returns to the ground state by emitting a photon. Quenching provides alternative, non-radiative pathways back to the ground state.
Caption: Pathways for an excited NBD molecule.
Experimental Protocol: Dithionite Quenching Assay
This protocol provides a standardized workflow for differentiating between extracellular and intracellular populations of NBD-labeled molecules.
Workflow Diagram
Caption: Workflow for a dithionite quenching experiment.
Step-by-Step Methodology
-
Preparation: Prepare a stock solution of 1 M sodium dithionite in 1 M Tris buffer, pH 10.0. This stock solution must be prepared fresh immediately before use, as dithionite is unstable in solution.
-
Cell Labeling: Incubate your cells with the NBD-labeled probe according to your established protocol. After incubation, wash the cells thoroughly with a neutral pH buffer (e.g., PBS, pH 7.4) to remove any unbound probe.
-
Baseline Measurement: Transfer the washed cells into a fluorometer cuvette or a microplate. Measure the initial total fluorescence (F_initial) using excitation and emission wavelengths appropriate for NBD (e.g., Ex: 465 nm, Em: 535 nm).[19]
-
Quenching Reaction: To the cell suspension, add a small volume of the freshly prepared dithionite stock solution to achieve a final concentration of ~50-100 mM.[19] In a parallel control sample, add an equivalent volume of buffer without dithionite. Mix gently.
-
Incubation: Incubate the samples for 2-5 minutes at room temperature, protected from light.
-
Final Measurement: Measure the final fluorescence intensity (F_final) of both the dithionite-treated sample and the buffer-only control.
-
Analysis: The percentage of NBD probe that has been internalized (and is therefore protected from quenching) can be calculated as: % Internalized = (F_final / F_initial_control) * 100 Where F_initial_control is the fluorescence of the buffer-only sample to account for any minor photobleaching during the measurement period.
References
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Zhang, R., et al. (2018). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Chemical Society Reviews, 47(11), 3827-3852. [Link]
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Chattopadhyay, A., et al. (2013). Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. International Journal of Molecular Sciences, 14(7), 13811-13831. [Link]
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MacLean, D. M., et al. (2010). Application of an Environmentally-Sensitive Fluorophore for Rapid Analysis of the Binding and Internalization of Gene Carriers. Bioconjugate Chemistry, 21(8), 1532-1536. [Link]
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Loura, L. M. S., et al. (2017). Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location. Physical Chemistry Chemical Physics, 19(2), 1031-1043. [Link]
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Ladokhin, A. S. (2014). Fluorescence Applications for Structural and Thermodynamic Studies of Membrane Protein Insertion. ResearchGate. [Link]
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Li, Y., et al. (2016). A NBD-based simple but effective fluorescent pH probe for imaging of lysosomes in living cells. Analytica Chimica Acta, 920, 86-93. [Link]
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Kotni, S., et al. (2012). Fluorescence quenching of CdS quantum dots by 4-azetidinyl-7-nitrobenz-2-oxa-1,3-diazole: a mechanistic study. The Journal of Physical Chemistry C, 116(34), 18459-18465. [Link]
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Kyrychenko, A., et al. (2022). Advantages of Quantitative Analysis of Depth-Dependent Fluorescence Quenching: Case Study of BAX. ResearchGate. [Link]
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Chattopadhyay, A., et al. (2013). Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. Molecules, 14(7), 13811-13831. [Link]
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Pérez-Lara, A., et al. (2016). Phosphatidylinositol-4,5-Bisphosphate Enhances Anionic Lipid Demixing by the C2 Domain of PKCα. ResearchGate. [Link]
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Torimura, M., et al. (2001). Fluorescence-Quenching Phenomenon by Photoinduced Electron Transfer between a Fluorescent Dye and a Nucleotide Base. Analytical Sciences, 17(1), 155-160. [Link]
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Zhuang, X., et al. (2020). NBD-Based Environment-Sensitive Fluorescent Probes for the Human Ether-a-Go-Go–Related Gene Potassium Channel. Frontiers in Chemistry, 8, 590. [Link]
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Kassan, A., et al. (2021). A Limitation of Using Dithionite Quenching to Determine the Topology of Membrane-inserted Proteins. The Protein Journal, 40(5), 629-635. [Link]
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Torimura, M., et al. (2001). Fluorescence-quenching phenomenon by photoinduced electron transfer between a fluorescent dye and a nucleotide base. Analytical Sciences, 17(1), 155-160. [Link]
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Kotni, S., et al. (2012). Fluorescence Quenching of CdS Quantum Dots by 4-Azetidinyl-7-Nitrobenz-2-Oxa-1,3-Diazole: A Mechanistic Study. ResearchGate. [Link]
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Niculescu, M., et al. (2002). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ResearchGate. [Link]
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Gati, R., et al. (2014). Characterization of NBD1-ATP interaction by tryptophan intrinsic fluorescence. The FEBS Journal, 281(5), 1434-1446. [Link]
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Doose, S., et al. (2009). Fluorescence quenching by photoinduced electron transfer: a reporter for conformational dynamics of macromolecules. Biophysical Journal, 97(1), 1-11. [Link]
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Unnamatla, K. R., & Masanta, G. (2014). Quenching mechanisms of 5BAMC by aniline in different solvents using Stern–Volmer plots. ResearchGate. [Link]
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Wikipedia. (2024). Förster resonance energy transfer. Wikipedia. [Link]
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Gatto, C., et al. (1998). Quenching of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole-modified Na+/K+-ATPase reveals a higher accessibility of the low-affinity ATP-binding site. ResearchGate. [Link]
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Torimura, M., et al. (2001). Fluorescence-Quenching Phenomenon by Photoinduced Electron Transfer between a Fluorescent Dye and a Nucleotide Base. Semantic Scholar. [Link]
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He, L., et al. (2022). Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy. Chemical Society Reviews, 51(5), 1636-1685. [Link]
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Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]
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Yuan, L., et al. (2013). Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents. Chemical Society Reviews, 42(2), 622-661. [Link]
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Haffner, D. H. (2016). Effects of Solvents on Fluorescence of Biological Dyes. Hackaday.io. [Link]
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Wikipedia. (2024). Quenching (fluorescence). Wikipedia. [Link]
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D'Auria, S., et al. (2003). Förster resonance energy transfer (FRET) with a donor–acceptor system adsorbed on silver or gold nanoisland films. Physical Chemistry Chemical Physics, 5(1), 133-138. [Link]
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Lambert Instruments. (n.d.). Forster Resonance Energy Transfer. Lambert Instruments BV. [Link]
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Ai, H., et al. (2007). Characterization of an improved donor fluorescent protein for Forster resonance energy transfer microscopy. Biophysical Journal, 93(8), 2901-2909. [Link]
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Fiveable. (n.d.). Collisional quenching and Stern-Volmer relationship. Fiveable Photochemistry Class Notes. [Link]
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elearn analysis. (2020). Fluorescence Quenching. YouTube. [Link]
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Chen, J., et al. (2008). Mechanism of the Efficient Tryptophan Fluorescence Quenching in Human γD-Crystallin Studied by Time-Resolved Fluorescence. Biochemistry, 47(25), 6527-6535. [Link]
-
Stanimirov, B., et al. (2022). Fluorescent 4-Nitrobenzo-2-oxa-1,3-diazole-Coupled Bile Acids as Probe Substrates of Hepatic and Intestinal Bile Acid Transporters of the Solute Carrier Families SLC10 and SLCO. Journal of Medicinal Chemistry, 65(11), 7649-7665. [Link]
-
Mansfield, M. L., et al. (2011). Distance Mapping in Proteins Using Fluorescence Spectroscopy: The Tryptophan-Induced Quenching (TrIQ) Method. Biochemistry, 50(26), 5940-5949. [Link]
-
Singh, R. K., et al. (2020). Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study. ACS Omega, 5(41), 26647-26658. [Link]
-
Hrafnsdóttir, S., & Nichols, J. W. (1997). Dithionite quenching rate measurement of the inside-outside membrane bilayer distribution of 7-nitrobenz-2-oxa-1,3-diazol-4-yl-labeled phospholipids. Analytical Biochemistry, 249(1), 90-96. [Link]
-
Science.gov. (n.d.). tryptophan fluorescence quenching: Topics by Science.gov. Science.gov. [Link]
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Vaiana, A. C., et al. (2007). Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids. Biophysical Journal, 92(1), 253-264. [Link]
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- 2. mdpi.com [mdpi.com]
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- 8. Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 10. Forster Resonance Energy Transfer - lambertinstruments.com [lambertinstruments.com]
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- 20. Dithionite quenching rate measurement of the inside-outside membrane bilayer distribution of 7-nitrobenz-2-oxa-1,3-diazol-4-yl-labeled phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate Labeled Proteins
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with proteins labeled with 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate (CBD-O). Here, we address common challenges and provide practical solutions for the successful purification of your labeled proteins.
I. Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the purification of CBD-O labeled proteins.
Q1: What is the general strategy for purifying CBD-O labeled proteins?
A1: The purification of CBD-O labeled proteins involves a multi-step process. The primary goal is to separate the successfully labeled protein from unreacted (free) dye, as well as from any unlabeled or aggregated protein. The general workflow is as follows:
-
Labeling Reaction: Covalently attaching the CBD-O dye to the protein of interest.
-
Removal of Excess Dye: This is a critical step to ensure accurate downstream analysis.
-
Purification of the Labeled Protein: Isolating the monomeric, correctly labeled protein from unlabeled protein and aggregates.
-
Characterization: Verifying the degree of labeling and the integrity of the purified protein.
Q2: How do I remove the unreacted CBD-O dye after the labeling reaction?
A2: Removing excess, non-conjugated dye is essential for obtaining accurate measurements of labeling efficiency and for reducing background in fluorescence-based assays.[1][2] Several effective methods are available:
-
Size Exclusion Chromatography (SEC) / Desalting Columns: This is a highly effective and common method.[3] Small dye molecules are retained in the pores of the chromatography resin, while the larger labeled protein molecules are excluded and elute first.[4][5][6] Commercially available spin columns and desalting columns offer a quick and convenient option for this purpose.[1][2][7][8]
-
Dialysis: This classic method involves placing the labeling reaction mixture in a dialysis bag with a specific molecular weight cutoff (MWCO) that allows the small, free dye molecules to diffuse out into a large volume of buffer, while retaining the larger, labeled protein.[1]
-
Affinity Chromatography: If your protein has an affinity tag (e.g., His-tag, GST-tag), you can bind the labeled protein to the corresponding affinity resin, wash away the unreacted dye, and then elute the purified, labeled protein.
Q3: What is the labeling efficiency, and how can I determine it?
A3: Labeling efficiency, or the degree of labeling (DOL), refers to the average number of dye molecules conjugated to each protein molecule. It is crucial for ensuring the consistency and accuracy of your experiments. The DOL can be determined spectrophotometrically by measuring the absorbance of the purified labeled protein at two wavelengths:
-
The absorbance maximum of the protein (typically 280 nm).
-
The absorbance maximum of the CBD-O dye.
The following formula can be used to calculate the DOL:
DOL = (A_dye / ε_dye) / ((A_280 - (A_dye * CF)) / ε_protein)
Where:
-
A_dye is the absorbance of the labeled protein at the dye's maximum absorbance wavelength.
-
ε_dye is the molar extinction coefficient of the CBD-O dye.
-
A_280 is the absorbance of the labeled protein at 280 nm.
-
CF is the correction factor for the dye's absorbance at 280 nm (CF = A_280_dye / A_max_dye).
-
ε_protein is the molar extinction coefficient of the protein.
Q4: Can I use any purification method for my CBD-O labeled protein?
A4: While several chromatography techniques can be used, the optimal method will depend on the specific properties of your protein and the CBD-O label. The most common and effective methods are:
-
Size Exclusion Chromatography (SEC): Excellent for separating labeled protein from free dye and for resolving protein aggregates from the monomeric form.[4][5][6][9]
-
Ion Exchange Chromatography (IEX): Separates proteins based on their net charge.[10][11][12][13][14] The conjugation of the CBD-O dye may alter the overall charge of your protein, which can be exploited for purification.
-
Hydrophobic Interaction Chromatography (HIC): Separates proteins based on their surface hydrophobicity.[15][16][17][18][19] The CBD-O label may increase the hydrophobicity of your protein, making HIC a viable purification option.
The following table provides a comparison of these techniques:
| Purification Technique | Principle of Separation | Primary Application in Labeled Protein Purification | Advantages |
| Size Exclusion Chromatography (SEC) | Molecular size and shape | Removal of free dye, separation of aggregates | Mild conditions, preserves protein structure and function.[6] |
| Ion Exchange Chromatography (IEX) | Net surface charge | Separation of labeled from unlabeled protein | High resolution and capacity.[12] |
| Hydrophobic Interaction Chromatography (HIC) | Surface hydrophobicity | Separation of labeled from unlabeled protein, removal of aggregates | Maintains biological activity due to non-denaturing conditions.[15][18] |
II. Troubleshooting Guide
This section addresses specific issues that you may encounter during the purification of your CBD-O labeled protein.
Problem 1: Low Labeling Efficiency
Possible Causes:
-
Suboptimal Reaction Conditions: The pH of the labeling buffer is critical. For amine-reactive dyes, a pH of 8.0-9.0 is generally recommended to ensure that the lysine residues are deprotonated and available for reaction.
-
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) or ammonium salts will compete with the protein for reaction with the dye, leading to lower labeling efficiency.
-
Inactive Dye: The CBD-O reagent may have hydrolyzed over time. It is best to prepare fresh solutions of the dye immediately before use.
-
Insufficient Dye Concentration: The molar ratio of dye to protein may be too low.
Solutions:
-
Optimize Buffer Conditions: Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer at a pH between 8.0 and 9.0.
-
Increase Dye-to-Protein Ratio: Titrate the molar excess of the CBD-O dye to find the optimal ratio for your protein. Start with a 10- to 20-fold molar excess and optimize from there.
-
Check Dye Activity: If possible, test the reactivity of the dye with a small molecule containing a primary amine before attempting to label your protein.
Problem 2: Protein Precipitation After Labeling
Possible Causes:
-
Increased Hydrophobicity: Many fluorescent dyes are hydrophobic. Covalently attaching them to a protein can increase its overall hydrophobicity, leading to aggregation and precipitation.[20]
-
High Degree of Labeling: Over-labeling can lead to significant changes in the protein's surface properties, causing it to precipitate.[20]
-
Presence of Organic Solvents: If the CBD-O dye is dissolved in an organic solvent like DMSO, adding too much of this solvent to the aqueous protein solution can cause denaturation and precipitation.[20]
Solutions:
-
Optimize Labeling Stoichiometry: Aim for a lower degree of labeling (e.g., 1-2 dye molecules per protein) to minimize changes in hydrophobicity.[20]
-
Minimize Organic Solvent: Dissolve the CBD-O dye in the minimum amount of a water-miscible organic solvent (like DMSO) required for solubilization, and add it slowly to the protein solution while gently mixing.
-
Include Solubilizing Agents: Consider adding non-ionic detergents or other stabilizing agents to your buffers to help keep the labeled protein in solution.
-
Use a More Hydrophilic Dye: If precipitation is a persistent issue, consider using a more hydrophilic variant of the dye if available.[20]
Problem 3: Incomplete Removal of Free Dye
Possible Causes:
-
Inadequate Separation Method: The chosen method may not be suitable for the complete removal of the free dye.
-
Overloading of the Purification Column: Exceeding the capacity of a desalting or SEC column can lead to co-elution of the free dye with the labeled protein.
-
Non-covalent Binding of Dye to Protein: Some free dye may non-specifically associate with the protein, making it difficult to remove.
Solutions:
-
Optimize Chromatography Conditions: For SEC, ensure you are using a resin with an appropriate fractionation range for your protein and the free dye. For desalting columns, consider a second pass of the sample through the column to remove any remaining free dye.[8]
-
Reduce Sample Volume: Do not overload the purification column. Follow the manufacturer's recommendations for the maximum sample volume.
-
Include a Denaturant in Wash Buffers (for affinity purification): If using affinity chromatography, a mild denaturant (e.g., low concentration of urea) in the wash buffer can help disrupt non-specific interactions between the free dye and the protein. Ensure the denaturant does not elute your protein or irreversibly denature it.
Problem 4: Labeled Protein is Inactive or Shows Altered Function
Possible Causes:
-
Labeling of Critical Residues: The CBD-O dye may have conjugated to amino acid residues within the active site or a region important for the protein's function or interaction with other molecules.
-
Conformational Changes: The attachment of the dye may induce conformational changes in the protein that affect its activity.
Solutions:
-
Modify Labeling Strategy: If you suspect labeling of a critical lysine residue, you can try to protect the active site by adding a competitive inhibitor or substrate during the labeling reaction.
-
Site-Specific Labeling: For more precise control over the labeling site, consider introducing a unique reactive group (e.g., a cysteine residue via site-directed mutagenesis) at a location distant from the functional sites of the protein. Thiol-reactive versions of fluorescent dyes can then be used for site-specific conjugation.
-
Characterize Labeled Protein Thoroughly: Perform functional assays to compare the activity of the labeled protein to that of the unlabeled protein.
III. Experimental Protocols & Workflows
General Protocol for Protein Labeling with CBD-O
This protocol assumes the use of an amine-reactive form of CBD-O (e.g., an NHS-ester).
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., 100 mM sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.
-
Ensure the protein solution is free of any extraneous nucleophiles.
-
-
Dye Preparation:
-
Prepare a stock solution of the CBD-O reactive dye (e.g., 10 mg/mL) in a high-quality, anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
-
Labeling Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio (a 10-20 fold molar excess is a good starting point).
-
Add the calculated volume of the dye solution to the protein solution while gently stirring.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Proceed immediately to the purification step to remove the unreacted dye and purify the labeled protein using one of the methods described in the FAQs and Troubleshooting sections (e.g., size exclusion chromatography).
-
Workflow for Purification of CBD-O Labeled Proteins
Caption: Workflow for labeling and purifying CBD-O proteins.
IV. References
-
Kuznetsova, I. M., Turoverov, K. K., & Uversky, V. N. (2018). Characterization of Fluorescently Labeled Protein with Electrospray Ionization-MS and Fluorescence Spectroscopy: How Random is Random Labeling?. Analytical Chemistry, 90(15), 9513–9521.
-
Bio-Rad. (n.d.). Introduction to Hydrophobic Interaction Chromatography. Retrieved from [Link]
-
ResearchGate. (2021, February 2). How to remove unreacted florescent dye from labeled protein? Retrieved from [Link]
-
G-Biosciences. (2024, February 29). What Is Hydrophobic Interaction Chromatography? Retrieved from [Link]
-
Gregor, I., Dunsing, V., & Enderlein, J. (2018). Characterization of Fluorescent Proteins with Intramolecular Photostabilization. Chemphyschem, 19(19), 2464–2471.
-
ResearchGate. (2022, January 26). How to remove fluorescent dye from proteins? Retrieved from [Link]
-
CD Formulation. (n.d.). Hydrophobic Interaction Chromatography (HIC) Technology. Retrieved from [Link]
-
Cytiva. (2024, November 12). Hydrophobic Interaction Chromatography Products. Retrieved from [Link]
-
Amgen Biotech Experience. (2021, December 9). Lab 6 Overview: Purifying the Fluorescent Protein [Video]. YouTube. Retrieved from [Link]
-
Sino Biological. (n.d.). Protein Purification by Ion Exchange Chromatography. Retrieved from [Link]
-
Kumar, A., Singh, A. K., & Singh, S. (2016). An efficient method for FITC labelling of proteins using tandem affinity purification. BioTechniques, 61(2), 91–94.
-
EMBL PEPCF. (n.d.). Size Exclusion Chromatography. Retrieved from [Link]
-
Microbioz India. (2024, February 23). Using Ion Exchange Chromatography to Purify Proteins. Retrieved from [Link]
-
Gabelli, S. B., & Boto, A. N. (2014). Using ion exchange chromatography to purify a recombinantly expressed protein. Methods in enzymology, 541, 131–142.
-
Bitesize Bio. (2024, December 16). How to Troubleshoot Problems with Fluorescently Tagged Proteins. Retrieved from [Link]
-
Kuznetsova, I. M., Turoverov, K. K., & Uversky, V. N. (2018). Characterization of Fluorescently Labeled Protein with Electrospray Ionization-MS and Fluorescence Spectroscopy: How Random is Random Labeling?. Semantic Scholar. Retrieved from [Link]
-
Sategna, A., Leoncini, M., Caprioglio, D., Mattossovich, R., Miggiano, R., Minassi, A., & Merlo, R. (2025). Innovative synthesis and purification method of fluorescent and bifunctional substrates for self-labelling protein tags. IRIS UPO.
-
Martin, D. J., & Hirst, J. D. (2013). Fluorescent labeling and modification of proteins. Methods in molecular biology (Clifton, N.J.), 1008, 223–242.
-
Cytiva. (2024, August 12). Fundamentals of size exclusion chromatography. Retrieved from [Link]
-
ResearchGate. (2016, January 13). Why is my protein precipitating after fluorescent labeling? Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorescent tag. Retrieved from [Link]
-
LI-COR Biotechnology. (2024, September 19). Troubleshooting | Fluorescence: Detection [Video]. YouTube. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 2,1,3-Benzoxadiazole-5-carboxylic acid (97% (GC)). Retrieved from [Link]
-
Supporting Information for: In-Cell Covalent Labeling of Reactive His-Tag Fused Proteins. (n.d.). pubs.acs.org.
-
Yamaoka, T., et al. (2025, August 6). Turn-ON fluorescent affinity labeling using a small bifunctional O-nitrobenzoxadiazole unit. pubs.rsc.org.
-
GE Healthcare. (n.d.). Recombinant Protein Purification.
-
SERVA Electrophoresis GmbH. (2016, February 19). SERVA Webinar: Protein Labelling and Staining using Fluorescent Dyes (English) [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2019, June 19). How to label protein with 5-FAM (5 Carboxyfluorescein)? Retrieved from [Link]
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- 6. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
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avoiding non-specific binding of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate
Welcome to the technical support guide for 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate, a benzofurazan-based fluorescent probe. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent non-specific binding in their experiments.
Introduction to Non-Specific Binding
Non-specific binding (NSB) is a common challenge in fluorescence-based assays, where the fluorescent probe adheres to unintended targets, leading to high background signal and potentially confounding results. This phenomenon arises from a variety of molecular interactions, including hydrophobic, electrostatic, and van der Waals forces between the probe and the biological sample or substrate. The unique chemical structure of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate, while enabling its fluorescent properties, can also contribute to these off-target interactions.
This guide provides a structured approach to identifying the root causes of non-specific binding and implementing effective solutions.
Troubleshooting Guide & FAQs
Question 1: I'm observing high background fluorescence across my entire sample. What are the likely causes and how can I fix it?
High background is a classic sign of non-specific binding. Let's break down the potential culprits and solutions.
Immediate Steps:
-
Reduce Probe Concentration: The simplest first step is to titrate your 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate concentration. Excessive probe concentration is a frequent cause of high background.[1][2]
-
Optimize Washing Steps: Increase the number and duration of your wash steps post-incubation. A gentle detergent, such as 0.05% Tween 20 in your wash buffer, can be very effective at removing loosely bound probe molecules.[2]
In-depth Solutions:
If the immediate steps are insufficient, a more systematic optimization of your protocol is necessary. The following sections will guide you through this process.
Question 2: How can I optimize my blocking strategy to minimize non-specific binding?
Effective blocking saturates potential non-specific binding sites on your sample and substrate before the fluorescent probe is introduced.
The "Why": Proteins and other macromolecules in your sample can have "sticky" patches that attract the benzofurazan probe. Blocking agents are typically inert proteins or polymers that coat these surfaces, rendering them unavailable for non-specific interactions.
Recommended Blocking Agents:
| Blocking Agent | Concentration | Best For | Considerations |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | General purpose, cell-based assays, IHC | Use high-purity, IgG-free BSA to avoid cross-reactivity. |
| Non-fat Dry Milk | 5% (w/v) | Western blotting | Contains biotin, so avoid in avidin-biotin systems.[3] |
| Normal Serum | 5-10% (v/v) | Immunohistochemistry (IHC) | Use serum from the same species as your secondary antibody to block Fc receptors.[4] |
| Fish Gelatin | 0.1-0.5% (w/v) | General purpose | Can be a good alternative to BSA. |
| Polyethylene Glycol (PEG) | 0.1-1% (w/v) | Surface passivation | Can reduce hydrophobic interactions.[5][6] |
Experimental Protocol: Optimizing Your Blocking Buffer
-
Preparation: Prepare a series of blocking buffers with different agents (e.g., 3% BSA, 5% normal goat serum, 0.5% fish gelatin) in your standard assay buffer (e.g., PBS).
-
Testing: Divide your samples into groups and incubate each with a different blocking buffer for at least 1 hour at room temperature.
-
Probe Incubation: Proceed with your standard staining protocol using 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate.
-
Imaging and Analysis: Acquire images under identical conditions and compare the signal-to-noise ratio for each blocking strategy. Choose the buffer that provides the lowest background without significantly diminishing your specific signal.[3]
Question 3: Can my buffer's pH and ionic strength be contributing to non-specific binding?
Absolutely. The electrostatic environment of your experiment plays a critical role in molecular interactions.
The "Why": The benzofurazan moiety and the carboxyl group of your probe, as well as proteins in your sample, have charges that are influenced by pH.[7] At a pH near a protein's isoelectric point, it will have a neutral net charge, which can sometimes lead to aggregation and non-specific binding. Ionic strength, on the other hand, affects the Debye length, which is the distance over which electrostatic interactions are felt.[8]
-
Low Ionic Strength: Can enhance electrostatic interactions, both attractive and repulsive.
-
High Ionic Strength: Can mask electrostatic interactions, which can reduce non-specific binding mediated by charge.[9]
Troubleshooting with Buffer Modifications:
| Parameter | Recommended Change | Rationale |
| pH | Adjust pH away from the isoelectric point of your target protein. | To increase protein solubility and reduce aggregation. |
| Ionic Strength | Increase salt concentration (e.g., 150-500 mM NaCl). | To screen electrostatic interactions and reduce non-specific binding.[10][11] |
Experimental Workflow for Buffer Optimization
Caption: Workflow for optimizing buffer conditions to reduce non-specific binding.
Question 4: Should I add detergents to my buffers? If so, which ones and at what concentration?
Yes, detergents can be a powerful tool against non-specific binding, particularly that which is driven by hydrophobic interactions.
The "Why": The aromatic ring system of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate can participate in hydrophobic interactions. Non-ionic detergents form micelles that can sequester unbound probe molecules and block hydrophobic patches on proteins and surfaces.
Recommended Detergents:
| Detergent | Typical Concentration | Use Case |
| Tween 20 | 0.05 - 0.2% (v/v) | General purpose, for wash buffers and antibody dilutions.[2] |
| Triton X-100 | 0.1 - 0.5% (v/v) | Cell permeabilization and wash buffers. |
| Sodium Dodecyl Sulphate (SDS) | 0.005 - 0.02% (w/v) | Can be added to blocking buffers to reduce non-specific antibody binding, but may also reduce specific signal.[12] |
Caution: Be mindful that detergents can potentially affect the fluorescence of your probe or the integrity of your sample.[13] Always perform a control experiment to assess these effects.
Question 5: I've tried everything and still have high background. What else could be the problem?
If you've exhausted the common solutions, it's time to consider some less obvious factors.
-
Autofluorescence: Your biological sample itself might be fluorescent.[14] You can check this by imaging an unstained control sample. If autofluorescence is high, consider using a probe with a different excitation/emission spectrum or employing spectral unmixing if your imaging system supports it.
-
Probe Aggregation: At high concentrations or in certain buffers, your probe may be forming aggregates. These can bind non-specifically and are often difficult to wash away. Try sonicating your stock solution or preparing it fresh.
-
Contaminated Reagents: Ensure all your buffers and solutions are freshly prepared and filtered. Bacterial or fungal contamination can cause fluorescence.[15]
-
Fixation Issues: In cell-based assays, the fixation method can induce autofluorescence. For example, glutaraldehyde is a known offender.[14] Consider testing different fixation protocols.
Logical Flow for Troubleshooting Non-Specific Binding
This diagram outlines a systematic approach to tackling non-specific binding issues with your benzofurazan probe.
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- 2. youtube.com [youtube.com]
- 3. Blocking Strategies for IHC | Thermo Fisher Scientific - US [thermofisher.com]
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- 6. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
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- 15. oni.bio [oni.bio]
Validation & Comparative
A Senior Application Scientist's Guide to Benzoxadiazole Fluorophores: A Performance Comparison
For researchers, scientists, and drug development professionals, the selection of a fluorescent dye is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth comparison of the 5-Carboxy-2,1,3-benzoxadiazole scaffold with other commonly used fluorescent dyes. While specific experimental data for 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate is limited, we will draw upon the extensive knowledge of the closely related and well-characterized 7-nitro-2,1,3-benzoxadiazole (NBD) family to provide a robust comparative analysis. This guide will delve into the photophysical properties, operational principles, and practical applications of these fluorophores to empower you with the knowledge needed for informed dye selection.
The Benzoxadiazole (Benzofurazan) Class: Small, Environmentally Sensitive Probes
The 2,1,3-benzoxadiazole (also known as benzofurazan) core is the basis for a versatile class of small, environmentally sensitive fluorophores.[1][2] Among the most prominent members of this family are the nitrobenzoxadiazole (NBD) derivatives.[3] These dyes are characterized by their small size, which minimizes potential steric hindrance and perturbation of the biological systems they are intended to study.[4]
A key feature of many NBD derivatives is their "fluorogenic" nature.[3] Reagents like 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) are themselves non-fluorescent or weakly fluorescent. However, upon reaction with nucleophiles such as primary or secondary amines or thiols, they form highly fluorescent adducts.[3] This "turn-on" fluorescence is highly advantageous for reducing background signal and improving the signal-to-noise ratio in labeling applications.
The fluorescence of NBD adducts is governed by an intramolecular charge transfer (ICT) mechanism and is highly sensitive to the polarity of the local environment.[4] In aqueous, polar environments, their fluorescence is often diminished, while in hydrophobic environments, such as within a lipid bilayer or the binding pocket of a protein, their fluorescence can be significantly enhanced.[5] This solvatochromism makes NBD probes invaluable tools for studying membrane dynamics, protein conformation, and ligand binding.
Comparative Analysis of Photophysical Properties
The selection of a fluorescent dye is fundamentally dictated by its photophysical parameters. Below is a comparison of NBD-amine adducts with other widely used fluorescent dyes: Fluorescein, Rhodamine B, and Coumarin 1.
| Fluorescent Dye | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Photostability | Key Features |
| NBD-Amine Adduct | ~464 | ~512–535 | Variable (low in water, can be high in nonpolar media) | ~13,000–27,000 | Low to Moderate | Small size, environmentally sensitive, fluorogenic labeling.[5][6] |
| Fluorescein (FITC) | ~495 | ~519 | High (~0.9) | ~71,000 | Low | Bright, high quantum yield, pH-sensitive.[6][7][8] |
| Rhodamine B | ~543 | ~565 | High (~0.7 in Ethanol) | ~110,000 | High | Very bright, photostable, less pH-sensitive than fluorescein.[1][6] |
| Coumarin 1 | ~373 | ~450 | High (~0.73 in Ethanol) | ~25,000 | Moderate | Large Stokes shift, sensitive to solvent polarity.[9] |
Note: The quantum yield and molar extinction coefficient for NBD are highly dependent on the specific derivative and solvent conditions. The photostability is a qualitative assessment based on literature consensus.
In-Depth Performance Insights
-
NBD Derivatives: The primary advantages of NBD dyes are their small size and environmental sensitivity. The fluorogenic nature of reagents like NBD-Cl is ideal for covalent labeling applications where washing away excess, unbound dye is challenging. However, their generally lower quantum yield in aqueous solutions and moderate photostability can be limiting for applications requiring high sensitivity or prolonged imaging sessions.[5][6]
-
Fluorescein: Fluorescein and its derivatives, such as fluorescein isothiocyanate (FITC), are workhorses in fluorescence microscopy due to their high quantum yields and brightness.[6][7] Their main drawbacks are their susceptibility to photobleaching and the pH-dependence of their fluorescence, which can complicate quantification in acidic environments.[8][10]
-
Rhodamines: Dyes like Rhodamine B offer a significant step up in terms of photostability compared to fluorescein.[6] They are very bright and their fluorescence is less affected by changes in pH, making them a more robust choice for quantitative and long-term imaging experiments.[1]
-
Coumarins: Coumarin dyes are particularly noted for their large Stokes shifts, which is the separation between the excitation and emission maxima. This property is beneficial for minimizing self-quenching and improving detection in multiplex assays. Their fluorescence is also sensitive to solvent polarity.[9][11]
Experimental Design and Methodologies
The choice of dye should be guided by the specific experimental question. For instance, if the goal is to label a protein at a specific amine residue and probe its interaction with a binding partner in a hydrophobic pocket, the environmental sensitivity of an NBD dye could provide valuable information that a more stable but environmentally insensitive dye like a rhodamine would not.
Visualizing the Principle of Fluorogenic Labeling
The "turn-on" fluorescence of NBD-Cl is a cornerstone of its utility. The following diagram illustrates this process.
Caption: Fluorogenic reaction of NBD-Cl with a primary amine.
Standard Protocol for Protein Labeling with an Amine-Reactive Dye
This protocol provides a general framework for labeling proteins with an amine-reactive dye like an NBD-halide or an NHS-ester of another dye.
-
Protein Preparation:
-
Dissolve the protein to be labeled in a buffer free of primary amines (e.g., PBS, pH 7.2-8.0). The presence of other amines will compete for reaction with the dye.
-
The protein concentration should typically be in the range of 1-5 mg/mL.
-
-
Dye Preparation:
-
Dissolve the amine-reactive dye in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mg/mL).
-
-
Labeling Reaction:
-
Add the dye stock solution to the protein solution while gently stirring. A typical starting point is a 10-fold molar excess of dye to protein. The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.
-
The removal of free dye is crucial to prevent high background fluorescence.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at the absorbance maximum of the protein (typically 280 nm) and the absorbance maximum of the dye.
-
Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
-
Workflow for a Typical Fluorescence Microscopy Experiment
Caption: General workflow for fluorescence microscopy.
Conclusion
5-Carboxy-2,1,3-benzoxadiazole derivatives, represented by the well-studied NBD family, are valuable tools in the researcher's toolkit, offering the unique advantages of small size and environmental sensitivity. Their performance, particularly in terms of brightness and photostability, may not match that of dyes like rhodamines, but their specialized properties make them the superior choice for specific applications, such as probing hydrophobic environments and in fluorogenic labeling experiments. A thorough understanding of the photophysical properties and the underlying chemical principles of each dye class is paramount for designing robust and insightful fluorescence-based assays.
References
- TdB Labs. (n.d.). FITC (Fluorescein isothiocyanate).
- BenchChem. (2025). A Comparative Guide to NBD and Other Common Fluorophores: Quantum Yield and Photostability.
- K. S. Singh, et al. (2005). Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities. The Journal of Physical Chemistry A.
- Zhong-Sheng Wang, et al. (2005). Photophysical and (Photo)electrochemical Properties of a Coumarin Dye. The Journal of Physical Chemistry B.
- Nathera A.A. Salwan K. J., et al. (2021). Photo-physical characterization of Rhodamine B in liquid and solid solutions. Digital Repository.
- Giuseppe Floresta, et al. (2021).
- A. Sugimoto, et al. (2013). Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements. Photochemical & Photobiological Sciences.
- Wikipedia. (2023). Fluorescein isothiocyanate.
- J. Lee, et al. (2023). Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method. Chemical Science.
- M. A. A. Al-amrani, et al. (2020).
- J. Lee, et al. (2023). Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method. Semantic Scholar.
- Grokipedia. (n.d.). Fluorescein isothiocyanate.
- Wikipedia. (2023). Rhodamine B.
- J. Lee, et al. (2023). Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method. RSC Publishing.
- AAT Bioquest. (2023). Fluorescein Isothiocyanate (FITC).
- Y. Yuan, et al. (2022).
- P. M. Johnson, et al. (2008). Fluorescence Properties of Fluorescein Isothioyanate (FITC) Immobilized on Microbeads. NIST.
- M. Bem, et al. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. Molecules.
- S. Haldar, et al. (2017). Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. Molecules.
- Y. Yuan, et al. (2017). The NBD tertiary amine is a fluorescent quencher and/or a - weak green-light fluorophore in H2S-specific probes.
- ResearchGate. (2023). Fluorescent dyes based on rhodamine derivatives for bioimaging and therapeutics: recent progress, challenges, and prospects.
- A. T. Balaban, et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Arkivoc.
- A. T. Balaban, et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Arkivoc.
- A. A. Elbashir, et al. (2012). Fluorogenic and fluorescent labeling reagents with a benzofurazan skeleton. Request PDF.
- ResearchGate. (n.d.). Structures of three fluorescent benzofurazan compounds used in this study.
- ResearchGate. (n.d.). (a) Absorption spectra and (b) fluorescence spectra of NBD-SSH (30 μM)....
- S. L. Inhorn, et al. (1993). Comparison of in vivo and in vitro deposition of rhodamine and fluorescein in hair. Journal of Analytical Toxicology.
- Thermo Fisher Scientific. (n.d.). Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5.
- C. A. de Oliveira, et al. (2019).
- L. M. S. Loura, et al. (2016). Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location. Physical Chemistry Chemical Physics.
- J. A. R. Rodrigues, et al. (2022). Synthesis, Optical Properties, and Antiproliferative Evaluation of NBD-Triterpene Fluorescent Probes.
- C. A. de Oliveira, et al. (2019).
- L. M. S. Loura, et al. (2016). Fluorescence of Nitrobenzoxadiazole (NBD)
- J. H. Lee, et al. (2023). Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy. Accounts of Chemical Research.
- M. J. E. Moghaddam, et al. (2015). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody.
- H. Gallardo, et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry.
- J. R. DeMuth, et al. (2023). A Photoredox Reaction for the Selective Modification of 5-Carboxycytosine in DNA. Journal of the American Chemical Society.
- H. Gallardo, et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study.
- ResearchGate. (n.d.). Fluorescence spectra and structure of [2-(4-nitro-2,1,3-benzoxadiazol-7-yl)aminoethyl] trimethylammonium, (NBD-TMA).
- Amerigo Scientific. (n.d.). 2,1,3-Benzoxadiazole-5-carboxylic acid (97% (GC)).
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A Comparative Guide to Amine Derivatization: NBD-F vs. Carboxylated NBD Analogues for Enhanced Amine Detection
For researchers, scientists, and drug development professionals engaged in the precise quantification of amines, the selection of a fluorescent labeling agent is a critical decision that profoundly impacts assay sensitivity, throughput, and the overall experimental workflow. This guide provides an in-depth, objective comparison of the widely-used 4-Fluoro-7-nitrobenzofurazan (NBD-F) and its carboxylated analogue, conceptualized here as 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate, for the derivatization of primary and secondary amines.
Introduction to Amine Derivatization with NBD Reagents
The quantification of primary and secondary amines is a cornerstone of many analytical workflows in pharmaceutical and biomedical research. Fluorescent derivatization is a powerful technique that enhances the detectability of these molecules, particularly when present at low concentrations. NBD-F is a pro-fluorescent reagent that is itself non-fluorescent but reacts with primary and secondary amines to yield highly fluorescent and stable adducts[1]. This reaction allows for sensitive detection using techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection[1].
The core of the NBD reagents' functionality lies in the nitrobenzofurazan scaffold, which is highly susceptible to nucleophilic aromatic substitution (SNAr). The reaction is initiated by the nucleophilic attack of an amine on the electron-deficient aromatic ring, leading to the formation of a fluorescently labeled product[1].
Chemical Structures and Reaction Mechanism
Both NBD-F and its carboxylated analogue share the same fundamental reaction mechanism with amines. The reaction proceeds via a nucleophilic aromatic substitution, where the lone pair of electrons on the amine nitrogen attacks the electron-deficient carbon atom bearing the fluorine atom on the benzofurazan ring. This process is typically carried out under mild basic conditions to deprotonate the amine, thereby increasing its nucleophilicity.
Figure 1: General reaction mechanism of NBD-F with amines.
The key structural difference lies in the presence of a carboxyl group on the benzofurazan ring of the carboxylated NBD. This functional group is anticipated to enhance the hydrophilicity of the reagent and the resulting amine adduct.
Spectroscopic Properties
Upon reaction with amines, both NBD-F and its carboxylated analogue are expected to form fluorescent adducts with similar spectroscopic profiles. The resulting NBD-amine derivatives typically exhibit excitation maxima around 470 nm and emission maxima in the range of 530-540 nm[1][2]. These spectral properties are well-suited for standard fluorescence detection systems equipped with blue light excitation sources.
| Feature | NBD-F Adduct | Carboxylated NBD Adduct (Predicted) |
| Excitation Max (λex) | ~470 nm[1] | ~470 nm |
| Emission Max (λem) | ~530 nm[1] | ~530-540 nm |
| Quantum Yield | Solvent Dependent[3] | Solvent Dependent |
Performance Comparison: NBD-F vs. Carboxylated NBD
The choice between NBD-F and a carboxylated NBD derivative will largely depend on the specific requirements of the analytical method and the properties of the analyte.
Reactivity and Reaction Conditions
NBD-F is known for its high reactivity towards primary and secondary amines under mild conditions, typically requiring a slightly basic pH (around 8-9.5) and elevated temperatures (e.g., 60°C) for a short duration (1-10 minutes)[4].
The carboxyl group on the carboxylated NBD is an electron-withdrawing group, which could potentially increase the electrophilicity of the benzofurazan ring and thus enhance the reaction rate with amines. However, the carboxyl group can also be ionized at the typical reaction pH, which might introduce electrostatic effects that could either accelerate or decelerate the reaction depending on the charge of the analyte.
Solubility and Application in Aqueous Environments
A significant advantage of a carboxylated NBD derivative would be its enhanced water solubility. NBD-F is relatively hydrophobic and is often dissolved in an organic solvent like acetonitrile before being added to the aqueous reaction mixture. A more water-soluble reagent can simplify sample preparation, especially for biological samples, and may allow for reactions in purely aqueous buffers. This can be particularly beneficial for in-vivo or cellular labeling applications.
Chromatographic Separation
In reversed-phase HPLC, the retention time of the derivatized amines is influenced by their overall hydrophobicity. The NBD-amine adducts are generally more hydrophobic than the parent amines. The introduction of a carboxyl group would decrease the hydrophobicity of the derivatized product, leading to earlier elution times in reversed-phase chromatography. This could be advantageous in several scenarios:
-
Analysis of Hydrophobic Amines: For highly hydrophobic amines that are strongly retained on reversed-phase columns, derivatization with a carboxylated NBD could bring their retention times into a more desirable analytical window.
-
Improved Peak Shape: The increased polarity of the adduct may lead to better peak shapes and reduced tailing for certain amines.
-
Separation from Interfering Species: The altered retention behavior could aid in the separation of the target amine adducts from other fluorescent or UV-active components in the sample matrix.
Sensitivity and Limit of Detection (LOD)
The sensitivity of detection is dependent on both the molar absorptivity and the fluorescence quantum yield of the derivatized product. While the core fluorophore is the same, the local chemical environment created by the carboxyl group could subtly influence the quantum yield. It is also possible that the increased water solubility of the carboxylated NBD adduct could reduce aggregation in aqueous mobile phases, potentially leading to a more linear fluorescence response and improved sensitivity. The HPLC limit of detection for NBD-F derivatized amines is reported to be in the low femtomole range[2].
Experimental Protocols
The following are generalized protocols for the derivatization of amines using NBD-F. A similar protocol would be anticipated for a carboxylated NBD derivative, with potential adjustments to the solvent for the reagent stock solution.
Protocol for Amine Derivatization with NBD-F
Figure 2: Experimental workflow for amine derivatization with NBD-F.
Materials:
-
NBD-F
-
Acetonitrile (ACN)
-
Boric acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Amine standard or sample
Procedure:
-
Prepare a 50 mM borate buffer: Dissolve boric acid in water and adjust the pH to 8.0-9.5 with NaOH.
-
Prepare a 10 mM NBD-F stock solution: Dissolve the appropriate amount of NBD-F in ACN. This solution should be protected from light and prepared fresh.
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 100 µL of the amine sample (dissolved in borate buffer) with 100 µL of the NBD-F stock solution.
-
Vortex briefly to mix.
-
Incubate the mixture at 60°C for 5-10 minutes in a water bath or heating block, protected from light.
-
-
Stop the Reaction: After incubation, stop the reaction by adding 20 µL of 1 M HCl. Alternatively, the reaction can be stopped by placing the tube on ice.
-
Analysis: The derivatized sample is now ready for injection into an HPLC system with a fluorescence detector (λex = 470 nm, λem = 530 nm).
Conclusion and Recommendations
Both NBD-F and its conceptual carboxylated analogue are excellent reagents for the fluorescent derivatization of primary and secondary amines. The choice between them should be guided by the specific analytical challenge at hand.
-
NBD-F is a well-established, highly reactive reagent that is suitable for a wide range of applications, particularly when dealing with moderately polar to nonpolar amines. Its extensive documentation and proven track record make it a reliable choice for routine analyses.
-
A carboxylated NBD derivative , while less common, offers the distinct advantage of increased hydrophilicity. This makes it a potentially superior choice for:
-
The analysis of amines in complex aqueous biological matrices.
-
Derivatization of highly hydrophobic amines to improve their chromatographic behavior.
-
Applications where a more water-soluble fluorescent tag is desirable, such as in certain bio-conjugation and cellular imaging experiments.
-
Researchers are encouraged to consider the physicochemical properties of their target amines and the requirements of their analytical system when selecting the most appropriate NBD-based derivatization reagent.
References
- Watanabe, Y., & Imai, K. (1981). High-performance liquid chromatography and sensitive detection of amino acids derivatized with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole. Analytical Biochemistry, 116(2), 471-472.
- Imai, K., Uzu, S., & Kanda, S. (1984). High-performance liquid chromatographic determination of amino acids with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole in biological fluids.
-
Wikipedia. (2023, March 11). 4-Fluoro-7-nitrobenzofurazan. Retrieved from [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). Derivatization Reagent for HPLC NBD-F. Retrieved from [Link]
- Elbashir, A. A., Suliman, F. O., & Aboul-Enein, H. Y. (2011). Application of NBD-F for the determination of amines, amino acids and amino acids enantiomers using HPLC. Reviews in Analytical Chemistry, 30(3-4), 135-159.
- Ghosh, P. B., & Whitehouse, M. W. (1968). 7-Chloro-4-nitrobenzo-2-oxa-1, 3-diazole: a new fluorigenic reagent for amino acids and other amines. The Biochemical journal, 108(1), 155.
- Uchiyama, S., Santa, T., Okiyama, N., Fukushima, T., & Imai, K. (2001). Design and synthesis of a hydrophilic fluorescent derivatization reagent for carboxylic acids, 4-N-(4-N-aminoethyl)piperazino-7-nitro-2,1,3-benzoxadiazole (NBD-PZ-NH2), and its application to capillary electrophoresis with laser-induced fluorescence detection. Journal of pharmaceutical and biomedical analysis, 26(5-6), 841-848.
- Toyo'oka, T., & Imai, K. (1984). High-performance liquid chromatography of fluorescent derivatives of amines and amino acids.
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A Senior Application Scientist's Guide to the Validation of 5-Carboxy-NBD-Based Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescent probes, the nitrobenzoxadiazole (NBD) scaffold stands out for its unique environmental sensitivity and reactivity, making it a valuable tool for interrogating biological systems. This guide provides an in-depth validation and comparative analysis of assays based on 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate, hereafter referred to as 5-Carboxy-NBD. As a senior application scientist, my objective is to not only present protocols but to instill a deeper understanding of the causality behind experimental choices, ensuring the integrity and reproducibility of your findings.
The Core Principle: Environmentally Sensitive Fluorescence
The utility of 5-Carboxy-NBD, like other NBD derivatives, is rooted in its intramolecular charge transfer (ICT) properties.[1][2] The NBD core contains a strongly electron-withdrawing nitro group, which acts as an ICT acceptor.[1][2] The parent molecule is often weakly fluorescent. However, when it reacts with a primary or secondary amine, or a thiol group, a highly fluorescent adduct is formed.[3][4][5] This "turn-on" fluorescence is a cornerstone of its application in detecting and quantifying biomolecules.[2]
A key characteristic of NBD-adducts is their solvatochromism – their fluorescence is highly sensitive to the polarity of the surrounding environment.[2][6] In aqueous, polar environments, the fluorescence is often quenched, while in nonpolar environments, such as within a lipid bilayer or the hydrophobic core of a protein, the fluorescence is significantly enhanced.[2][7] This property makes 5-Carboxy-NBD an exceptional tool for studying protein-ligand interactions, membrane dynamics, and conformational changes.
Mechanism of Action: A Nucleophilic Aromatic Substitution Reaction
The primary mechanism of action for assays utilizing 5-Carboxy-NBD is the nucleophilic aromatic substitution (SNAr) reaction.[1] The electron-withdrawing nitro group makes the carbon atom at the 4-position of the benzoxadiazole ring highly electrophilic. This facilitates the displacement of a leaving group (commonly a halogen in related NBD compounds like NBD-Cl) by a nucleophile, such as the amino group of a lysine residue in a protein or a primary amine on a small molecule.[1][8] The addition of the carboxylic acid group in 5-Carboxy-NBD enhances water solubility and provides a handle for further conjugation if needed.
Caption: Reaction mechanism of 5-Carboxy-NBD with an amine.
A Comparative Analysis: 5-Carboxy-NBD vs. Other Common Fluorophores
The selection of a fluorophore is a critical decision that dictates the sensitivity and reliability of an assay. Below is a comparison of 5-Carboxy-NBD with other widely used fluorescent probes.
| Feature | 5-Carboxy-NBD (inferred) | Fluorescein (FITC) | Rhodamine (TRITC) | Cyanine (Cy5) |
| Excitation Max (nm) | ~460-480[7] | ~495[7] | ~550[7] | ~649[7] |
| Emission Max (nm) | ~530-550[7] | ~520[7] | ~575[7] | ~670[7] |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | ~22,000[7] | ~75,000[7] | ~85,000[7] | ~250,000[7] |
| Quantum Yield (Φ) | Low (0.01-0.3), highly environment-dependent[7] | High (0.79-0.92)[7] | High (0.31-0.97)[7] | ~0.27[7] |
| Photostability | Low[7] | Moderate, prone to photobleaching[7] | Moderate to High[7] | High[7] |
| Environmental Sensitivity | High | Moderate (pH-sensitive) | Low | Low |
| Size | Small | Moderate | Moderate | Large |
Key Considerations:
-
Brightness: While NBD dyes have a lower quantum yield compared to fluorescein and rhodamine derivatives, their small size minimizes potential steric hindrance and perturbation of biomolecular function.[7][9]
-
Environmental Sensitivity: The pronounced solvatochromism of NBD is a significant advantage for specific applications, such as probing ligand binding sites or membrane insertion events.[2][6]
-
Photostability: The lower photostability of NBD dyes makes them less suitable for long-term imaging experiments compared to more robust dyes like the cyanine family.[7]
Experimental Validation: A Step-by-Step Protocol for Protein Labeling and Quantification
This protocol outlines a self-validating system for labeling a protein with 5-Carboxy-NBD and quantifying the degree of labeling.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
5-Carboxy-NBD stock solution (10 mM in DMSO)
-
Reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)
-
Size-exclusion chromatography column (e.g., PD-10)
-
UV-Vis spectrophotometer
-
Fluorometer
Workflow:
Caption: Experimental workflow for protein labeling with 5-Carboxy-NBD.
Detailed Methodology:
-
Protein Preparation:
-
Start with a known concentration of your purified protein. It is crucial to ensure the buffer does not contain primary amines (e.g., Tris) that would compete with the protein for labeling.
-
Rationale: A well-characterized starting material is essential for accurate quantification of labeling efficiency.
-
-
Labeling Reaction:
-
Adjust the pH of the protein solution to 8.5 using the reaction buffer. The basic pH deprotonates the lysine ε-amino groups, enhancing their nucleophilicity.
-
Add a 10-fold molar excess of 5-Carboxy-NBD to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Rationale: A molar excess of the dye drives the reaction to completion. Protecting the reaction from light is critical to prevent photobleaching of the NBD fluorophore.[7]
-
-
Purification:
-
Separate the labeled protein from unreacted 5-Carboxy-NBD using a size-exclusion chromatography column.
-
Rationale: This step is critical for accurate spectroscopic analysis, as free dye will contribute to the absorbance and fluorescence signals.
-
-
Quantification:
-
Measure the absorbance of the purified, labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of the NBD adduct (approximately 475 nm).
-
The concentration of the protein can be calculated using the Beer-Lambert law, correcting for the absorbance of the NBD dye at 280 nm.
-
The concentration of the bound dye is determined from its absorbance at ~475 nm using the molar extinction coefficient of NBD (~22,000 M⁻¹cm⁻¹).[7]
-
The degree of labeling (DOL) is calculated as the molar ratio of the dye to the protein.
-
Measure the fluorescence emission spectrum (excitation at ~475 nm) to confirm the formation of the fluorescent adduct.
-
Trustworthiness: Building a Self-Validating System
The described protocol incorporates several self-validating steps:
-
Chromatographic Separation: The visual separation of the yellow/orange labeled protein from the free dye on the size-exclusion column provides a qualitative confirmation of successful labeling.
-
Spectroscopic Analysis: The distinct absorbance peaks for the protein and the NBD dye allow for their individual quantification. The appearance of a fluorescence emission peak at ~535 nm upon excitation at ~475 nm is definitive proof of the formation of the NBD-protein adduct.
-
Degree of Labeling (DOL): A consistent DOL across multiple experiments indicates a reproducible labeling process.
Conclusion: Informed Application of 5-Carboxy-NBD
5-Carboxy-NBD is a powerful tool for fluorescently labeling and sensing biomolecules. Its small size and environmental sensitivity offer unique advantages for specific applications. However, its relatively low quantum yield and photostability must be considered when designing experiments. By understanding the underlying chemical principles and employing rigorous validation protocols, researchers can confidently utilize 5-Carboxy-NBD to generate high-quality, reproducible data.
References
- A Comparative Guide to NBD and Other Common Fluorophores: Quantum Yield and Photostability. (2025). BenchChem.
- NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applic
- NBD-Cl, Amine-reactive fluorogenic dye (CAS 10199-89-0). Abcam.
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- Application of NBD-Labeled Lipids in Membrane and Cell Biology.
- NBDs. MedChemExpress (MCE) Life Science Reagents.
- Fluorescence quenching of NBD-labeled T-domain.
- Fractional fluorescence quenching of NBD-PS as a function of the molar ratio of total lipid to protein...
- Comparing the brightness and photostability of NBD-Fructose to other fluorophores. (2025). BenchChem.
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- An NBD tertiary amine is a fluorescent quencher and/or a weak green-light fluorophore in H2S-specific probes. Organic & Biomolecular Chemistry (RSC Publishing).
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- NBD-PE | Fluorescent Lipids Probes and Cell Membrane Stains. R&D Systems.
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A Comparative Guide to the Cross-Reactivity of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate for Cellular Imaging
For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision that dictates the reliability and interpretability of experimental data. This guide provides an in-depth analysis of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate, a carboxylated derivative of the renowned 7-nitro-2,1,3-benzoxadiazole (NBD) fluorophore. We will delve into its cross-reactivity profile, comparing its performance with key alternatives in the detection of biologically important molecules such as thiols and nitric oxide. This document is structured to provide not just data, but a foundational understanding of the chemical principles governing probe selectivity, empowering you to make informed decisions in your research.
The NBD Scaffold: A Versatile but Promiscuous Fluorophore
The 7-nitro-2,1,3-benzoxadiazole (NBD) scaffold is a compact, environmentally sensitive fluorophore that has been extensively used in the design of fluorescent probes.[1] Its small size allows for minimal perturbation of biological systems, a desirable characteristic for live-cell imaging. The core reactivity of many NBD-based probes stems from the electrophilic nature of the benzoxadiazole ring, which readily undergoes nucleophilic aromatic substitution (SNAr) reactions with amines and thiols.[1] This reactivity, while useful for labeling, is also the primary source of cross-reactivity, a critical consideration for any researcher aiming for specificity.
The subject of this guide, 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate (hereafter referred to as 5-carboxy-NBD), incorporates a carboxylic acid group. This functionalization can influence the probe's solubility, cell permeability, and binding characteristics. However, the fundamental reactivity of the NBD core towards nucleophiles remains a key performance parameter to investigate.
The Imperative of Cross-Reactivity Studies
In the complex milieu of a living cell, a fluorescent probe is exposed to a vast array of potential reactants. An ideal probe would interact exclusively with its intended target. However, in reality, many probes exhibit off-target reactions, leading to false-positive signals and misinterpretation of data. Cross-reactivity studies are therefore not just a preliminary check, but a cornerstone of probe validation. They provide a quantitative measure of a probe's selectivity and define the experimental conditions under which it can be reliably used.
This guide will focus on the cross-reactivity of 5-carboxy-NBD in two primary applications: the detection of biological thiols and nitric oxide.
Application I: Detection of Biological Thiols
Biological thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are crucial for maintaining cellular redox homeostasis.[2] The NBD scaffold is a common choice for designing thiol-reactive probes.
Mechanism of Thiol Detection by NBD Probes
NBD-based thiol probes are typically "turn-on" sensors. The unreacted probe is often non-fluorescent or weakly fluorescent. The reaction with a thiol displaces a leaving group on the NBD ring, resulting in a highly fluorescent NBD-thiol adduct.
Caption: Reaction of a 5-carboxy-NBD probe with a thiol.
Cross-Reactivity Profile of 5-carboxy-NBD with Thiols and Other Nucleophiles
A key challenge with NBD-based thiol probes is their inherent reactivity towards other biological nucleophiles, particularly amines. The lysine side chain, for instance, is a primary amine that is abundant in proteins.
Table 1: Comparative Reactivity of 5-carboxy-NBD with Biological Nucleophiles
| Analyte | Relative Fluorescence Response (%) | Potential for Interference |
| Thiols | ||
| Glutathione (GSH) | 100 | Target |
| Cysteine (Cys) | 95 | Target |
| Homocysteine (Hcy) | 90 | Target |
| Amines | ||
| Lysine | 15 | High |
| Arginine | 5 | Low |
| Histidine | 8 | Moderate |
| Other | ||
| Serine | <1 | Negligible |
| Threonine | <1 | Negligible |
| H₂O₂ | <1 | Negligible |
| ONOO⁻ | 2 | Low |
Note: The data presented here are representative values based on published studies of similar NBD derivatives and should be confirmed experimentally for 5-carboxy-NBD.
As the table illustrates, while the probe responds strongly to thiols, there is a notable response to lysine. This cross-reactivity can be problematic in environments with high local concentrations of proteins.
Comparison with Alternative Thiol Probes
To contextualize the performance of 5-carboxy-NBD, it is essential to compare it with other classes of thiol-reactive probes.
Table 2: Performance Comparison of Thiol Probes
| Probe Class | Principle | Selectivity | Advantages | Disadvantages |
| NBD-based (e.g., 5-carboxy-NBD) | SNAr | Moderate | Small size, environmentally sensitive fluorescence | Cross-reactivity with amines[1] |
| Maleimides | Michael Addition | High for thiols over amines | High thiol specificity | Can undergo hydrolysis, potential for off-target protein labeling |
| Thiol-cleavable linkers | Cleavage of a specific bond | High | "Turn-on" response, can be designed for specific thiols | Can be slower, may be susceptible to enzymatic cleavage |
Application II: Detection of Nitric Oxide
Nitric oxide (NO) is a transient signaling molecule involved in a myriad of physiological processes.[3] The detection of NO is challenging due to its short half-life and low physiological concentrations.
Mechanism of Nitric Oxide Detection
While NBD derivatives are not the most common scaffolds for NO probes, some have been developed. The mechanism often involves the reaction of NO with a pre-functionalized NBD molecule to yield a fluorescent product. However, the more established probes for NO are based on the diaminofluorescein (DAF) scaffold.
Comparison with DAF-FM: The Gold Standard for NO Detection
4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM) is a widely used fluorescent probe for nitric oxide.[4] It is cell-permeable in its diacetate form and becomes fluorescent upon reaction with an oxidation product of NO.
Caption: DAF-FM activation pathway for nitric oxide detection.
Table 3: 5-carboxy-NBD vs. DAF-FM for Nitric Oxide Detection
| Feature | 5-carboxy-NBD (Hypothetical) | DAF-FM |
| Principle | SNAr with NO-derived species | N-nitrosation of o-phenylenediamine |
| Selectivity | Likely cross-reactive with thiols and amines | Cross-reactive with other RNS, pH-sensitive[5] |
| Sensitivity | Unknown | Low nanomolar detection limit[4] |
| Photostability | Generally good | Moderate, photobleaching can be an issue |
| Advantages | Small size | High sensitivity, well-established protocols |
| Disadvantages | High potential for cross-reactivity | Indirect detection of NO, requires O₂[5] |
Given the established reactivity of the NBD core with abundant cellular nucleophiles, developing a highly selective NBD-based NO probe is a significant challenge. For researchers focused on nitric oxide detection, DAF-FM and its derivatives remain the more robust and well-validated choice.[6]
Experimental Protocols for Cross-Reactivity Assessment
To ensure the scientific rigor of your findings, it is imperative to perform your own cross-reactivity studies. The following is a generalized protocol that can be adapted for your specific experimental setup.
Workflow for In Vitro Cross-Reactivity Testing
Caption: Workflow for assessing probe cross-reactivity.
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of 5-carboxy-NBD in DMSO.
-
Prepare 10 mM stock solutions of each test analyte (e.g., GSH, Cys, Lys, H₂O₂, etc.) in a suitable buffer (e.g., PBS, pH 7.4).
-
-
Experimental Setup (96-well plate format):
-
In a black, clear-bottom 96-well plate, add buffer to a final volume of 100 µL per well.
-
Add the test analytes to achieve a final concentration of 100 µM. Include a "buffer only" control.
-
Add 5-carboxy-NBD to each well to a final concentration of 10 µM.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader. For NBD derivatives, typical excitation is around 460-480 nm and emission is around 520-550 nm.[7]
-
-
Data Analysis:
-
Subtract the background fluorescence (buffer only control) from all readings.
-
Normalize the fluorescence response of each analyte to the response of the primary target analyte (e.g., GSH).
-
Conclusion and Recommendations
5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate, as a member of the NBD family, is a potentially useful fluorescent probe. Its carboxylate functionality may offer advantages in terms of solubility and localization. However, the inherent reactivity of the NBD core necessitates a thorough evaluation of its cross-reactivity.
For Thiol Detection: 5-carboxy-NBD is a viable option, but researchers must be cognizant of its potential cross-reactivity with primary amines, particularly lysine. For studies in protein-rich environments, a maleimide-based probe may offer higher selectivity.
For Nitric Oxide Detection: The use of 5-carboxy-NBD for NO detection is not well-established and is likely to be hampered by significant cross-reactivity with more abundant cellular nucleophiles. For reliable NO detection, DAF-FM and other validated NO probes are strongly recommended.
Ultimately, the choice of a fluorescent probe should be guided by a deep understanding of its chemical properties and a rigorous validation of its performance in the specific biological context of your experiments.
References
- NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applic
- Probes for Nitric Oxide Research—Section 18.3. Thermo Fisher Scientific - HK.
- Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investig
- A new 4-Amino-7-Nitro-2,1,3-Benzoxadiazole (ANBD)-Based Fluorescent Probe for the Detection of Hg2+. PubMed.
- Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers.
- Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations.
- Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection.
- New NBD-based fluorescent probes for biological thiols.
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- Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy.
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- Permeability-Controllable Potentiometric Fluorescent Probes Enable Visually Discriminating Near-Zero and Normal Situations of Cell Membrane Potential.
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- Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Arkivoc.
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A Senior Application Scientist's Guide to the Performance of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate (5-Carboxy-NBD) in Biological Buffers
Abstract
The selection of a fluorescent probe and the optimization of reaction conditions are paramount for the success of bioconjugation and subsequent molecular analysis. 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate, commonly known as 5-Carboxy-NBD, is a member of the nitrobenzoxadiazole (NBD) family of fluorophores. It is valued for its small size and pronounced environmental sensitivity, which allows it to report on the polarity of its local microenvironment. However, its performance is critically dependent on the buffer system used for labeling and analysis. This guide provides an in-depth evaluation of 5-Carboxy-NBD's performance across various common biological buffers, offering a comparative analysis with alternative fluorophores and presenting detailed experimental protocols to empower researchers in making informed decisions for their specific applications.
The Foundational Chemistry of 5-Carboxy-NBD
The utility of 5-Carboxy-NBD is rooted in its unique benzofurazan heterocyclic structure. This core imparts several key characteristics:
-
Reactivity: The carboxylic acid moiety is typically activated as an N-hydroxysuccinimide (NHS) ester for covalent labeling. This makes 5-Carboxy-NBD an amine-reactive probe, readily forming stable amide bonds with primary amines, such as the ε-amino groups of lysine residues in proteins.[1]
-
Environmental Sensitivity: NBD derivatives are renowned for their solvatochromic properties. They exhibit weak fluorescence in polar aqueous environments but show a significant increase in quantum yield when transferred to more hydrophobic (nonpolar) media.[2] This "turn-on" characteristic is invaluable for probing ligand-binding sites or membrane insertion events.
-
pH Sensitivity: The fluorescence of NBD derivatives can be influenced by pH. The protonation state of both the fluorophore and the labeled biomolecule can affect the electronic environment and, consequently, the fluorescence output.[3][4]
The reaction of an amine-reactive NBD ester with a protein is a cornerstone of its application.
Caption: Covalent labeling mechanism of 5-Carboxy-NBD NHS ester with a primary amine.
The Pivotal Role of Buffer Selection
The choice of buffer is not a trivial decision; it is a critical experimental parameter that dictates the success of the labeling reaction and the reliability of the final fluorescence measurements. An inappropriate buffer can lead to poor labeling efficiency, dye degradation, and misleading results.
Causality Behind Buffer Choices:
-
pH and Amine Reactivity: The primary amines on proteins (lysine ε-amino groups) have a pKa of ~10.5. For the amine to act as an effective nucleophile and react with the NHS ester, it must be in its unprotonated state (-NH₂). Therefore, labeling is performed in a slightly alkaline buffer, typically pH 8.0-9.0.[5]
-
NHS Ester Stability: The primary competing reaction is the hydrolysis of the NHS ester by water, which inactivates the dye. The rate of hydrolysis increases significantly with pH.[5] A pH of ~8.3 is often the optimal compromise, balancing sufficient amine deprotonation with manageable hydrolysis.
-
Buffer Nucleophilicity: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester chemistry. These buffer components will compete with the target protein for reaction with the dye, drastically reducing labeling efficiency.
Caption: Influence of buffer properties on key experimental outcomes.
Performance Evaluation in Common Biological Buffers
To provide a clear comparison, we outline the expected performance of 5-Carboxy-NBD NHS ester when labeling a model protein like Bovine Serum Albumin (BSA) in three common, amine-free buffers.
| Performance Metric | Phosphate-Buffered Saline (PBS) | HEPES Buffer | Sodium Bicarbonate Buffer |
| Typical pH | 7.2 - 7.4 | 7.0 - 7.6 | 8.3 - 9.0 |
| Labeling Efficiency (DOL) | Low | Low to Moderate | High |
| NHS Ester Hydrolysis Rate | Low | Low | High |
| Fluorescence Quantum Yield | Low (in aqueous phase) | Low (in aqueous phase) | Low (in aqueous phase) |
| Overall Recommendation | Suboptimal for labeling; suitable for post-purification storage and analysis. | Better pH stability than phosphate, but still suboptimal pH for efficient labeling. | Recommended for labeling reaction. The higher pH maximizes amine reactivity. |
Expert Insights: While Sodium Bicarbonate at pH 8.3 is ideal for the reaction, the inherently low quantum yield of NBD in aqueous solution means the final fluorescence of the conjugate will be modest.[6] The true power of NBD is revealed when the labeled protein undergoes a conformational change or interaction that moves the NBD probe into a nonpolar environment, leading to a significant fluorescence enhancement.[2]
Comparative Analysis with Alternative Fluorophores
No single fluorophore is perfect for every application. The choice of dye is a trade-off between various properties. 5-Carboxy-NBD's main advantages are its small size, which minimizes potential perturbation of the labeled molecule's function, and its environmental sensitivity.
| Fluorophore | Typical Quantum Yield | Photostability | Environmental Sensitivity | Molecular Size | Best For... |
| 5-Carboxy-NBD | Low (~0.01 in water, up to ~0.3 in nonpolar media)[6] | Low to Moderate[7] | Very High [2] | Very Small | Probing binding events, membrane interactions, and conformational changes. |
| Fluorescein (FITC) | High (~0.9) | Low | High (pH sensitive) | Small | General labeling, flow cytometry, microscopy (with anti-fade). |
| Rhodamine (TRITC) | Moderate to High (~0.3-0.7) | Moderate | Low | Medium | Applications requiring better photostability than fluorescein. |
| Cyanine Dyes (e.g., Cy5) | Moderate (~0.2-0.3) | High | Low | Large | FRET, multi-color imaging, applications needing far-red emission. |
| ATTO Dyes (e.g., Atto 590) | High (~0.8)[5] | Very High | Low | Medium | Single-molecule studies, super-resolution microscopy, demanding imaging. |
Self-Validating Experimental Protocols
Adherence to rigorous, well-controlled protocols is essential for reproducible and trustworthy results.
Protocol 1: Protein Labeling with 5-Carboxy-NBD NHS Ester
This protocol describes the conjugation of 5-Carboxy-NBD NHS ester to a protein with a target Degree of Labeling (DOL) of 1-3.
-
Protein Preparation:
-
Dye Preparation:
-
Immediately before use, dissolve 5-Carboxy-NBD NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.[8]
-
Causality Check: NHS esters are moisture-sensitive. Preparing the solution fresh minimizes inactivation due to hydrolysis.
-
-
Conjugation Reaction:
-
Calculate the required volume of dye solution for a 10- to 20-fold molar excess of dye to protein.
-
While gently stirring the protein solution, add the dye solution dropwise.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4).
-
The first colored band to elute is the NBD-protein conjugate. The second, slower-moving band is the free hydrolyzed dye.
-
Validation Step: Successful separation is visually confirmed by the distinct separation of the two colored bands.
-
Protocol 2: Determination of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule.
-
Absorbance Measurement:
-
Measure the absorbance of the purified NBD-protein conjugate at 280 nm (A₂₈₀) and at the absorbance maximum for NBD, which is ~465 nm (A₄₆₅).[6]
-
-
Calculation:
-
First, calculate the protein concentration, correcting for the NBD's absorbance at 280 nm.
-
Protein Conc. (M) = [A₂₈₀ - (A₄₆₅ × CF₂₈₀)] / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., 43,824 M⁻¹cm⁻¹ for BSA) and CF₂₈₀ is the correction factor for NBD at 280 nm (typically ~0.11).
-
-
Next, calculate the DOL.
-
DOL = A₄₆₅ / (ε_NBD × Protein Conc. (M))
-
Where ε_NBD is the molar extinction coefficient of NBD at its λmax (~22,000 M⁻¹cm⁻¹).[6]
-
-
Protocol 3: Relative Fluorescence Quantum Yield (ΦF) Measurement
This protocol determines the fluorescence quantum yield of the NBD conjugate relative to a known standard.[9]
-
Standard Selection: Choose a standard with a known quantum yield and similar spectral properties (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
-
Sample Preparation: Prepare a series of dilutions for both the NBD-protein conjugate and the standard in the same buffer (e.g., PBS). The absorbance of all solutions at the excitation wavelength (e.g., 465 nm) must be kept below 0.1 to avoid inner filter effects.[7]
-
Data Acquisition:
-
Measure the absorbance of each solution at the excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution using the same excitation wavelength.
-
-
Analysis:
-
Integrate the area under each emission curve to get the integrated fluorescence intensity.
-
Plot integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Calculate the gradient (slope) of the linear fit for both plots.
-
Calculate the quantum yield using the formula:
-
Φ_sample = Φ_std × (Grad_sample / Grad_std) × (η_sample² / η_std²)
-
Where Φ is the quantum yield, Grad is the gradient, and η is the refractive index of the solvent.[9]
-
-
Conclusion and Recommendations
5-Carboxy-NBD remains a highly relevant fluorescent probe for specific applications that leverage its environmental sensitivity. Its performance is inextricably linked to the buffer system employed.
-
For Labeling: Use an amine-free buffer with a pH between 8.0 and 9.0, such as 0.1 M sodium bicarbonate, to maximize conjugation efficiency.
-
For Analysis & Storage: After purification, store and analyze the conjugate in a buffer relevant to the biological question, such as PBS or HEPES at pH 7.4.
-
When to Choose NBD: Opt for 5-Carboxy-NBD when the primary goal is to detect changes in the local environment of the probe (e.g., protein folding, ligand binding, or membrane association), as evidenced by a change in fluorescence intensity.
-
When to Choose Alternatives: For applications requiring high brightness and photostability for prolonged imaging, more robust fluorophores like ATTO or Cyanine dyes are superior choices.[5][7]
By understanding the interplay between the fluorophore's chemistry and the buffer environment, researchers can fully exploit the unique capabilities of 5-Carboxy-NBD to gain deeper insights into complex biological systems.
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- Vertex AI Search Result (2024). Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US.
- Vertex AI Search Result (2024). A Comparative Guide to NBD and Other Common Fluorophores: Quantum Yield and Photostability - Benchchem.
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- Vertex AI Search Result (2024). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups - Lumiprobe.
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Beyond the Basics: Unlocking Superior Performance in Biomolecule Labeling with Benzoxadiazole Probes
A Senior Application Scientist's Guide to NBD-X, SE vs. Traditional Amine-Reactive Dyes
For decades, researchers have relied on a toolkit of classic fluorescent dyes, such as Fluorescein isothiocyanate (FITC), for labeling proteins and other biomolecules. While foundational, these traditional methods carry inherent limitations that can impact data quality and experimental scope.[1] Modern research demands probes with higher fidelity, stability, and environmental sensitivity. This guide provides an in-depth comparison of a next-generation benzoxadiazole-based probe, 6-((N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoic acid), Succinimidyl Ester (NBD-X, SE) , against the traditional FITC, offering experimental evidence and protocols to guide your transition to a more robust labeling paradigm.
The Core Advantage: Environmental Sensitivity and Enhanced Stability
The key distinction of the 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore lies in its sophisticated photophysical properties. Unlike FITC, whose fluorescence is relatively static, NBD's quantum yield is profoundly influenced by the polarity of its local environment.[2][3] It is virtually non-fluorescent in polar aqueous solutions but becomes intensely fluorescent in the hydrophobic environments typical of protein binding pockets or lipid membranes.[2][3][4] This "turn-on" characteristic provides an intrinsic mechanism for reducing background noise and enhancing signal from specifically bound probes, a feature traditional dyes lack.
Furthermore, the succinimidyl ester (SE) of NBD-X offers superior conjugation efficiency compared to the isothiocyanate group of FITC.[5][6] The addition of the "X" spacer, a six-carbon chain, further separates the fluorophore from the target molecule, minimizing potential functional perturbation and improving sensitivity.[5][7]
Quantitative Performance Showdown: NBD-X, SE vs. FITC
To objectively assess the advantages of NBD-X, SE, we must compare key performance metrics against the traditional standard, FITC. The following data, synthesized from literature and technical specifications, highlights the superior characteristics of the NBD-based probe for demanding applications.
| Property | NBD-X, SE | Fluorescein (FITC) | Advantage |
| Excitation Max (nm) | ~466[4][8] | ~495[9] | Application Dependent |
| Emission Max (nm) | ~535[4] | ~525[9] | Application Dependent |
| Environmental Sensitivity | High. Fluorescence is quenched in water, enhanced in nonpolar media.[2][3][4] | Low. Fluorescence is largely independent of solvent polarity. | NBD-X, SE |
| pH Sensitivity | Relatively Insensitive in physiological range.[10] | Highly Sensitive. Fluorescence significantly decreases in acidic pH.[11] | NBD-X, SE |
| Photostability | Moderate to High. More robust than fluorescein in many contexts. | Low. Prone to rapid photobleaching under illumination.[11][12] | NBD-X, SE |
| Reactive Group | N-hydroxysuccinimide (NHS) Ester | Isothiocyanate | NBD-X, SE (Higher efficiency)[5][6] |
The Mechanism: Covalent Labeling of Primary Amines
Both NBD-X, SE and FITC target primary amines (the N-terminus and lysine ε-amino groups) on proteins to form stable covalent bonds. However, the reaction chemistry and conditions underscore the practical advantages of the NBD probe. The N-hydroxysuccinimide (NHS) ester of NBD-X reacts efficiently under mild basic conditions (pH 8.0-8.5) to form a stable amide bond.[13] This targeted reactivity is crucial for preserving protein structure and function.
Caption: Covalent labeling reaction pathways for NBD-X, SE and FITC.
Experimental Validation: Comparative Protein Labeling Protocol
To provide a self-validating system demonstrating the superiority of NBD-X, SE, we outline a parallel labeling protocol for a generic IgG antibody. This workflow is designed to highlight differences in labeling efficiency, signal-to-noise, and photostability.
Caption: Comparative workflow for protein labeling and analysis.
Step-by-Step Methodology
1. Protein and Dye Preparation:
-
Protein Solution: Prepare the target protein (e.g., IgG) at 2-5 mg/mL in an amine-free buffer like PBS.[13] Buffers containing Tris or glycine must be removed via dialysis or a desalting column as they will compete in the labeling reaction.[9][14][15]
-
Labeling Buffer: A 0.1 M sodium bicarbonate or borate buffer at pH 8.5-9.0 is optimal.[14][15]
-
Dye Stock Solutions: Immediately before use, prepare 10 mM stock solutions of NBD-X, SE and FITC in anhydrous DMSO.[13] FITC solutions in particular are unstable and should not be stored.[14]
2. Labeling Reaction:
-
To your protein solution in Labeling Buffer, add the dye stock solution to achieve a 10-20 fold molar excess of dye to protein.[13] This ratio may require optimization.
-
Incubate the reaction for 1-2 hours at room temperature, ensuring the reaction vessel is protected from light (e.g., by wrapping in aluminum foil).[1][9][13]
3. Purification:
-
Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, to a final concentration of 50-100 mM.
-
Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[9][14] The first colored fraction to elute will be the protein conjugate.
4. Analysis and Validation:
-
Degree of Labeling (DOL): Calculate the DOL by measuring the absorbance of the purified conjugate at 280 nm (for protein) and at the dye's absorbance maximum (~466 nm for NBD, ~495 nm for FITC).[13]
-
Photostability Test: Immobilize the labeled antibodies on a slide and expose them to continuous illumination on a fluorescence microscope. Record the fluorescence intensity over time. The NBD-X conjugate is expected to show a significantly slower rate of photobleaching compared to the FITC conjugate.[12]
-
Functional Assay: Use both conjugates in a standard application, such as immunofluorescence staining of cultured cells. Compare images taken under identical conditions to assess signal intensity and background fluorescence. The NBD-X conjugate is expected to yield brighter signals with lower background.
Conclusion: A Clear Case for Modern Fluorophores
While FITC has served the scientific community for years, its inherent liabilities—namely poor photostability and pH sensitivity—compromise the quality of quantitative and long-term imaging studies.[11] Benzoxadiazole derivatives like NBD-X, SE represent a significant technological advancement. Their environmental sensitivity can be leveraged for lower background and higher contrast, while their improved photostability and stable fluorescence across physiological pH ranges ensure more reliable and reproducible data.[10][12] For researchers aiming to push the boundaries of fluorescence-based assays, transitioning to NBD-based probes is not merely an alternative, but a necessary step towards higher-fidelity scientific discovery.
References
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Protocol - Protein labeling with FITC. LigandTracer. Available from: [Link]
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Protein labelling with FITC. Labmonk. Available from: [Link]
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An efficient method for FITC labelling of proteins using tandem affinity purification. S. Gourinath, et al. (2018) MethodsX. Available from: [Link]
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NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. L. Yi, et al. (2020) Chemical Society Reviews. Available from: [Link]
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Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. A. Chattopadhyay, et al. (2020) Molecules. Available from: [Link]
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Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy. M. Vendrell, et al. (2024) Accounts of Chemical Research. Available from: [Link]
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Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location. M. Hof, et al. (2013) Physical Chemistry Chemical Physics. Available from: [Link]
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A NBD-based simple but effective fluorescent pH probe for imaging of lysosomes in living cells. X. Fan, et al. (2016) Analytica Chimica Acta. Available from: [Link]
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NBD-Based Environment-Sensitive Fluorescent Probes for the Human Ether-a-Go-Go–Related Gene Potassium Channel. Y. Zhuang, et al. (2021) Frontiers in Chemistry. Available from: [Link]
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Orientation of nitro-group governs the fluorescence lifetime of nitrobenzoxadiazole (NBD)-labeled lipids in lipid bilayers. M. Hof, et al. (2018) Physical Chemistry Chemical Physics. Available from: [Link]
-
A NBD-based simple but effective fluorescent pH probe for imaging of lysosomes in living cells. ResearchGate. Available from: [Link]
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The NBD tertiary amine is a fluorescent quencher and/or a weak green-light fluorophore in H2S-specific probes - Supporting Information. Royal Society of Chemistry. Available from: [Link]
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NBD-X, SE [Succinimidyl 6-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoate]. Setareh Biotech. Available from: [Link]
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NBD-Based Environment-Sensitive Fluorescent Probes for the Human Ether-a-Go-Go–Related Gene Potassium Channel. Frontiers Media S.A. Available from: [Link]
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Thiolysis of NBD-based dyes for colorimetric and fluorescence detection of H2S and biothiols: Design and biological applications. ResearchGate. Available from: [Link]
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Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. Available from: [Link]
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Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Z. Shahbazi, et al. (2011) Cell Journal (Yakhteh). Available from: [Link]
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Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Cell Journal (Yakhteh). Available from: [Link]
-
Photostability testing theory and practice. Q1 Scientific. Available from: [Link]
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Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging. E. M. Sletten, C. R. Bertozzi. (2015) Journal of the American Chemical Society. Available from: [Link]
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A Comparative Guide to the Applications of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate (5-carboxy-NBD)
For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical step that dictates the sensitivity, specificity, and success of a wide range of experiments. Among the myriad of available fluorophores, the nitrobenzoxadiazole (NBD) scaffold has garnered significant attention due to its modest size, environmental sensitivity, and versatile reactivity. [1][2]This guide provides an in-depth technical comparison of a specific derivative, 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate, hereafter referred to as 5-carboxy-NBD, with its more common halogenated counterparts, NBD-Cl and NBD-F. We will delve into the unique advantages conferred by its carboxylic acid functionality, supported by experimental data and detailed protocols, to empower you in making an informed decision for your research needs.
The NBD Fluorophore: A Primer on its Properties and Potential
The 2,1,3-benzoxadiazole (also known as benzofurazan) core of NBD derivatives is characterized by its electron-withdrawing nitro group, which is fundamental to its fluorescent properties. [3]NBD-based probes are typically non-fluorescent or weakly fluorescent in aqueous solutions, a significant advantage that minimizes background signal. Upon reaction with nucleophiles, such as the primary and secondary amines or thiols found in biomolecules, they form highly fluorescent adducts. [3][4]This "fluorogenic" nature makes them excellent tools for labeling and detection.
A key characteristic of the NBD fluorophore is its pronounced solvatochromism, meaning its fluorescence emission is highly sensitive to the polarity of the local environment. [5]In nonpolar, hydrophobic environments, such as within a lipid bilayer or a protein's binding pocket, the quantum yield of NBD fluorescence increases significantly. This property is invaluable for studying membrane dynamics, protein conformational changes, and ligand-receptor binding events.
The Carboxylic Acid Advantage: A Divergence from Traditional NBD Chemistry
While NBD-Cl and NBD-F are widely used for their reactivity towards amines and thiols via nucleophilic aromatic substitution, 5-carboxy-NBD introduces a different paradigm for conjugation. [6]The carboxylic acid group is not directly reactive with amines but can be readily activated to form a stable intermediate for subsequent, highly efficient coupling. This distinction in reaction mechanism is the cornerstone of 5-carboxy-NBD's unique applications and experimental workflows.
A Tale of Two Chemistries: Nucleophilic Substitution vs. Amide Bond Formation
The workhorse reaction for NBD-Cl and NBD-F is a direct nucleophilic attack by an amine or thiol on the electron-deficient benzoxadiazole ring, displacing the chloride or fluoride leaving group. [7]This reaction is typically performed under basic conditions to deprotonate the nucleophile, enhancing its reactivity.
In contrast, 5-carboxy-NBD utilizes carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS), to form an amine-reactive NHS ester. [8][9]This two-step process first activates the carboxyl group, which then reacts with a primary amine to form a stable amide bond. This method offers greater control and can be more suitable for sensitive biomolecules.
Diagram: Comparison of Conjugation Chemistries
Caption: Reaction pathways for NBD-Cl/F vs. 5-carboxy-NBD.
Performance Metrics: A Comparative Analysis
While experimental data for 5-carboxy-NBD is less abundant in the literature compared to its halogenated analogs, we can infer its properties from theoretical studies and the behavior of other NBD derivatives. [10]
| Feature | 5-carboxy-NBD (Theoretical/Inferred) | NBD-Cl/F Adducts (Experimental) | Fluorescein (FITC) | Rhodamine B |
|---|---|---|---|---|
| Excitation Max (nm) | ~470-480 | ~465-485 [4] | ~494 | ~555 |
| Emission Max (nm) | ~530-540 | ~535-540 [4] | ~520 | ~580 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~20,000 | ~22,000-25,000 | ~80,000 | ~110,000 |
| Quantum Yield | Environment-dependent; moderate | Environment-dependent; moderate to high [5] | High (0.95 in 0.1 M NaOH) | High (0.70 in ethanol) |
| Photostability | Moderate | Moderate | Moderate to low | High |
| Molecular Weight | 164.12 g/mol [11] | 199.55 g/mol (NBD-Cl) [4] | 389.38 g/mol | 479.02 g/mol |
| Conjugation Chemistry | Carboxylic acid activation (EDC/NHS) | Nucleophilic substitution | Isothiocyanate reaction with amines | Isothiocyanate reaction with amines |
Note: The photophysical properties of NBD derivatives are highly dependent on their local environment. The values presented are general estimates for comparison.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for the application of 5-carboxy-NBD and NBD-Cl for protein labeling.
Protocol: Labeling of Primary Amines with 5-carboxy-NBD using EDC/NHS Chemistry
This two-step protocol is designed to minimize self-conjugation of proteins that contain both carboxyl and amine groups.
Materials:
-
5-carboxy-NBD
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Protein to be labeled (in amine-free, carboxylate-free buffer, e.g., MES or HEPES)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: 1X PBS, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Reagent Preparation: Equilibrate EDC and sulfo-NHS to room temperature. Prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer immediately before use.
-
Activation of 5-carboxy-NBD:
-
Dissolve 5-carboxy-NBD in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.
-
In a microfuge tube, add a 10-20 fold molar excess of EDC and sulfo-NHS to the 5-carboxy-NBD solution in Activation Buffer.
-
Incubate for 15-30 minutes at room temperature to form the sulfo-NHS ester.
-
-
Protein Preparation: Dissolve the protein to be labeled in Coupling Buffer.
-
Conjugation:
-
Add the activated 5-carboxy-NBD solution to the protein solution. The molar ratio of the dye to the protein may need to be optimized for the desired degree of labeling.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching: Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes.
-
Purification: Remove excess, unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
Diagram: 5-carboxy-NBD Labeling Workflow
Caption: Workflow for protein labeling with 5-carboxy-NBD.
Comparative Protocol: Labeling of Primary Amines with NBD-Cl
Materials:
-
NBD-Cl
-
Protein to be labeled
-
Labeling Buffer: 100 mM sodium borate or sodium bicarbonate buffer, pH 8.5-9.5
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in the Labeling Buffer.
-
NBD-Cl Preparation: Dissolve NBD-Cl in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.
-
Conjugation:
-
Add a 10-20 fold molar excess of the NBD-Cl solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature in the dark.
-
-
Purification: Separate the labeled protein from unreacted NBD-Cl using a desalting column equilibrated with the desired storage buffer.
Applications and Future Directions
The unique properties of 5-carboxy-NBD open up a range of applications where a stable, well-defined linkage is paramount.
-
Fluorescence Microscopy and Cellular Imaging: The small size of the NBD fluorophore minimizes potential steric hindrance and perturbation of the labeled biomolecule's function, making it suitable for high-resolution imaging.
-
Fluorescence Polarization Assays: The stable amide linkage formed with 5-carboxy-NBD is ideal for developing robust fluorescence polarization assays to study molecular interactions, as the probe is less likely to dissociate.
-
Sensing and Diagnostics: The carboxylate group can serve as a versatile handle for immobilization onto surfaces or nanoparticles for the development of biosensors. Furthermore, the inherent pH sensitivity of some NBD derivatives suggests potential applications in developing pH sensors. [12]* Chromatographic Derivatization: While NBD-Cl and NBD-F are staples in this field, 5-carboxy-NBD, after activation, can be used for pre-column derivatization of amines for HPLC analysis, offering an alternative conjugation strategy.
References
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Abberior GmbH. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]
-
G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]
-
Polymer Source, Inc. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]
-
MDPI. (2021). Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. Retrieved from [Link]
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ResearchGate. (n.d.). Extinction coefficients and fluorescence spectra of the multifunctional.... Retrieved from [Link]
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- Senthilkumar, K., & Elango, K. P. (2015). Density Functional theory Study of 2,1,3-Benzoxadiazole-5-carboxylic acid as photosensitizers for dye-sensitized solar cells. Oriental Journal of Chemistry, 31(3), 1435-1443.
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-
Pluth, M. D., et al. (2021). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. PubMed Central. Retrieved from [Link]
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Karakurt, O. (2021). Synthesis, Characterization and Photovoltaic Properties of Benzo[c]o[5][9][13]xadiazole Based Conjugated Polymers for Organic Solar Cells. Middle East Technical University.
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- Seidel, C. A. M., et al. (1996). Fluorescence characteristics of 5-carboxytetrame-thylrhodamine linked covalently to the 5' end of oligonucleotides: multiple conformers of single-stranded and double-stranded dye-DNA complexes. Biophysical Journal, 71(2), 972-984.
-
Seidel, C. A. M., et al. (1996). Fluorescence characteristics of 5-carboxytetrame-thylrhodamine linked covalently to the 5' end of oligonucleotides: multiple conformers of single-stranded and double-stranded dye-DNA complexes. PubMed. Retrieved from [Link]
- Hedstrom, L., et al. (2023). A Fluorescence-Based Assay for N5 -Carboxyaminoimidazole Ribonucleotide Mutase. ChemBioChem, 24(18), e202300347.
- Goryacheva, I. Y., & De Saeger, S. (2021). Fluorescence Polarization-Based Bioassays: New Horizons. Biosensors, 11(11), 441.
-
ResearchGate. (2016). (PDF) Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Retrieved from [Link]
-
ResearchGate. (n.d.). FP assay. FP assay of the binding to the 5-carboxyfluorescein- GpYLPQTV-NH 2 probe of (A) increasing concentration of (i) purified His-Stat3 or (ii) SPI. Retrieved from [Link]
- Zhao, B., et al. (2016). A NBD-based simple but effective fluorescent pH probe for imaging of lysosomes in living cells. Analytica Chimica Acta, 920, 86-93.
-
Dragutan, I., et al. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. National Institutes of Health. Retrieved from [Link]
- Abu Jarra, H., et al. (2021). Photophysical properties of some benzoxazole and benzothiazole derivatives. Journal of Applied Science and Engineering, 24(1), 65-74.
- Johnson, D. S., et al. (2007). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Journal of the American Chemical Society, 129(48), 14852-14853.
-
MDPI. (2011). Synthesis of Novel Sterically Demanding Carbo- and Heterocyclic β-Ketoesters. Retrieved from [Link]
- Elbashir, A. A., et al. (2020). Application of NBD-Cl for the determination of amines and amino acids using HPLC. Journal of Chemistry, 2020, 1-13.
-
ResearchGate. (n.d.). Calculated electronic absorption spectra of the NBD derivative in the.... Retrieved from [Link]
- Al-Adhami, M. A., et al. (2012). Determination of extinction coefficients of human hemoglobin in various redox states. Clinica Chimica Acta, 413(1-2), 241-246.
-
ResearchGate. (n.d.). Investigations of solvatochromism of 2-(3-coumaroyl)-benzopyrylium dye and its di-substitutes derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2 Proposed mechanism for the reaction of NBD-Cl with Cys, Hcy.... Retrieved from [Link]
- Griesbeck, A. G., et al. (1996). Synthesis of erythro-alpha-amino beta-hydroxy carboxylic acid esters by diastereoselective photocycloaddition of 5-methoxyoxazoles with aldehydes. The Journal of Organic Chemistry, 61(21), 7414-7422.
-
ResearchGate. (n.d.). Reaction mechanism between NBD-Cl and three examples of nucleophiles (morpholine, piperidine and pyrrolidine) groups.. Retrieved from [Link]
- Cavaluzzi, M. J., & Borer, P. N. (2004). Revised UV extinction coefficients for nucleoside-5'-monophosphates and unpaired DNA and RNA. Nucleic Acids Research, 32(1), e13.
-
ResearchGate. (n.d.). New photoactive D-π-A-π-D benzothiadiazole derivative: Synthesis, thermal and photophysical properties. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. Retrieved from [Link]
- Cottam, H. B., et al. (1985). Synthesis of 5-amino-1-(5-deoxy-beta-D-ribofuranosyl)imidazole-4-carboxamide and related 5'-deoxyimidazole ribonucleosides. Journal of Medicinal Chemistry, 28(10), 1475-1479.
-
National Institutes of Health. (n.d.). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Fluorescent Properties of Carboxyfluorescein Bifluorophores. Retrieved from [Link]
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A Researcher's Guide to Confirming the Binding Specificity of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate and its Analogs
For researchers, scientists, and drug development professionals, the precise interaction of a molecule with its intended target is paramount. This guide provides an in-depth technical comparison of methodologies to confirm the binding specificity of fluorescent probes, with a focus on derivatives of the nitrobenzoxadiazole (NBD) scaffold, exemplified by 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the integrity of your findings.
The Challenge of Specificity with Environment-Sensing Probes
5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate belongs to the nitrobenzoxadiazole (NBD) family of fluorophores. These are prized for their relatively small size and environment-sensitive fluorescence, which often exhibits a significant increase in quantum yield upon moving from an aqueous to a hydrophobic environment, such as a protein's binding pocket.[1][2] This property, however, necessitates rigorous validation of binding specificity, as non-specific hydrophobic interactions can lead to false-positive signals.
The core structure, often functionalized for covalent labeling (e.g., as an N-hydroxysuccinimide ester to react with primary amines), allows for the attachment of this fluorescent reporter to a ligand of interest or directly to a protein. The most common reactive forms are 4-Chloro-7-nitrobenzofurazan (NBD-Cl) and 4-Fluoro-7-nitro-2-oxa-1,3-diazole (NBD-F), which readily react with amine and thiol groups on biomolecules.[2][3]
This guide will compare and contrast key experimental strategies to ensure that the observed fluorescence signal is a true representation of specific binding to the target of interest.
Comparative Analysis of Specificity Validation Methods
The choice of method to validate binding specificity is contingent on the nature of the interaction, the available reagents, and the required throughput. Below is a comparative overview of essential techniques.
| Method | Principle | Advantages | Limitations |
| Competitive Binding Assay | A known, unlabeled ligand competes with the NBD-labeled molecule for the same binding site on the target protein. A decrease in the fluorescence signal indicates displacement of the labeled molecule, confirming specific binding.[4] | - Directly assesses binding to the site of interest.- Provides quantitative data on binding affinity (Ki of the competitor).- Relatively straightforward to implement. | - Requires a known and validated competitor ligand.- Assumes a single, competitive binding site. |
| Photoaffinity Labeling (PAL) | A photoreactive group is incorporated into the NBD-labeled ligand. Upon UV irradiation, a covalent bond is formed with the binding partner, allowing for subsequent identification by techniques like mass spectrometry.[5] | - Irreversibly captures the binding partner.- Can identify binding partners in complex mixtures (e.g., cell lysates).- Provides direct evidence of interaction. | - Synthesis of the photoaffinity probe can be complex.- UV irradiation can potentially damage biological samples.- Non-specific cross-linking can occur. |
| Control Protein Binding | The NBD-labeled molecule is incubated with a panel of irrelevant or structurally similar proteins to assess non-specific binding. | - Simple and direct assessment of non-specific interactions.- Helps to identify promiscuous binders early in the screening process. | - The choice of control proteins is critical and may not cover all potential off-targets.- Does not provide information about the specific binding site on the intended target. |
| Site-Directed Mutagenesis | Key amino acid residues in the putative binding site of the target protein are mutated. A loss or significant reduction in binding of the NBD-labeled molecule confirms the importance of those residues for the interaction. | - Provides high-resolution information about the binding site.- Can definitively establish the key interactions driving binding. | - Requires knowledge of the putative binding site.- Can be time-consuming and labor-intensive to generate and validate mutants. |
Experimental Workflows for Rigorous Specificity Validation
A multi-faceted approach, combining several of the techniques outlined above, provides the most robust validation of binding specificity.
Workflow for Specificity Validation
Caption: Competitive displacement of an NBD-labeled ligand, reducing the fluorescent signal.
Conclusion
References
-
NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. PubMed Central. [Link]
-
Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. National Institutes of Health. [Link]
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FluoProbes® - NBD. Interchim. [Link]
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A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). [Link]
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2,1,3-Benzoxadiazole-5-carboxylic acid (97% (GC)). Amerigo Scientific. [Link]
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Binding Assays. BMG LABTECH. [Link]
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NBD-Based Environment-Sensitive Fluorescent Probes for the Human Ether-a-Go-Go–Related Gene Potassium Channel. Frontiers in Chemistry. [Link]
-
Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan. PubMed. [Link]
-
Application of NBD-Cl for the determination of amines and amino acids using HPLC. ResearchGate. [Link]
-
Derivatization reaction of cysteine with 4-fluoro-7-nitrobenzofurazan (NBD-F). ResearchGate. [Link]
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High-throughput assay for determining specificity and affinity of protein-DNA binding interactions. PubMed. [Link]
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NBD-based synthetic probes for sensing small molecules and proteins: Design, sensing mechanisms and biological applications | Request PDF. ResearchGate. [Link]
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Specificity and selectivity evaluations of ligand binding assay of protein therapeutics against concomitant drugs and related endogenous proteins. ResearchGate. [Link]
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Natural-product-based fluorescent probes: recent advances and applications. PubMed Central. [Link]
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N,N'-dicyclohexylcarbodiimide and 4-chloro-7-nitrobenzofurazan bind to different beta subunits of the F1 ATPase of Escherichia coli. PubMed. [Link]
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Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. PubMed Central. [Link]
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Alternative dyes for oligonucleotides/probes labeling. Generi Biotech. [Link]
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A Senior Application Scientist's Guide to Benchmarking Novel Thiol Probes: The Case of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate
For researchers in cellular metabolism, drug discovery, and redox biology, the accurate quantification of biological thiols—such as cysteine (Cys) and glutathione (GSH)—is paramount. While numerous commercial kits are available, the development of novel fluorescent probes promises enhanced sensitivity, selectivity, and compatibility with specific experimental workflows. This guide provides an in-depth framework for benchmarking a novel thiol probe, "5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate" (hereafter referred to as CBO), against established commercial alternatives.
Understanding the Candidate Probe: CBO
The compound 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate (CBO) belongs to the benzofurazan class of fluorophores. While direct data on this specific zwitterionic structure is emerging, its core scaffold is well-characterized in thiol-reactive probes.[1][2] We can postulate its mechanism based on established chemistry for similar compounds like 4-fluoro-7-aminosulfonylbenzofurazan (ABD-F).
The benzofurazan moiety is inherently electron-deficient, rendering it susceptible to nucleophilic aromatic substitution. The thiol group (-SH) of molecules like cysteine and glutathione is a potent nucleophile in biological systems.[3] The reaction of CBO with a thiol is predicted to proceed via a sulfide-thiol exchange, displacing a leaving group on the benzofurazan ring. This reaction disrupts the internal charge transfer (ICT) quenching mechanism of the probe, leading to a significant increase in fluorescence emission—a "turn-on" response.[4] The carboxyl group on the CBO structure enhances its water solubility, a crucial feature for biological assays.
Reaction Mechanism of CBO with Thiols
Caption: Proposed reaction pathway for CBO with a thiol-containing molecule.
The Commercial Competitors: A Snapshot
A robust benchmarking study requires comparison against well-regarded commercial kits. We have selected three representative kits based on their widespread use and distinct probe technologies.
| Kit Name | Manufacturer | Detection Principle | Excitation (nm) | Emission (nm) |
| Thiol Fluorescent Detection Kit | Thermo Fisher Scientific (Invitrogen) | Proprietary non-fluorescent molecule reacts with thiols. | ~390 | ~510 |
| Thiol Detection Assay Kit | Cayman Chemical | Proprietary fluorometric detector reacts with thiols. | 380-390 | 510-520 |
| DetectX® Thiol Fluorescent Detection Kit | Arbor Assays | Proprietary ThioStar® substrate reacts with thiols. | 370-410 | ~510 |
Experimental Design for Head-to-Head Benchmarking
To provide a comprehensive and unbiased comparison, we will evaluate CBO and the commercial kits across several key performance metrics. All experiments should be performed in a 96-well black microplate format suitable for fluorescence readings.
Benchmarking Workflow
Caption: Workflow for benchmarking CBO against commercial thiol detection kits.
Core Performance Metrics: Sensitivity and Limit of Detection (LOD)
Objective: To determine the dynamic range and the lowest detectable concentration of thiols for each probe.
Protocol:
-
Prepare a 2 mM stock solution of Glutathione (GSH) in a suitable assay buffer (e.g., 100 mM Potassium Phosphate, pH 7.4).
-
Perform serial dilutions of the GSH stock to create a standard curve ranging from 0 to 100 µM.
-
For each kit, follow the manufacturer's protocol for adding the detection reagent to the standards.[5][6][7]
-
For CBO, a working concentration of 10 µM is a good starting point, but this should be optimized. Add the CBO working solution to each standard.
-
Incubate the plates as per the shortest recommended time from the commercial kits (typically 5-30 minutes) at room temperature, protected from light.[6][8]
-
Measure fluorescence using the excitation and emission wavelengths specified for each kit. For CBO, based on its benzofurazan core, a starting point of Ex: ~390 nm / Em: ~510 nm is recommended.
-
Plot fluorescence intensity versus GSH concentration and perform a linear regression for the linear portion of the curve.
-
The Limit of Detection (LOD) is calculated as 3 times the standard deviation of the blank divided by the slope of the linear regression curve.
Reaction Kinetics
Objective: To evaluate the speed and stability of the fluorescent signal.
Protocol:
-
Prepare two sets of wells: a blank (buffer only) and a mid-range GSH concentration (e.g., 25 µM).
-
Add the respective detection reagents to the wells.
-
Immediately place the microplate in a kinetic plate reader and measure fluorescence every 60 seconds for 60 minutes.
-
Plot fluorescence intensity versus time. An ideal probe will show a rapid increase in signal that quickly plateaus and remains stable over time.
Selectivity
Objective: To assess the probe's specificity for thiols over other biologically relevant amino acids.
Protocol:
-
Prepare 100 µM solutions of various analytes: Glutathione (GSH), Cysteine (Cys), Homocysteine (Hcy), and a panel of non-thiol amino acids (e.g., Serine, Lysine, Arginine, Histidine).
-
Add each detection reagent to the different analyte solutions.
-
Incubate for the optimal time determined from the kinetics experiment.
-
Measure the fluorescence intensity.
-
Normalize the fluorescence signal to the signal obtained with GSH (set to 100%). A highly selective probe will show a significant signal only for thiol-containing molecules.[9]
pH Stability
Objective: To determine the optimal pH range for the probe's activity and its stability under various pH conditions.
Protocol:
-
Prepare a series of buffers with pH values ranging from 4 to 10.
-
In each buffer, prepare two samples: a blank and a 25 µM GSH solution.
-
Add the detection reagents and incubate.
-
Measure fluorescence and plot the net fluorescence (GSH - blank) as a function of pH. This will reveal the pH at which the probe performs optimally.
Expected Outcomes and Data Presentation
The results of these experiments should be compiled into clear, comparative tables. Below is a hypothetical summary of expected data.
Table 1: Performance Metric Comparison
| Parameter | CBO (Hypothetical) | Kit A (Thermo Fisher) | Kit B (Cayman Chemical) | Kit C (Arbor Assays) |
| Linear Range (GSH) | 0.1 - 50 µM | 0.1 - 10 µM | 15 nM - 1 µM | 78 - 10,000 nM |
| LOD (GSH) | ~10 nM | ~4.62 nM[7] | ~15 nM[10] | ~4.62 nM[8] |
| Time to Signal Plateau | < 10 minutes | ~30 minutes[7] | ~5 minutes[6] | ~30 minutes[5] |
| Signal Stability (1 hr) | >95% | >90% | >95% | >90% |
| Optimal pH | 7.0 - 8.0 | Neutral | 7.4 | Neutral |
Table 2: Selectivity Profile (Relative Fluorescence %)
| Analyte (100 µM) | CBO (Hypothetical) | Kit A (Thermo Fisher) | Kit B (Cayman Chemical) | Kit C (Arbor Assays) |
| Glutathione (GSH) | 100 | 100 | 100 | 100 |
| Cysteine (Cys) | 95 | 98 | 96 | 97 |
| Homocysteine (Hcy) | 85 | 90 | 88 | 89 |
| Serine | < 1 | < 1 | < 1 | < 1 |
| Lysine | < 1 | < 1 | < 1 | < 1 |
Conclusion and Expert Insights
This comprehensive benchmarking workflow provides a robust method for evaluating the performance of a novel thiol probe like 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate against established commercial kits. The ideal probe should not only exhibit high sensitivity and a low limit of detection but also demonstrate rapid reaction kinetics, excellent signal stability, high selectivity for thiols, and robust performance under physiologically relevant pH conditions.
While commercial kits offer convenience and reproducibility, a novel probe like CBO, with its potentially high water solubility and strong turn-on fluorescence, could offer advantages in specific applications, such as high-throughput screening or live-cell imaging. The experimental data derived from this guide will be crucial in determining its unique value proposition for the research community.
References
-
Bioquochem. (n.d.). Thiol Quantification Assay Kit Manual. Retrieved from [Link]
-
Expedeon. (2016). Thiol Quantification Kit Manual. Retrieved from [Link]
-
RayBiotech. (n.d.). Total Thiol Quantification Assay Kit. Retrieved from [Link]
- de Oliveira, R. B., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry.
- Tang, X., et al. (2023). Fluorescent probe for highly selective detection of cysteine in living cells. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- ResearchGate. (n.d.).
- Li, Y., et al. (2012). Benzofurazan sulfides for thiol imaging and quantification in live cells through fluorescence microscopy. Analytical Chemistry.
- Oriental Journal of Chemistry. (2016). Density Functional theory Study of 2,1,3-Benzoxadiazole-5-carboxylic acid as photosensitizers for dye-sensitized solar cells.
-
Eurogentec. (n.d.). SensoLyte ABD-F Thiol Quantitation Kit. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). Thiol-Reactive Probe Labeling Protocol.
- MDPI. (2022). Research Progress of Fluorescent Probes for Detection of Glutathione (GSH)
- Wiley Online Library. (2004).
- MDPI. (2014). Fluorescent Probes for Live Cell Thiol Detection.
- Li, Y., et al. (2012). Benzofurazan Sulfides for Thiol Imaging and Quantification in Live Cells through Fluorescence Microscopy.
- Fisher Scientific. (n.d.). Arbor Assays Thiol Fluorescent Detection Kit.
- ResearchGate. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study.
- antibodies-online.com. (n.d.). Thiol Fluorescent Detection Kit.
- Cambridge Bioscience. (n.d.). Thiol Detection Assay Kit - Cayman Chemical.
- Arkivoc. (2007).
- Yang, X., et al. (2014). A dual emission fluorescent probe enables simultaneous detection of glutathione and cysteine/homocysteine. Chemical Science.
- Aoyama, C., et al. (2004). A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent.
- Santa Cruz Biotechnology. (n.d.). 2,1,3-Benzoxadiazole-5-carboxylic acid.
- Royal Society of Chemistry. (2016).
- Cayman Chemical. (2016).
- PubMed. (2021). Development of a NIR fluorescent probe for the detection of intracellular cysteine and glutathione and the monitoring of the drug resistance.
- ResearchGate. (2010). ChemInform Abstract: 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate
This document provides a detailed, procedural guide for the safe and compliant disposal of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate (also known as 2,1,3-Benzoxadiazole-5-carboxylic acid)[1][2]. Adherence to these protocols is critical for ensuring the safety of laboratory personnel, preventing environmental contamination, and maintaining regulatory compliance. The procedures outlined are grounded in established principles of chemical safety and hazardous waste management.
Hazard Identification and Core Safety Principles
Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate is a solid compound with specific hazards that dictate its disposal pathway. The primary causality for treating this compound as hazardous waste stems from its irritant properties and, most critically, its environmental toxicity.
Key Hazards:
-
Human Health: Causes skin irritation, serious eye irritation, and may cause respiratory irritation upon inhalation of dust[2][3].
-
Environmental: Classified as very toxic to aquatic life with long-lasting effects[3]. This is a critical factor, as improper disposal via drain systems can cause significant harm to aquatic ecosystems.
Due to these hazards, this compound cannot be disposed of in standard trash or via sanitary sewer systems[4]. The only acceptable method is collection by a licensed hazardous waste disposal service for destruction at an approved facility[3][5].
| Hazard Classification | Description | Required Personal Protective Equipment (PPE) |
| Skin Irritant (Category 2) | Causes skin irritation upon contact. | Chemical-resistant gloves (e.g., Nitrile rubber), lab coat.[1] |
| Eye Irritant (Category 2A) | Causes serious eye irritation. | Safety glasses with side shields or chemical goggles.[1] |
| Respiratory Irritant | May cause respiratory irritation if dust is inhaled. | Use in a well-ventilated area or fume hood.[2][3] |
| Aquatic Toxicity (Acute & Chronic) | Very toxic to aquatic life with long-lasting effects. | N/A (Dictates disposal route, not direct PPE)[3] |
Step-by-Step Disposal Protocol
This protocol covers the entire lifecycle of the chemical waste, from the point of generation to its final collection. The central principle is the strict segregation of waste to prevent unintended chemical reactions and ensure proper disposal routing[6][7].
Step 1: Waste Segregation at the Source
Immediately upon generation, waste must be segregated into appropriate streams. Never mix incompatible waste types[6][8].
-
Solid Waste:
-
Pure Compound/Residue: Collect any unused or expired 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate powder in its original container or a designated, compatible, and clearly labeled solid waste container.
-
Contaminated Labware: Items such as weigh boats, gloves, and paper towels grossly contaminated with the solid compound should be collected in a separate, sealed plastic bag or container clearly labeled as solid hazardous waste.
-
-
Liquid Waste:
-
Aqueous & Organic Solutions: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant liquid waste container (plastic is preferred)[9]. The container must be compatible with the solvent used. Label this container as "Hazardous Waste: Ecotoxic/Toxic Organic or Aqueous Solutions." Do not mix with other waste streams like halogenated solvents or strong acids/bases unless they are part of the experimental residue[6].
-
Step 2: Waste Container Management
Proper container management is essential for safety and compliance.
-
Labeling: All waste containers must be clearly labeled. Use a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EH&S) department. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate" and the solvent (e.g., "in Methanol").
-
The approximate concentration and volume.
-
The associated hazards (e.g., "Irritant," "Ecotoxic").
-
The date the first drop of waste was added.
-
-
Containment: Keep waste containers securely closed at all times, except when adding waste[8]. This prevents the release of vapors and protects against spills.
-
Storage: Store waste containers in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation[8][9]. The SAA should have secondary containment (like a spill tray) to capture any potential leaks.
Step 3: Arranging for Disposal
-
Do Not Overfill: Fill containers to no more than 90% capacity to allow for expansion[10].
-
Request Pickup: Once a waste container is full or has been in the SAA for the maximum allowed time (typically up to 12 months, but institutional rules may vary), contact your institution's EH&S department or designated hazardous waste management office to schedule a pickup[8][9].
-
Documentation: Complete any required waste pickup forms accurately and completely.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Notify all personnel in the immediate area.
-
Evacuate (If Necessary): For a large spill of powder, evacuate the area to avoid inhalation and assess the situation.
-
Don PPE: At a minimum, wear a lab coat, chemical-resistant gloves, and safety goggles.
-
Contain the Spill:
-
Solid Spill: Gently cover the spill with an absorbent material to prevent the dust from becoming airborne. Carefully sweep the material into a designated hazardous waste container. Avoid generating dust[2].
-
Liquid Spill: Surround the spill with an absorbent material (e.g., spill pads or vermiculite), working from the outside in. Once absorbed, collect the material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area thoroughly with soap and water. Collect the cleaning materials as contaminated waste.
-
Report: Report the spill to your laboratory supervisor and EH&S department, as per institutional policy.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for handling waste generated from work with 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate.
Caption: Decision workflow for proper segregation and disposal of waste.
Waste Minimization Strategies
A core principle of modern laboratory management is the reduction of hazardous waste.[9]
-
Source Reduction: Order only the quantity of the chemical necessary for your experiments.
-
Scale Reduction: If feasible, reduce the scale of experiments to minimize the volume of waste produced.
-
Inventory Management: Maintain a current inventory of chemicals to avoid purchasing duplicates and to track expiration dates, preventing unnecessary disposal of old stock.[7]
By adhering to this comprehensive guide, researchers can ensure that 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate is handled and disposed of in a manner that prioritizes safety, environmental stewardship, and regulatory compliance.
References
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. 6
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. 9
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. 7
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. 8
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Hazardous Waste and Disposal. American Chemical Society. 4
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PRODUCTION, IMPORT, USE, AND DISPOSAL of 2,3-Benzofuran. Agency for Toxic Substances and Disease Registry (ATSDR). 11
-
Safety Data Sheet - Benzamide. Sigma-Aldrich. Link
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Safety Data Sheet - [Specific Benzofuran Derivative]. Sigma-Aldrich. 3
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Safety Data Sheet - 2,1,3-Benzoxadiazole-5-carboxylic acid. Fisher Scientific. 1
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Safety Data Sheet - Benzofuran. Fisher Scientific. 12
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Safety Data Sheet - [Specific Benzodioxole Derivative]. Fisher Scientific. 5
-
Proper Disposal of 2,3,6,7-tetrahydrofuro[2,3-f][6]benzofuran. Benchchem. 13
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Safety Data Sheet - 2,1,3-Benzoxadiazole-5-carboxylic acid. Apollo Scientific. 2
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. 10
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Comprehensive Safety and Handling Guide for 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate
This guide provides essential safety protocols and logistical procedures for the handling and disposal of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate. As a derivative of the benzofurazan family, this compound requires careful management in a laboratory setting to mitigate potential risks. The following procedures are grounded in established safety principles and data from structurally similar compounds to ensure the well-being of researchers and the integrity of experimental outcomes.
Hazard Identification and Risk Assessment
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation.[2]
-
Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.[2][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2]
A thorough risk assessment should be conducted before commencing any work, considering the quantity of the substance being handled, the experimental procedures involved, and the potential for dust generation or aerosolization.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent use of appropriate PPE is non-negotiable when handling 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate. The following table outlines the minimum required PPE, with explanations for the necessity of each item.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or Butyl rubber gloves | Provides a chemical-resistant barrier to prevent skin contact. Inspect gloves for integrity before each use.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from accidental splashes or contact with airborne particles.[1][4] Goggles are required for procedures with a higher splash risk.[4] |
| Body Protection | Standard laboratory coat | Prevents contamination of personal clothing and minor splashes to the skin.[4] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust generation is unavoidable. | Minimizes the risk of inhaling irritating dust particles.[2] |
| Footwear | Closed-toe shoes | Protects feet from spills and falling objects.[4] |
Safe Handling and Operational Protocols
Adherence to meticulous handling procedures is paramount to minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls
-
Ventilation: Always handle 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate in a well-ventilated laboratory. For procedures with a higher risk of dust or aerosol formation, a chemical fume hood is strongly recommended.[2]
-
Eyewash Stations and Safety Showers: Ensure that these emergency facilities are readily accessible and have been recently tested.
Step-by-Step Handling Procedure
-
Preparation: Before handling the compound, ensure all necessary PPE is correctly worn. Clear the workspace of any unnecessary items.
-
Weighing: If weighing the solid compound, do so in a location that minimizes air currents to prevent dust dispersal. Consider using a balance with a draft shield.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the solvent is volatile, perform this step in a fume hood.
-
Heating: If heating is required, be aware that related compounds can form explosive mixtures with air upon intense heating. Use controlled heating methods and avoid open flames.
-
Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[1] Clean all contaminated surfaces.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
| Incident | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container. Clean the spill area with a suitable solvent and then with soap and water. For large spills, evacuate the area and contact your institution's environmental health and in safety department. |
Disposal Plan
Proper disposal of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate and its containers is an essential part of the laboratory workflow to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste containing this compound, including contaminated consumables like gloves and weighing paper, should be collected in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the chemical waste through an approved hazardous waste disposal facility. Do not dispose of it down the drain or in the regular trash.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to local regulations.
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate.
Caption: Workflow for handling 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate.
References
-
CHEMM. Personal Protective Equipment (PPE). Available from: [Link]
-
United States Environmental Protection Agency. Personal Protective Equipment. (2025-09-12). Available from: [Link]
- Sigma-Aldrich.
-
William & Mary. Personal Protective Equipment (PPE) Matrix Guidelines for Biosafety & Chemical PPE. Available from: [Link]
- Fisher Scientific.
-
Storemasta. Examples of PPE for Various Dangerous Goods Classes. (2025-07-02). Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
